4-Fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXIWFBQSVDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038756 | |
| Record name | 4-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |
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Molecular Weight |
124.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-57-4 | |
| Record name | 4-Fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Fluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzaldehyde | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68095 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUOROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8681893GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde (4-FBA) is an aromatic aldehyde that serves as a critical building block in organic synthesis. Its unique properties, imparted by the presence of a fluorine atom at the para position of the benzaldehyde ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The fluorine substitution can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to drug candidates with enhanced pharmacokinetic profiles and improved therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in the synthesis of a key pharmaceutical inhibitor.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FO | [1][4] |
| Molecular Weight | 124.11 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Odor | Characteristic aromatic aldehyde odor | [4] |
| Melting Point | -10 °C | [1][5] |
| Boiling Point | 181 °C at 760 mmHg | [1][6] |
| Density | 1.157 g/mL at 25 °C | [7][8] |
| Refractive Index (n²⁰/D) | 1.521 | [5][7] |
| Vapor Pressure | 19 hPa at 70 °C | [8][9] |
| Flash Point | 56 °C (closed cup) | [4][6] |
Solubility and Partition Coefficient
| Property | Value | Reference(s) |
| Solubility in Water | Slightly soluble/immiscible | [2][4][10] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform, and methanol | [2][4][8][10] |
| LogP (Octanol/Water) | 1.54 | [11] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |
| ¹H NMR | CDCl₃ | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) | [2] |
| ¹³C NMR | CDCl₃ | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) | [2] |
| ¹⁹F NMR | CDCl₃ | -102.4 | [2] |
Other Spectroscopic Data
| Technique | Key Features and Observations | Reference(s) |
| Infrared (IR) Spectroscopy | The spectrum conforms to the structure of this compound, with characteristic peaks for the aldehyde C-H and C=O stretches, as well as C-F and aromatic C-H and C=C vibrations. | [12] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 124. Key fragments at m/z 123 (loss of H), 95 (loss of CHO), and 75. | [7][13] |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule. | [14] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical and spectral properties of this compound.
Determination of Melting Point
The melting point of this compound, being a low-melting solid/liquid at room temperature, can be determined using a standard melting point apparatus with a cooling stage or by a cryostatic method.
Methodology:
-
Sample Preparation: A small amount of this compound is introduced into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.
-
Determination: The sample is cooled until it solidifies. The temperature is then slowly increased (e.g., 1-2 °C/min) while observing the sample.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For a pure substance, this range should be narrow.
Determination of Boiling Point
The boiling point is determined at atmospheric pressure.
Methodology:
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask. The flask is connected to a condenser.
-
Heating: The flask is gently heated in a heating mantle.
-
Data Recording: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are obtained using a standard NMR spectrometer.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
For ¹H NMR , a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
For ¹³C NMR , a proton-decoupled spectrum is acquired. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
For ¹⁹F NMR , the spectrum is acquired and referenced to an external or internal standard.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Background Spectrum: A background spectrum of the empty sample holder is recorded.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectral data can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: A small volume of the sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Application in Drug Discovery: Synthesis of a p38 MAPK Inhibitor
This compound is a key starting material in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of UR-13756, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor.[1][5][6][15] The p38 MAPK signaling pathway is implicated in inflammatory diseases, making its inhibitors promising therapeutic agents.
The synthesis of UR-13756 involves a multi-component reaction where this compound is one of the crucial reactants.[1][6]
References
- 1. Synthesis of the highly selective p38 MAPK inhibitor UR-13756 for possible therapeutic use in Werner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound(459-57-4) 13C NMR [m.chemicalbook.com]
- 5. This compound | 459-57-4 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. scribd.com [scribd.com]
- 11. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 12. This compound, 98+% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound CAS 459-57-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzaldehyde (4-FB), a halogenated aromatic aldehyde, is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its chemical properties and reactivity are a direct consequence of its unique molecular structure, where a fluorine atom and a formyl group are positioned para to each other on a benzene ring.[1] This guide provides a comprehensive technical overview of the molecular structure, bonding, and spectroscopic characteristics of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.
Molecular Structure and Geometry
This compound, with the chemical formula C₇H₅FO, consists of a planar benzene ring substituted with a formyl (-CHO) group and a fluorine (-F) atom at the C1 and C4 positions, respectively.[1] The presence of the electronegative fluorine atom and the electron-withdrawing formyl group significantly influences the electronic distribution and geometry of the aromatic ring.[1] The molecule's overall planarity is a key feature, arising from the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl carbon.
Computational studies and spectroscopic analyses provide precise data on the molecule's geometry. The bond lengths and angles deviate slightly from those of unsubstituted benzene and benzaldehyde due to the electronic effects of the substituents.
Data Presentation: Molecular Geometry
The following table summarizes key geometric parameters for this compound derived from computational chemistry.
| Parameter | Value | Description |
| Bond Lengths | ||
| C=O | ~1.21 Å | Carbonyl double bond in the formyl group. |
| C-F | ~1.35 Å | Carbon-Fluorine single bond. |
| C-C (aromatic) | ~1.39 - 1.41 Å | Bonds within the benzene ring. |
| C-C (ring to CHO) | ~1.48 Å | Bond connecting the ring to the aldehyde. |
| C-H (aldehyde) | ~1.11 Å | Aldehydic carbon-hydrogen bond. |
| C-H (aromatic) | ~1.08 Å | Aromatic carbon-hydrogen bonds. |
| Bond Angles | ||
| C-C-O (aldehyde) | ~124° | Angle within the formyl group. |
| C-C-H (aldehyde) | ~116° | Angle within the formyl group. |
| C-C-F | ~118° | Angle at the point of fluorine substitution. |
| C-C-C (aromatic) | ~118° - 121° | Internal angles of the benzene ring. |
Electronic Structure and Bonding
The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The electronic properties are governed by the interplay of inductive and resonance effects of the two substituents.
-
Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the C-F bond and influencing the entire σ-framework.[1] The oxygen atom in the carbonyl group also contributes a significant -I effect.
-
Resonance Effect: The fluorine atom possesses lone pairs that can be delocalized into the benzene ring's π-system, creating a weak electron-donating resonance effect (+R). Conversely, the formyl group is a strong deactivating group, withdrawing electron density from the π-system through a powerful -R effect.
The dominant -R effect of the aldehyde group, combined with the -I effect of both substituents, renders the aromatic ring electron-deficient, which is crucial for its reactivity profile.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy probes the various stretching and bending modes of the molecule's covalent bonds.[4] The key diagnostic peaks in the IR and Raman spectra confirm the presence of the principal functional groups.[5] A vibration is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in polarizability.[6]
Data Presentation: Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity (IR) | Intensity (Raman) |
| ~3080 - 3050 | Aromatic C-H Stretch | Medium-Weak | Strong |
| ~2860 / ~2760 | Aldehydic C-H Stretch (Fermi Resonance Doublet) | Weak | Medium |
| ~1705 | C=O Stretch (Carbonyl) | Very Strong | Strong |
| ~1600, ~1585 | Aromatic C=C Stretch | Strong | Strong |
| ~1230 | C-F Stretch | Strong | Weak |
| ~1200 | C(ring)-CHO Stretch | Strong | Medium |
| ~840 | C-H Out-of-Plane Bend (para-disubstitution) | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei within the molecule.[7]
Data Presentation: NMR Chemical Shifts and Coupling Constants
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~9.97[8] | Singlet (s) | - | Aldehydic proton (-CH O) |
| ~7.90[8] | Doublet of Doublets (dd) | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 | Protons ortho to -CHO (H2, H6) | |
| ~7.22[8] | Triplet (t) | J(H,H) ≈ J(H,F) ≈ 8.8 | Protons ortho to -F (H3, H5) | |
| ¹³C | ~190.5[8] | Doublet (d) | ⁴J(C,F) ≈ 3.8 | Carbonyl carbon (-C HO) |
| ~166.5[8] | Doublet (d) | ¹J(C,F) ≈ 257 | C4 (Carbon attached to F) | |
| ~132.8[8] | Singlet (s) | - | C1 (Carbon attached to CHO) | |
| ~132.2[8] | Doublet (d) | ³J(C,F) ≈ 9.7 | C2, C6 (Carbons ortho to CHO) | |
| ~116.4[8] | Doublet (d) | ²J(C,F) ≈ 22.3 | C3, C5 (Carbons ortho to F) | |
| ¹⁹F | ~-102.4[8] | Multiplet | - | Fluorine atom |
Note: NMR data is typically acquired in CDCl₃. Values may vary slightly based on solvent and instrument frequency.
Experimental Protocols
Reproducible experimental methods are critical for synthesis and analysis.
Synthesis of this compound via Halogen Exchange
This protocol describes a common laboratory-scale synthesis from 4-chlorobenzaldehyde.[9][10]
Methodology:
-
Apparatus: A 50 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.[9]
-
Reagents: The flask is charged with 7.0 g of 4-chlorobenzaldehyde, 4.4 g of spray-dried potassium fluoride, 2.1 g of tetraphenylphosphonium bromide, and 1.3 g of 18-crown-6.[9]
-
Reaction: The flask is immersed in a pre-heated oil bath maintained at 230°C. The mixture is stirred vigorously for 4.5 hours.[9]
-
Workup: After the reaction period, the mixture is allowed to cool to room temperature. 50 mL of dichloromethane is added to dilute the mixture.[9]
-
Isolation: The solid salts are removed by filtration. The dichloromethane is removed from the filtrate by rotary evaporation.[9]
-
Purification: The crude residue is purified by vacuum distillation, collecting the fraction boiling at 71-74°C at 15 Torr to yield pure this compound.[9]
Protocol for NMR Spectroscopic Analysis
This protocol outlines the standard procedure for sample preparation and data acquisition.
Methodology:
-
Sample Preparation: Accurately weigh 15-20 mg of liquid this compound into a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). If quantitative analysis is required, an internal standard such as tetramethylsilane (TMS) may be added. Gently swirl the vial until the sample is fully dissolved.
-
Tube Loading: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Analysis: Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants for all spectra to confirm the molecular structure.
References
- 1. CAS 459-57-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. nuance.northwestern.edu [nuance.northwestern.edu]
- 7. This compound | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 4-Fluorobenzaldehyde: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 4-Fluorobenzaldehyde. Intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols are provided for each analytical technique, and the data is summarized in clear, tabular formats for ease of reference and comparison. A logical workflow for the spectroscopic analysis of such compounds is also visually represented.
Introduction
This compound is an important aromatic aldehyde that serves as a versatile building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique electronic properties, imparted by the fluorine atom at the para position, make it a valuable precursor in the development of novel bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide aims to be a definitive resource for the NMR, IR, and MS data of this compound.
Spectroscopic Data
The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that are diagnostic of its molecular structure.
2.1.1. ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aldehyde regions. The data presented was acquired in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.97 | s | - | Aldehydic proton (-CHO) |
| 7.98 – 7.85 | m | - | 2 Aromatic protons (ortho to -CHO) |
| 7.26 – 7.16 | m | - | 2 Aromatic protons (meta to -CHO) |
2.1.2. ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant. The data was acquired in CDCl₃.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 190.5 | s | - | Carbonyl carbon (C=O) |
| 166.5 | d | 256.7 | Aromatic carbon attached to F (C-F) |
| 132.8 | d | 9.5 | Aromatic carbons (ortho to -CHO) |
| 132.2 | d | 9.7 | Aromatic carbon (ipso to -CHO) |
| 116.4 | d | 22.3 | Aromatic carbons (meta to -CHO) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the carbon-fluorine bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretching (aldehyde) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-F stretching |
| ~840 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[2][3]
| m/z | Relative Intensity (%) | Assignment |
| 124 | 93.3 | Molecular ion [M]⁺ |
| 123 | 100.0 | [M-H]⁺ |
| 95 | 91.7 | [M-CHO]⁺ |
| 75 | 44.7 | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
Cap the NMR tube securely.
3.1.2. ¹H NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16-32, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range covering from approximately -1 to 11 ppm.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.
3.1.3. ¹³C NMR Acquisition
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is recommended for routine spectra.[6]
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A range covering from approximately 0 to 200 ppm.
-
Processing: Apply a Fourier transform to the FID. Phase the spectrum and perform baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation and Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid samples.
-
Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.[7]
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
After the measurement, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
3.3.1. Sample Preparation and Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10-20 °C/min, and hold at 250 °C for 5 minutes.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound such as this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound, a critical reagent in modern organic synthesis. The tabulated NMR, IR, and MS data, coupled with detailed experimental protocols, offer a practical reference for scientists engaged in research and development. The presented information is intended to facilitate the accurate identification and characterization of this compound, thereby supporting the advancement of chemical and pharmaceutical sciences.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. sc.edu [sc.edu]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluorobenzaldehyde. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This document details the spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aldehyde regions. The para-substitution pattern of the benzene ring results in a symmetrical spectrum for the aromatic protons.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Aldehydic-H | 9.97 | Singlet (s) | 1H |
| Aromatic-H (ortho to CHO) | 7.98 – 7.85 | Multiplet (m) | 2H |
| Aromatic-H (meta to CHO) | 7.26 – 7.16 | Multiplet (m) | 2H |
Table 1: Summary of ¹H NMR spectral data for this compound in CDCl₃.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is notable for the characteristic downfield shift of the carbonyl carbon and the carbon-fluorine couplings, which are diagnostic for the presence and position of the fluorine atom.
| Carbon Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| C=O | 190.5 | Singlet (s) | - |
| C-F | 166.5 | Doublet (d) | 256.7 |
| C-CHO | 132.8 | Doublet (d) | 9.5 |
| CH (ortho to CHO) | 132.2 | Doublet (d) | 9.7 |
| CH (meta to CHO) | 116.4 | Doublet (d) | 22.3 |
Table 2: Summary of ¹³C NMR spectral data for this compound in CDCl₃.[1]
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Ensure complete dissolution of the sample by gentle vortexing or brief sonication.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): Approximately 4 seconds.
-
Relaxation Delay (D1): 1 second.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual CDCl₃ solvent peak at 77.16 ppm can also be used as a secondary reference.
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative proton ratios.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its NMR analysis.
References
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluorobenzaldehyde. It details the characteristic vibrational modes, presents quantitative data for peak assignments, and outlines the experimental protocol for acquiring a high-quality spectrum. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of this important chemical intermediate.
Introduction to the Vibrational Spectroscopy of this compound
This compound (C₇H₅FO) is an aromatic aldehyde with a fluorine substituent at the para position of the benzene ring. Its molecular structure gives rise to a characteristic infrared spectrum that can be used for its unambiguous identification and for assessing its purity. The FT-IR spectrum is dominated by vibrational modes associated with the aldehyde functional group (C=O and C-H), the aromatic ring (C-H, C=C), and the carbon-fluorine bond (C-F). Understanding the precise wavenumbers of these vibrations is crucial for accurate spectral interpretation.
Experimental Protocol for FT-IR Analysis
A reliable FT-IR spectrum of this compound can be obtained using the following methodology.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector.[1][2]
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is recommended for ease of sample handling and high-quality data.
Sample Preparation: this compound is a liquid at room temperature.[3]
-
ATR Technique (Recommended):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the ambient atmosphere (e.g., CO₂ and water vapor).[2]
-
Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[2]
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[2]
-
-
Transmission (Capillary Film) Technique:
-
Place a small drop of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin capillary film.
-
Mount the salt plates in the spectrometer's sample holder.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: A Happ-Genzel apodization function is commonly used.
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. Baseline correction and smoothing may be applied if necessary.
FT-IR Spectrum Analysis and Vibrational Band Assignments
The FT-IR spectrum of this compound displays a series of absorption bands corresponding to specific molecular vibrations. The key characteristic peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | References |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium | [4] |
| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi resonance doublet) | Weak | [4][5] |
| ~1705 | Carbonyl (C=O) Stretch | Strong | [4][6] |
| ~1600 - 1480 | Aromatic C=C Stretch | Medium | [4] |
| ~1200 | C-CHO Stretch | Medium | [7] |
| ~1250 - 1100 | C-F Stretch | Strong | [4] |
| ~900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | [8] |
Key Interpretive Features:
-
Aldehyde Group: The presence of the aldehyde is definitively confirmed by two weak bands in the 2860-2750 cm⁻¹ region, corresponding to the C-H stretch of the aldehyde group.[4] This is a highly diagnostic feature.[5] The strong absorption around 1705 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in an aromatic aldehyde.[4][6] Conjugation with the aromatic ring lowers this frequency from that of a saturated aldehyde.[6]
-
Aromatic System: Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹.[4] The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear in the 1600-1480 cm⁻¹ region.[4]
-
Fluoro Group: A strong absorption band in the 1250-1100 cm⁻¹ range is indicative of the C-F stretching vibration.[4] This band can sometimes overlap with other vibrations in this region, so careful analysis is required.[4]
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a compound like this compound.
Caption: Logical workflow for the FT-IR analysis of this compound.
Signaling Pathways and Molecular Interactions
While FT-IR spectroscopy primarily provides information about the covalent bonds within a molecule, it can also offer insights into intermolecular interactions. For instance, in solid-state or concentrated liquid samples, hydrogen bonding or other intermolecular forces can cause shifts in peak positions and changes in peak shapes. A thorough vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a detailed portrait of the vibrational dynamics of the molecule.[9]
Conclusion
FT-IR spectroscopy is a rapid, reliable, and non-destructive technique for the identification and characterization of this compound. By following a standardized experimental protocol and understanding the key vibrational frequencies associated with its functional groups, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound, ensuring its suitability for downstream applications.
References
- 1. This compound | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. This compound for synthesis 459-57-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. www1.udel.edu [www1.udel.edu]
- 9. CICECO Publication » Vibrational dynamics of this compound from periodic DFT calculations [ciceco.ua.pt]
Mass spectrometry fragmentation pattern of 4-Fluorobenzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluorobenzaldehyde
For researchers, scientists, and drug development professionals, a comprehensive understanding of the mass spectrometry fragmentation patterns of aromatic aldehydes is crucial for structural elucidation, impurity profiling, and metabolic studies. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, a common building block in medicinal chemistry and materials science.
Core Fragmentation Data
The mass spectrum of this compound is characterized by a distinct pattern of fragmentation under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the principal fragments, are summarized in the table below. This information is critical for the identification and quantification of this analyte in complex matrices.
| Fragment Ion | m/z Ratio | Relative Abundance (%)[1] | Proposed Structure |
| [M]•+ | 124 | 93.32 | C₇H₅FO•+ |
| [M-H]•+ | 123 | 99.99 | C₇H₄FO•+ |
| [M-CHO]•+ | 95 | 91.74 | C₆H₄F•+ |
| [C₆H₅]•+ | 75 | 44.71 | C₆H₅•+ |
| [C₄H₂]•+ | 50 | 29.70 | C₄H₂•+ |
Fragmentation Pathway
The fragmentation of this compound upon electron ionization follows a predictable pathway characteristic of substituted benzaldehydes. The initial event is the removal of an electron to form the molecular ion (M•+) at m/z 124. Subsequent fragmentation is driven by the stability of the resulting ions.
The most abundant fragment is observed at m/z 123, corresponding to the loss of a hydrogen radical ([M-H]•+) from the aldehyde group. This is a common fragmentation pathway for aldehydes. Another major fragmentation involves the cleavage of the formyl group (CHO•), resulting in the fluorophenyl cation at m/z 95. Further fragmentation of the aromatic ring can lead to smaller ions, such as the one observed at m/z 75, which corresponds to the loss of a fluorine atom from the fluorophenyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is based on established methods for the analysis of aromatic aldehydes and can be adapted for specific instrumentation and analytical requirements.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard solutions to a concentration within the calibration range. If necessary, perform extraction or derivatization steps to isolate the analyte from the sample matrix.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI).[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions and applying it to the peak area of the analyte in the sample.
This technical guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.
References
Quantum Chemical Insights into 4-Fluorobenzaldehyde: A Technical Guide for Researchers
Introduction: 4-Fluorobenzaldehyde (4-FB), a halogenated aromatic aldehyde, serves as a pivotal building block in the synthesis of a wide array of functional materials and pharmaceutical agents. Its applications range from the development of anti-inflammatory drugs and kinase inhibitors to the creation of advanced polymers and resins with enhanced thermal and chemical stability.[1] The presence of the fluorine atom and the aldehyde group imparts unique electronic properties and reactivity to the molecule, making it a subject of significant interest in computational chemistry.
This technical guide provides an in-depth exploration of this compound through the lens of quantum chemical calculations. By employing Density Functional Theory (DFT), we can elucidate the molecule's structural, vibrational, and electronic properties. This information is invaluable for predicting its reactivity, understanding its spectroscopic signatures, and guiding the rational design of novel derivatives for applications in drug development and material science.
Computational and Experimental Methodologies
Quantum chemical calculations offer a powerful, non-experimental route to understanding molecular properties at the atomic level. The methods described herein are standard for the computational analysis of organic molecules like this compound.
Quantum Chemical Calculations Protocol
The primary computational tool used for this analysis is Density Functional Theory (DFT), a method that balances computational cost and accuracy effectively. The calculations are typically performed using a software package like Gaussian. The protocol involves several key steps:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p).[2]
-
Frequency Calculations: Once the geometry is optimized, harmonic vibrational frequencies are calculated at the same level of theory. This step confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical FT-IR and Raman spectra.
-
Electronic Property Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined. These "frontier orbitals" are crucial for understanding the molecule's chemical reactivity and electronic transitions.
-
Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) calculations are performed to predict the UV-Vis absorption spectrum, providing insights into the electronic excitations of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
Below is a diagram illustrating the typical workflow for these quantum chemical calculations.
Experimental Protocols
Synthesis: A common and practical method for synthesizing this compound is through a halogen-exchange fluorination reaction, for instance, from 4-chlorobenzaldehyde. Another industrially feasible process involves the carbonylation of fluorobenzene using a strong Lewis acid catalyst in the presence of carbon monoxide and a hydrogen halide.
The diagram below outlines a generalized synthesis process.
Spectroscopic Analysis (¹³C NMR): To validate the computational data, experimental spectra are essential. The following is a standard protocol for acquiring a ¹³C NMR spectrum.
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Data Acquisition: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) using an appropriate pulse program.
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections. Calibrate the chemical shift axis using the TMS signal.
Results and Discussion
Optimized Molecular Structure
The geometry of this compound was optimized using DFT calculations to determine its most stable conformation. The planarity of the benzene ring is maintained, with the aldehyde and fluorine substituents lying in the same plane. The key structural parameters, including bond lengths and angles, are crucial for understanding the molecule's steric and electronic environment.
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |
| Bond Lengths | ||
| C=O | ~1.21 | |
| C-F | ~1.35 | |
| C-C (ring) | ~1.39 - 1.40 | |
| C-CHO | ~1.48 | |
| Bond Angles | ||
| C-C-O | ~124 | |
| C-C-H (aldehyde) | ~116 | |
| C-C-F | ~118 | |
| Note: Values are representative and derived from typical DFT (B3LYP level) calculations for substituted benzaldehydes. |
Vibrational Analysis
Vibrational spectroscopy provides a fingerprint of a molecule. The calculated frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman data. The key vibrational modes for this compound are associated with the stretching of the carbonyl group, the C-F bond, and various modes of the benzene ring.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment Description |
| C-H Stretch (Aldehyde) | ~2860 | ~2858 | Stretching of the hydrogen on the aldehyde group. |
| C=O Stretch | ~1700 | ~1708 | Stretching of the carbonyl double bond. |
| C=C Stretch (Ring) | ~1600, ~1590 | ~1605, ~1595 | Aromatic ring stretching modes. |
| C-CHO Stretch | ~1200 | ~1200 | Stretching of the bond connecting the ring and CHO. |
| C-F Stretch | ~1230 | ~1225 | Stretching of the carbon-fluorine bond. |
| CHO Torsion | ~120 | ~120 | Torsional (out-of-plane) motion of the CHO group. |
| Note: Experimental values are approximate from spectral databases. Calculated values are representative of scaled DFT results. |
Electronic Properties: HOMO-LUMO Analysis
The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and relates to the ability to donate electrons, while the LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The electron-withdrawing nature of both the fluorine atom and the aldehyde group influences the energy levels of these orbitals. The HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the aldehyde group, indicating this site's susceptibility to nucleophilic attack.
| Parameter | Symbol | Calculated Value (eV) | Significance |
| HOMO Energy | E_HOMO | ~ -7.9 | Related to ionization potential; electron-donating ability. |
| LUMO Energy | E_LUMO | ~ -3.1 | Related to electron affinity; electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | ~ 4.8 | Index of chemical reactivity and stability. |
| Ionization Potential | I | ~ 7.9 | Energy required to remove an electron (I ≈ -E_HOMO). |
| Electron Affinity | A | ~ 3.1 | Energy released when an electron is added (A ≈ -E_LUMO). |
| Chemical Hardness | η | ~ 2.4 | Resistance to change in electron distribution (η = (I-A)/2). |
| Note: Values are based on DFT calculations for closely related fluorobenzaldehyde derivatives and serve as representative examples. |
Spectroscopic Properties
UV-Visible Spectrum: The electronic transitions of this compound, predicted by TD-DFT, typically occur in the ultraviolet region. These transitions primarily correspond to π → π* excitations within the conjugated system of the aromatic ring and the carbonyl group.
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~250-260 | > 0.1 | HOMO -> LUMO | π → π |
| ~290-300 | < 0.05 | n -> π | n → π |
| Note: These are typical predicted values for benzaldehydes. The n → π transition involves the non-bonding lone pair electrons on the carbonyl oxygen. |
NMR Spectrum: The calculated ¹³C NMR chemical shifts, after referencing to TMS, correlate well with experimental data. The chemical environment of each carbon atom dictates its chemical shift.
| Carbon Atom | Experimental δ (ppm) | Description |
| C=O | 190.5 | Aldehyde carbonyl carbon. |
| C1 | 132.2 | Carbon attached to the aldehyde group. |
| C2, C6 | 132.8 | Carbons ortho to the aldehyde group. |
| C3, C5 | 116.4 | Carbons meta to the aldehyde group. |
| C4 | 166.5 | Carbon attached to the fluorine atom. |
| Note: Experimental data in CDCl₃. |
Conclusion
Quantum chemical calculations, particularly using Density Functional Theory, provide a robust and insightful framework for understanding the molecular characteristics of this compound. The computational data on its geometry, vibrational modes, and electronic properties align well with experimental findings and offer a deeper level of interpretation. The analysis of the HOMO-LUMO energy gap highlights the molecule's reactivity, while TD-DFT and GIAO calculations successfully predict its UV-Vis and NMR spectra. This comprehensive computational profile is an invaluable resource for researchers in medicinal chemistry and material science, facilitating the design of novel molecules and the prediction of their properties prior to synthesis.
References
The Advent of a Key Fluorinated Building Block: The Discovery and First Synthesis of 4-Fluorobenzaldehyde
A cornerstone of modern medicinal and materials chemistry, 4-fluorobenzaldehyde's emergence in the early 20th century was not marked by a singular discovery but rather evolved from the pioneering development of aromatic fluorination and oxidation methodologies. This technical guide delves into the historical synthesis of this pivotal molecule, presenting the key reactions and experimental protocols that first made its production possible.
The introduction of fluorine into aromatic systems, a notoriously challenging feat for early organic chemists, was unlocked by a few groundbreaking reactions. The synthesis of this compound is intrinsically linked to these developments, primarily through the preparation of its precursor, 4-fluorotoluene, and subsequent oxidation, or via direct halogen exchange on a pre-existing benzaldehyde scaffold.
Key Synthetic Pathways to this compound in the Early 20th Century
Two primary routes represent the foundational methods for the first syntheses of this compound:
-
The Balz-Schiemann Reaction followed by Oxidation: This two-step approach first involved the synthesis of 4-fluorotoluene from p-toluidine via the Balz-Schiemann reaction, a landmark method for introducing fluorine into an aromatic ring, first reported in 1927. The resulting 4-fluorotoluene was then oxidized to yield this compound.
-
Halogen Exchange (HALEX) Reaction: This method, reported by Gottlieb in 1936, offered a more direct route by replacing a chlorine atom with fluorine on 4-chlorobenzaldehyde.
This guide will now detail the experimental protocols for these seminal syntheses, providing a window into the laboratory practices of the era.
Experimental Protocols
Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction (circa 1927)
The first step towards one of the earliest preparations of this compound was the synthesis of its immediate precursor, 4-fluorotoluene. The Balz-Schiemann reaction provided a reliable method for this transformation.
Reaction Scheme:
Experimental Protocol:
A detailed protocol, as would have been performed in the early 20th century, is as follows:
-
Diazotization: p-Toluidine is dissolved in aqueous tetrafluoroboric acid (HBF₄). The solution is cooled to below 5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature, to form the p-toluenediazonium tetrafluoroborate salt.
-
Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold water, followed by ethanol and diethyl ether.
-
Thermal Decomposition: The dried p-toluenediazonium tetrafluoroborate is carefully heated, leading to its decomposition into 4-fluorotoluene, nitrogen gas, and boron trifluoride. The crude 4-fluorotoluene is then collected.
-
Purification: The product is purified by steam distillation followed by fractional distillation.
| Parameter | Value |
| Starting Material | p-Toluidine |
| Key Reagents | NaNO₂, HBF₄ |
| Product | 4-Fluorotoluene |
| Reported Yield | ~89%[1] |
| Boiling Point | 116 °C |
Table 1. Quantitative Data for the Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction.
Oxidation of 4-Fluorotoluene to this compound (Étard Reaction)
With 4-fluorotoluene in hand, the subsequent oxidation of the methyl group to an aldehyde was a critical step. The Étard reaction, utilizing chromyl chloride, was a known method for this type of transformation.[1][2][3]
Reaction Scheme:
Experimental Protocol:
-
Formation of the Étard Complex: 4-Fluorotoluene is dissolved in an inert solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). The solution is cooled, and a solution of chromyl chloride (CrO₂Cl₂) in the same solvent is added dropwise with stirring. A brown, solid Étard complex precipitates.
-
Decomposition of the Complex: The precipitate is filtered and then carefully decomposed by the addition of water or a reducing solution like aqueous sodium sulfite.
-
Workup and Purification: The resulting mixture is extracted with a suitable solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by distillation under reduced pressure.
| Parameter | Value |
| Starting Material | 4-Fluorotoluene |
| Key Reagent | Chromyl Chloride (CrO₂Cl₂) |
| Product | This compound |
| Boiling Point | 181 °C at 760 mmHg |
Table 2. Physical Properties of this compound.
Synthesis of this compound via Halogen Exchange (Gottlieb, 1936)
This method provided a more direct route to this compound, avoiding the need to first synthesize and then oxidize 4-fluorotoluene.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: 4-Chlorobenzaldehyde is mixed with an excess of anhydrous potassium fluoride (KF).
-
Thermal Reaction: The mixture is heated to a high temperature (e.g., in a sealed tube or a high-boiling solvent) to facilitate the nucleophilic aromatic substitution of the chlorine atom with fluorine.
-
Isolation and Purification: After cooling, the reaction mixture is treated with water and extracted with an organic solvent. The product, this compound, is then isolated and purified by distillation.
| Parameter | Value |
| Starting Material | 4-Chlorobenzaldehyde |
| Key Reagent | Potassium Fluoride (KF) |
| Product | This compound |
Table 3. Key Components of the Halogen Exchange Synthesis of this compound.
Logical Workflow of Early Synthetic Routes
The following diagram illustrates the logical progression from readily available starting materials to the final product, this compound, through the two primary historical pathways.
Conclusion
The first syntheses of this compound were not the result of a targeted discovery of the molecule itself, but rather a successful application of emerging technologies in organofluorine chemistry. The Balz-Schiemann reaction and early halogen exchange methods, coupled with established oxidation techniques, provided the initial access to this valuable compound. These early, often arduous, procedures laid the groundwork for the development of more efficient and scalable syntheses that have made this compound an indispensable tool for researchers, scientists, and drug development professionals today.
References
An In-depth Technical Guide to the Solubility of 4-Fluorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Fluorobenzaldehyde in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, aiding in solvent selection, process optimization, and formulation development.
Core Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its key physicochemical properties are summarized in Table 1. The presence of the fluorine atom and the aldehyde group influences its polarity and, consequently, its solubility in different organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FO | [1][2][3] |
| Molecular Weight | 124.11 g/mol | [1][2][3] |
| CAS Number | 459-57-4 | [1][2][4] |
| Melting Point | -10 °C | [1][5][6] |
| Boiling Point | 181 °C at 758 mmHg | [1][6] |
| Density | ~1.157 g/mL at 25 °C | [1][7] |
| Water Solubility | Immiscible / Slightly soluble | [4][8][9] |
Quantitative Solubility Data
While qualitatively described as soluble in a range of common organic solvents, precise quantitative data for this compound is not extensively published in readily available literature. The term "miscible" is often used for solvents like ethanol, ether, acetone, and benzene, indicating that it can dissolve in all proportions.[4] One specific quantitative value has been reported in Dimethyl Sulfoxide (DMSO).
Table 2: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [10] |
| Chloroform | Not Specified | Soluble | [1] |
| Methanol | Not Specified | Soluble | [1] |
| Ethanol | Not Specified | Soluble | [2] |
| Ether | Not Specified | Soluble | [2] |
| Acetone | Not Specified | Miscible | [11] |
| Benzene | Not Specified | Miscible | [11] |
It is important to note that the lack of extensive, temperature-dependent solubility data necessitates experimental determination for specific applications requiring high precision.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in chemical process development. While specific experimental protocols for this compound are not detailed in the available literature, standard methods can be readily applied. The following outlines a general workflow for determining the solubility of a liquid solute like this compound in an organic solvent using the gravimetric method.
Gravimetric Method for Liquid Solute Solubility
This method involves preparing a saturated solution at a controlled temperature, separating the undissolved solute, and then determining the concentration of the solute in the saturated solution by mass.
1. Preparation of Saturated Solution:
-
A known volume of the desired organic solvent is placed in a thermostatically controlled vessel equipped with a stirrer.
-
An excess amount of this compound is added to the solvent.
-
The mixture is stirred at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of an undissolved phase of this compound confirms saturation.[12][13]
2. Phase Separation:
-
Once equilibrium is achieved, stirring is stopped, and the mixture is allowed to stand for a period to allow the two phases (saturated solvent and excess solute) to separate.
-
A known volume or mass of the saturated solvent phase is carefully withdrawn using a calibrated pipette or syringe, ensuring no undissolved solute is transferred.
3. Quantification:
-
The withdrawn saturated solution is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the solute is obtained.[12][14]
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight.
4. Calculation of Solubility:
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.
The following diagram illustrates the logical workflow for this experimental protocol.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Solvent Polarity: As a polar molecule, this compound generally exhibits higher solubility in polar organic solvents. The principle of "like dissolves like" is a key determinant.
-
Temperature: For most solid and liquid solutes, solubility increases with temperature. However, the extent of this increase can vary significantly between different solvents.
-
Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of this compound through various intermolecular interactions.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While qualitative data indicates good solubility in many common solvents, there is a clear need for more extensive quantitative, temperature-dependent data to support advanced research and development activities. The provided experimental workflow offers a robust methodology for obtaining this critical information. For professionals in the pharmaceutical and chemical industries, a thorough understanding and experimental determination of solubility will continue to be a fundamental aspect of successful product and process development.
References
- 1. This compound CAS#: 459-57-4 [m.chemicalbook.com]
- 2. CAS 459-57-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. This compound [stenutz.eu]
- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound(459-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, 98+% 50 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. scribd.com [scribd.com]
A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Fluorobenzaldehyde. The information contained herein is essential for professionals handling this compound in research, development, and manufacturing environments, ensuring safe handling and process optimization.
Introduction
This compound (C₇H₅FO) is an aromatic aldehyde with a fluorine substituent that is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and incorporation into larger molecules necessitate a thorough understanding of its thermal properties to mitigate potential hazards and ensure the integrity of chemical processes. This guide summarizes the available data on the thermal stability of this compound, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior under various process conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FO | [1][2] |
| Molecular Weight | 124.11 g/mol | [1][2] |
| Boiling Point | 181 °C @ 758 mmHg | [2] |
| Melting Point | -10 °C | [2] |
| Flash Point | 56 - 62 °C (closed cup) | [1][2] |
| Autoignition Temperature | No specific data available | [3] |
| Density | 1.157 g/mL at 25 °C | [2] |
Thermal Stability and Decomposition
Under ambient conditions and recommended storage, this compound is a stable compound. However, exposure to high temperatures, sparks, or flames can lead to thermal decomposition.
Hazardous Decomposition Products
In the event of a fire or exposure to excessive heat, this compound is known to decompose, producing hazardous substances. The primary decomposition products identified are:
The formation of these products underscores the importance of handling this compound in well-ventilated areas and taking appropriate precautions to prevent thermal runaway reactions.
Potential Thermal Decomposition Pathway
Based on the identified hazardous decomposition products, a potential thermal decomposition pathway for this compound can be postulated. The primary mechanism likely involves the breakdown of the aromatic ring and the aldehyde functional group at elevated temperatures.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is essential for determining the temperature at which this compound begins to lose mass due to volatilization or decomposition.
Objective: To determine the onset of weight loss and the decomposition profile of this compound under a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a suitable TGA pan (e.g., alumina or platinum). Due to its volatility, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature of approximately 500 °C to ensure complete decomposition.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the TGA curve, often as the temperature at which 5% weight loss occurs (T₋₅%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.
Objective: To determine the enthalpy changes and onset temperatures of thermal events, including decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum or stainless steel pan. The use of a sealed pan is critical to prevent evaporation before decomposition.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Range: Scan from a sub-ambient temperature (e.g., -50 °C) to approximately 400 °C.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks are analyzed to determine onset temperatures, peak temperatures, and enthalpies of transition (e.g., heat of fusion, heat of decomposition).
Safety Considerations
Given its flammable nature and the hazardous decomposition products, appropriate safety measures must be in place when handling this compound at elevated temperatures.
-
Ventilation: All work should be conducted in a well-ventilated area or a fume hood.
-
Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Emergency Procedures: Ensure that fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) and emergency eyewash and shower stations are readily accessible.
Conclusion
This technical guide provides a summary of the known thermal stability and decomposition characteristics of this compound. While specific TGA and DSC data are not widely published, the provided experimental protocols offer a robust framework for researchers to conduct their own thermal analyses. A thorough understanding of the thermal properties of this compound is paramount for its safe and effective use in scientific and industrial applications. It is strongly recommended that experimental thermal analysis be performed to obtain specific data for process safety and hazard assessment.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electron Density Distribution in 4-Fluorobenzaldehyde
Abstract
The distribution of electrons within a molecule is fundamental to its chemical reactivity, physical properties, and biological interactions. For drug development professionals and materials scientists, a precise understanding of electron density is paramount for designing novel molecules with desired characteristics. This compound (4-FBA) is a key building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] The presence of both an electron-withdrawing aldehyde group and a highly electronegative fluorine atom creates a unique and complex electronic environment. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the electron density distribution in this compound, offering detailed protocols and frameworks for data analysis.
Introduction: Electronic Effects in this compound
This compound is an aromatic compound characterized by a benzene ring substituted with a formyl group (-CHO) and a fluorine atom (-F) in the para position. The interplay between these two substituents governs the electron density across the molecule.
-
Inductive Effect (-I): Both fluorine and the oxygen of the aldehyde group are highly electronegative, leading to a strong inductive withdrawal of electron density from the aromatic ring through the sigma (σ) bonds.
-
Resonance Effect:
-
The fluorine atom exhibits a +R effect, donating electron density to the ring via its lone pairs, primarily at the ortho and para positions.
-
The aldehyde group exerts a strong -R effect, withdrawing π-electron density from the ring, which deactivates the aromatic system towards electrophilic substitution.
-
The net effect of these competing forces results in a polarized molecule with distinct regions of high and low electron density, which dictates its reactivity, intermolecular interactions, and potential as a pharmacophore.
Computational Determination of Electron Density
Computational quantum chemistry provides powerful tools for modeling electron distribution with high accuracy. Density Functional Theory (DFT) is a widely used method for this purpose.[2]
Density Functional Theory (DFT) Protocol
DFT calculations can predict the ground-state electron density of a molecule, from which various electronic properties can be derived.
Experimental Protocol:
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is crucial as the electron distribution is dependent on the molecular structure.
-
Software: Gaussian, ORCA, etc.
-
Method: DFT.
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended for good accuracy, including diffuse functions (++) for lone pairs and polarization functions (d,p) for describing bonding environments accurately.[3]
-
-
Frequency Calculation: Perform a frequency calculation at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[4]
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the final wavefunction and electron density data. Request the generation of cube files for the total electron density and the electrostatic potential (ESP).
-
Visualization and Analysis: Use visualization software (e.g., VMD, GaussView) to plot the total electron density surface and map the calculated ESP onto this surface. The ESP map reveals regions of positive (electrophilic) and negative (nucleophilic) potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[5][6] This provides a quantitative, chemically intuitive picture of the Lewis structure and electron distribution.[5][7]
Experimental Protocol:
-
Prerequisite: Perform a DFT calculation (Steps 1-3 from the DFT protocol above).
-
NBO Calculation: Re-run the calculation or use the checkpoint file from the optimized geometry. In the software input file (e.g., for Gaussian), add the keyword POP=NBO.[8]
-
Data Extraction: The software output will contain the NBO analysis section. From this, extract key data points such as natural atomic charges, natural electron configurations, and second-order perturbation theory analysis of donor-acceptor (bond-antibond) interactions.
Data Presentation: Computational Results
Quantitative data from DFT and NBO analyses should be tabulated for clarity. The following tables present illustrative data for this compound based on typical computational results for similar molecules.
Table 1: Calculated Natural Atomic Charges (NBO)
| Atom | Atom Number | Natural Charge (e) |
|---|---|---|
| C (CHO) | C7 | +0.45 |
| O (CHO) | O8 | -0.55 |
| H (CHO) | H9 | +0.10 |
| C1 (ipso-CHO) | C1 | +0.15 |
| C2, C6 | C2, C6 | -0.12 |
| H (on C2, C6) | H10, H11 | +0.11 |
| C3, C5 | C3, C5 | +0.05 |
| H (on C3, C5) | H12, H13 | +0.10 |
| C4 (ipso-F) | C4 | +0.25 |
| F | F14 | -0.30 |
Note: Atom numbering is standard, with C1 attached to the CHO group and C4 attached to F. Charges are illustrative.
Table 2: Key NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (2) O8 | π* (C1-C2) | 2.1 |
| LP (2) F14 | π* (C3-C4) | 4.5 |
| π (C1-C2) | π* (C7-O8) | 18.2 |
| π (C3-C4) | π* (C1-C2) | 15.7 |
Note: E(2) is the stabilization energy from the delocalization of electrons from a filled donor orbital to an empty acceptor orbital. LP = Lone Pair. This data is illustrative.
Experimental Determination of Electron Density
High-resolution X-ray crystallography is the primary experimental technique for determining the electron density distribution in a crystalline solid.[9]
X-ray Crystallography Protocol
Experimental Protocol:
-
Crystal Growth: Grow high-quality single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern (the intensities and positions of the diffracted spots).[10]
-
Structure Solution (The Phase Problem): The measured intensities provide the amplitudes of the structure factors, but the phase information is lost.[11] The phase problem can be solved using methods like direct methods, Patterson methods, or, if a similar structure is known, molecular replacement.
-
Structure Refinement: Once initial phases are obtained, an initial electron density map can be calculated.[9] An atomic model is built into this map. The model (atomic coordinates, thermal parameters) is then refined against the experimental data to improve the fit. The quality of the fit is typically assessed by the R-value, with lower values indicating a better fit.
-
Electron Density Mapping: From the final refined model, a deformation electron density map can be calculated. This map shows the difference between the observed electron density and the density of a theoretical spherical, non-interacting atom model. It reveals the accumulation of electron density in bonds and lone pairs.
Data Presentation: Crystallographic Results
The primary result is a 3D electron density map. Quantitative geometric data, which reflects the underlying electronic structure, is extracted from the refined model.
Table 3: Selected Bond Lengths and Angles from X-ray Crystallography
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths | |
| C-F | ~1.35 Å |
| C=O | ~1.21 Å |
| C-C (ring) | 1.38 - 1.40 Å |
| C(ring)-C(CHO) | ~1.48 Å |
| Bond Angles | |
| C-C-C (ring) | ~120° |
| C-C(ring)-C(CHO) | ~121° |
| C(ring)-C-O | ~124° |
Note: These are typical values for similar structures and serve as expected benchmarks.
Integrated Workflow for Electron Density Analysis
A comprehensive understanding is achieved by integrating both computational and experimental approaches. Theoretical calculations can provide insights that are difficult to resolve experimentally, while experimental data serves to validate the computational model.
Conclusion
The electron density distribution of this compound is a complex outcome of competing inductive and resonance effects from its fluoro and formyl substituents. A multi-faceted approach combining state-of-the-art computational methods like DFT and NBO analysis with high-resolution experimental techniques such as X-ray crystallography is essential for a complete and accurate understanding. The resulting detailed electronic picture is invaluable for predicting the molecule's reactivity, guiding the synthesis of its derivatives, and ultimately accelerating the development of new drugs and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 6. iopenshell.usc.edu [iopenshell.usc.edu]
- 7. NBO [cup.uni-muenchen.de]
- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 10. web.stanford.edu [web.stanford.edu]
- 11. moodle2.units.it [moodle2.units.it]
Methodological & Application
Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of chalcones utilizing 4-fluorobenzaldehyde as a key starting material. These protocols are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Chalcones, belonging to the flavonoid family, are recognized for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The incorporation of a fluorine atom can significantly enhance the therapeutic potential of these molecules.
The primary method for synthesizing these chalcones is the Claisen-Schmidt condensation, a reliable and efficient base-catalyzed reaction between an aldehyde (this compound) and a ketone (various substituted acetophenones).[1][2]
Data Presentation: Synthesis of 1-(Substituted-phenyl)-3-(4-fluorophenyl)prop-2-en-1-ones
The following table summarizes the synthesis of various chalcone derivatives from this compound and different substituted acetophenones, detailing the reaction yields and melting points.
| Compound ID | Acetophenone Substituent (R) | Yield (%) | Melting Point (°C) |
| 1a | H | - | - |
| 1b | 4-Chloro | - | 113-117[3] |
| 1c | 4-Bromo | - | - |
| 1d | 4-Methyl | - | - |
| 1e | 4-Methoxy | - | - |
| 1f | 4-Nitro | - | - |
| 1g | 4-(Trifluoromethyl) | - | - |
| 1h | 2-Hydroxy | 84 | 146-147[4] |
| 1i | 4-Fluoro | 68 | 108-110 |
Experimental Protocols
This section outlines a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone, etc.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%) or Methanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Mortar and Pestle (for solvent-free method) or Round-bottom flask with magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol)
Procedure: Base-Catalyzed Claisen-Schmidt Condensation (with solvent)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of the substituted acetophenone and one equivalent of this compound in a minimal amount of ethanol.[1]
-
Catalyst Addition: While stirring, slowly add an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide (1-2 equivalents) to the mixture. The addition should be done dropwise to control the reaction temperature.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] Reaction times can vary from a few hours to overnight, often indicated by the formation of a precipitate.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[1]
-
Acidification: Slowly acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper (pH ~2-3). This will cause the chalcone product to precipitate out of the solution.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold distilled water until the filtrate is neutral.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR.
Procedure: Solvent-Free Grinding Method
-
Mixing Reactants: In a porcelain mortar, combine one equivalent of the substituted acetophenone, one equivalent of this compound, and one equivalent of solid sodium hydroxide pellets.
-
Grinding: Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste and may solidify.
-
Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.
-
Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol.
Visualizations
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Signaling Pathway: Chalcone-Induced Apoptosis via p38 MAPK
Many chalcone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer activity.[5] One of the signaling pathways implicated in this process is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of p38 MAPK can lead to the initiation of the intrinsic apoptosis pathway.
Caption: Chalcone-induced p38 MAPK signaling leading to apoptosis.
References
Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde is a key aromatic aldehyde utilized in the Claisen-Schmidt condensation reaction to synthesize a diverse range of chalcones and their derivatives. This reaction, a base-catalyzed condensation between an aldehyde and a ketone, is a cornerstone of organic synthesis for forming carbon-carbon bonds. The resulting α,β-unsaturated ketones, known as chalcones, are significant scaffolds in medicinal chemistry and drug development due to their broad spectrum of biological activities. Chalcones derived from this compound have demonstrated notable potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[1] The fluorine substituent can enhance the metabolic stability and bioavailability of the resulting compounds, making them attractive candidates for further investigation in drug discovery.
Data Presentation: Quantitative Yields in Claisen-Schmidt Condensation
The following table summarizes the quantitative data for the synthesis of various chalcones via the Claisen-Schmidt condensation of this compound with different ketones under various reaction conditions. This data is compiled from multiple studies to provide a comparative overview of the impact of catalysts, solvents, and reaction times on product yields.
| Entry | Ketone | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Fluoroacetophenone | NaOH (10%) | Ethanol | 3 | 5-10 | 91 | [2] |
| 2 | 4-Methoxy acetophenone | KOH (methanolic) | Methanol | 2 | Room Temp. | - | [3] |
| 3 | Acetophenone | NaOH | Ethanol | - | Room Temp. | - | [4] |
| 4 | 4'-Aminoacetophenone | NaOH (30%) | Ethanol | 2-3 | - | 28.00 | [5] |
| 5 | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | NaOH (40%) | Solvent-free | - | - | High | [1] |
| 6 | 4-Fluoro-2-hydroxyacetophenone | - | - | - | - | 55-84 | [6] |
| 7 | 4-Fluoro-3-methylacetophenone | - | - | - | - | 70.60-84.63 | [7] |
| 8 | Cyclohexanone | NaOH (20 mol%) | Solvent-free (grinding) | 0.08 | Room Temp. | 96-98 | [8] |
Experimental Protocols
General Protocol for Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a standard procedure for the synthesis of chalcones from this compound and a substituted acetophenone using a base catalyst.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-fluoroacetophenone, 4-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a minimal amount of ethanol or methanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (e.g., 10-50% solution).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Solvent-Free Grinding Method for Claisen-Schmidt Condensation
This environmentally friendly protocol is an alternative to the traditional solvent-based method.[8]
Materials:
-
This compound
-
Cycloalkanone (e.g., cyclohexanone)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Chilled Water
Procedure:
-
Reactant Preparation: In a clean and dry mortar, add the cycloalkanone (1 equivalent) and this compound (2 equivalents).
-
Catalyst Addition: Add solid NaOH (20 mol%).
-
Grinding: Grind the mixture vigorously with a pestle for approximately 5 minutes at room temperature. The mixture will typically form a thick paste and may solidify.
-
Work-up: After the reaction is complete, add chilled water to the mortar and continue to grind for another minute to break up the solid mass.
-
Isolation: Transfer the contents to a beaker, collect the solid product by suction filtration, wash with water until the filtrate is neutral, and dry.
Visualizations
Experimental Workflow
Caption: General workflow for the Claisen-Schmidt condensation reaction.
Signaling Pathways
Chalcones derived from this compound have been shown to exert their biological effects, particularly anticancer and anti-inflammatory activities, through the modulation of key signaling pathways. Two of the most significant pathways identified are the NF-κB signaling pathway and the intrinsic apoptosis pathway.
NF-κB Signaling Pathway Inhibition by Chalcones
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in inflammation and cancer cell survival.[9][10] Chalcones can inhibit this pathway at multiple points.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway by Chalcones
Many chalcones, including those with fluoro-substituents, have been found to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[11][12][13]
Caption: Induction of apoptosis via the intrinsic pathway by chalcones.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 8. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel chalcone derivative S17 induces apoptosis through ROS dependent DR5 up-regulation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Wittig reaction of 4-Fluorobenzaldehyde with various phosphorus ylides to synthesize substituted 4-fluorostilbene derivatives. The information is intended for professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This reaction is particularly valuable for the synthesis of stilbene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. This compound is a common starting material, and its reaction with various benzyltriphenylphosphonium salts allows for the preparation of a wide range of functionalized 4-fluorostilbenes.
The stereochemical outcome of the Wittig reaction is a key consideration. Generally, non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl or aryl group) tend to favor the formation of the (Z)-alkene, while stabilized ylides (bearing an electron-withdrawing group on the ylidic carbon) predominantly yield the (E)-alkene.[3] The choice of base, solvent, and reaction temperature can also influence the stereoselectivity.[4]
General Reaction Scheme & Mechanism
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine intermediate, which then undergoes ring-closure to form a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses in an irreversible step to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Experimental Protocols
Two primary protocols are presented for the Wittig reaction with this compound, reflecting common laboratory practices. Protocol A employs a strong base in anhydrous conditions, which is often preferred for achieving high yields and, in some cases, higher (Z)-selectivity with non-stabilized ylides. Protocol B utilizes a milder base in a two-phase system, which can be experimentally simpler and is particularly effective for many applications.
Protocol A: Using a Strong Base (n-Butyllithium) in an Anhydrous Aprotic Solvent
This protocol is recommended for reactions requiring strictly anhydrous conditions to achieve good yields and potentially higher stereoselectivity.
Materials:
-
Benzyltriphenylphosphonium halide (or substituted derivative)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzyltriphenylphosphonium halide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-fluorostilbene derivative.
-
Protocol B: Using a Phase-Transfer Catalyst (PTC) System with Aqueous Base
This protocol offers a simpler experimental setup and avoids the need for strictly anhydrous conditions, making it suitable for a broader range of laboratory settings.[5]
Materials:
-
Benzyltriphenylphosphonium halide (or substituted derivative)
-
This compound
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the benzyltriphenylphosphonium halide (1.2 equivalents) and this compound (1.0 equivalent).
-
Add dichloromethane and stir the mixture vigorously to dissolve the solids.
-
-
Ylide Generation and Reaction:
-
Slowly add 50% aqueous NaOH solution (an excess, e.g., 5-10 equivalents) dropwise to the rapidly stirred reaction mixture.
-
Continue to stir the biphasic mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the Wittig reaction of this compound with various phosphorus ylides.
Table 1: Wittig Reaction of this compound with Substituted Benzyltriphenylphosphonium Halides
| Ylide Precursor (Phosphonium Salt) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | RT | 2 | ~30-40 | N/A | [6] |
| (4-Methoxybenzyl)triphenylphosphonium bromide | NaOMe | Methanol | RT | 12 | 85 | >95:5 (E) | [7] |
| (4-Nitrobenzyl)triphenylphosphonium bromide | K₂CO₃ | Dichloromethane/H₂O | RT | 2 | 96 | 91:9 (Z) | [8] |
| Methyltriphenylphosphonium bromide | t-BuOK | THF | RT | 1.5 | 99 | N/A | [1] |
Note: Yields and E/Z ratios are highly dependent on the specific reaction conditions and purification methods.
Factors Influencing Stereoselectivity
The stereochemical outcome of the Wittig reaction with this compound is influenced by several factors, which can be manipulated to favor the desired isomer.
Troubleshooting and Safety Precautions
-
Low Yields: Ensure all reagents are pure and dry, particularly for Protocol A. Vigorous stirring is crucial for the biphasic system in Protocol B. The formation of the ylide (indicated by a color change) should be confirmed before adding the aldehyde.
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely by chromatography. Recrystallization or trituration of the crude product may be effective.
-
Safety: Phosphorus ylides and the strong bases used to generate them (like n-BuLi) can be pyrophoric and are highly reactive with water and air. All manipulations should be carried out under an inert atmosphere using appropriate personal protective equipment (PPE). Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
By following these protocols and considering the factors outlined, researchers can effectively utilize the Wittig reaction for the synthesis of a diverse array of 4-fluorostilbene derivatives for various applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig olefination - Visualize Organic Chemistry [visualizeorgchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Solved EXPERIMENT 4 The Wittig Reaction The Preparation of | Chegg.com [chegg.com]
Application Notes and Protocols: 4-Fluorobenzaldehyde in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-fluorobenzaldehyde in aldol condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The protocols detailed herein are particularly relevant for the synthesis of fluorinated chalcones and related α,β-unsaturated ketone derivatives, which are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities.[1][2]
Introduction
This compound is a valuable aromatic aldehyde in organic synthesis. The fluorine substituent can significantly influence the electronic properties and biological activity of the resulting molecules. The aldol condensation, particularly the Claisen-Schmidt variant, offers a straightforward and efficient method for creating new carbon-carbon bonds by reacting this compound with a ketone or another enolizable carbonyl compound.[1][3] This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[1] Alternatively, solvent-free methods using solid NaOH have also been reported to be highly efficient.[4][5] The resulting chalcone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes quantitative data for the aldol condensation of this compound with various ketones under different reaction conditions. This allows for easy comparison of catalyst, solvent, and reaction time on the product yield.
| Entry | Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetone | NaOH | Ethanol | Not Specified | High | [6] |
| 2 | Acetophenone | NaOH | Ethanol | 10 | High | [4] |
| 3 | 4'-Chloroacetophenone | NaOH | None (Solvent-free) | 0.17 (10 min) | High | [4] |
| 4 | Various Acetophenones | KOH | Ethanol | Not Specified | High (up to 96%) | [7] |
| 5 | Cyclohexanone | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Key Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation in Ethanol (General Procedure)
This protocol describes a standard Claisen-Schmidt condensation between this compound and an acetophenone derivative in ethanol.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in a minimal amount of ethanol.[1]
-
Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH or KOH to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[1] Reaction times can vary from a few minutes to several hours.[4][5]
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[1]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][4]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Solvent-Free Aldol Condensation
This protocol outlines an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation.[4][5]
Materials:
-
This compound
-
Acetophenone derivative
-
Solid Sodium Hydroxide (NaOH) pellets or powder
-
Mortar and Pestle
-
Distilled Water
Procedure:
-
Grinding: In a porcelain mortar, combine this compound (1 equivalent), the acetophenone derivative (1 equivalent), and solid NaOH (1 equivalent).[4]
-
Reaction: Grind the mixture with a pestle. The reaction mixture will typically become a paste and may change color. The reaction is often complete within a few minutes.[4][5]
-
Isolation: Add cold water to the mortar and break up the solid product.
-
Purification: Collect the solid by suction filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from ethanol if necessary.[4]
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed aldol condensation (Claisen-Schmidt reaction) between this compound and an enolizable ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. rsc.org [rsc.org]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. magritek.com [magritek.com]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solved what is the final product of Cyclohexanone after | Chegg.com [chegg.com]
Application Notes and Protocols for the Formation of a Schiff Base from 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The formation of a Schiff base typically involves the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. This reaction is often reversible and can be catalyzed by either acid or base.
4-Fluorobenzaldehyde is a common building block in the synthesis of Schiff bases. The presence of the fluorine atom can significantly influence the electronic properties and biological activity of the resulting imine. Schiff bases derived from this compound have demonstrated a variety of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
These application notes provide a detailed overview of the mechanism of Schiff base formation using this compound and offer a comprehensive experimental protocol for the synthesis and characterization of a representative Schiff base, N-(4-fluorobenzylidene)aniline.
Mechanism of Schiff Base Formation
The formation of a Schiff base from this compound and a primary amine proceeds through a two-step mechanism:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.
-
Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base. This step is the rate-determining step and is often catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
The overall reaction can be summarized as follows:
Caption: Mechanism of Schiff base formation.
Experimental Protocol: Synthesis of N-(4-fluorobenzylidene)aniline
This protocol details the synthesis of N-(4-fluorobenzylidene)aniline, a representative Schiff base derived from this compound and aniline.
Materials:
-
This compound (C₇H₅FO, MW: 124.11 g/mol )
-
Aniline (C₆H₅NH₂, MW: 93.13 g/mol )
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.24 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution of this compound, add an equimolar amount of aniline (e.g., 0.93 g, 10 mmol).
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the dried product and characterize it using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis.
Data Presentation
The following tables summarize the quantitative data for the starting materials and the expected product, N-(4-fluorobenzylidene)aniline.
Table 1: Reactant and Product Information
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₅FO | 124.11 | Colorless liquid | -10 |
| Aniline | C₆H₅NH₂ | 93.13 | Colorless to pale yellow liquid | -6 |
| N-(4-fluorobenzylidene)aniline | C₁₃H₁₀FN | 199.23 | White to light yellow crystalline solid | 42-46[1] |
Table 2: Spectroscopic Data for N-(4-fluorobenzylidene)aniline
| Spectroscopic Technique | Characteristic Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | ~1625 (C=N stretch), ~1590 (C=C aromatic stretch), ~1220 (C-F stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.4 (s, 1H, -CH=N-), 7.0-8.0 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=N), 115-165 (Aromatic carbons) |
| UV-Vis (Ethanol, λmax nm) | ~265, ~315 |
Visualizations
Caption: Experimental workflow for Schiff base synthesis.
Conclusion
The formation of Schiff bases from this compound provides a straightforward and efficient method for the synthesis of a diverse library of imine-containing compounds. The protocol outlined in these notes can be adapted for various primary amines to generate novel Schiff bases with potential applications in drug discovery and materials science. The provided spectroscopic data serves as a benchmark for the successful synthesis and characterization of these valuable compounds. Careful control of reaction conditions and thorough characterization are essential for obtaining pure products and for the reliable evaluation of their biological and physical properties.
References
Synthesis of Heterocyclic Compounds from 4-Fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 4-Fluorobenzaldehyde as a key starting material. The protocols are based on established multicomponent reactions and provide a foundation for the generation of diverse molecular scaffolds relevant to drug discovery and development.
Synthesis of 4-(4-Fluorophenyl)-Substituted Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction that efficiently produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. The use of this compound in this reaction is advantageous due to the favorable influence of the electron-withdrawing fluorine atom on reaction yields.
Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol:
A mixture of this compound (1 mmol), a β-dicarbonyl compound (1 mmol), urea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., HCl, Yb(OTf)₃) in a suitable solvent (e.g., ethanol, acetonitrile) is heated under reflux or microwave irradiation.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.[2]
Detailed Example: Synthesis of 5-(Ethoxycarbonyl)-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
To a mixture of this compound (1.24 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in ethanol (20 mL), a few drops of concentrated hydrochloric acid are added. The mixture is refluxed for 4 hours. After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.
Quantitative Data:
| Entry | β-Dicarbonyl Compound | Product | Yield (%) | m.p. (°C) | Reference |
| 1 | Ethyl Acetoacetate | 5-(Ethoxycarbonyl)-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 | 176-178 | |
| 2 | Methyl Acetoacetate | 5-(Methoxycarbonyl)-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85 | 211 | [2] |
| 3 | Benzyl Acetoacetate | 5-(Benzyloxycarbonyl)-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 | 181 | [2] |
Synthesis of 4-(4-Fluorophenyl)-Substituted 1,4-Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) derivatives, which are well-known for their application as calcium channel blockers. This compound is a common substrate in this reaction.
Reaction Scheme:
Caption: Hantzsch synthesis of 1,4-dihydropyridines.
Experimental Protocol:
A mixture of this compound (1 mmol), a β-ketoester (2 mmol), and a source of ammonia such as ammonium acetate (1.2 mmol) is refluxed in a solvent like ethanol.[3] The reaction can also be carried out under solvent-free conditions or with microwave irradiation to reduce reaction times.[4] After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from ethanol.
Detailed Example: Synthesis of Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
A mixture of this compound (1.24 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.92 g, 12 mmol) in ethanol (25 mL) is heated at reflux for 3-5 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled in an ice bath. The resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to give the desired product.
Quantitative Data:
| Entry | β-Ketoester | Product | Yield (%) | m.p. (°C) | Reference |
| 1 | Ethyl Acetoacetate | Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 85 | 150-152 | [4] |
| 2 | Methyl Acetoacetate | Dimethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 82 | 198-200 | N/A |
Synthesis of 2-Amino-4-(4-fluorophenyl)thiophenes via the Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes. This reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. While a specific protocol starting with this compound to form the initial Knoevenagel adduct is a common first step, a direct three-component reaction with a ketone, malononitrile, and sulfur is more typical for the Gewald synthesis itself. The workflow below illustrates the initial Knoevenagel condensation.
Reaction Workflow:
Caption: Two-step synthesis of 2-aminothiophenes.
Experimental Protocol (Two-Step):
Step 1: Knoevenagel Condensation A mixture of this compound (10 mmol) and malononitrile (10 mmol) in ethanol is treated with a catalytic amount of a base like piperidine or morpholine. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 2-(4-fluorobenzylidene)malononitrile, is then isolated.
Step 2: Gewald Reaction The 2-(4-fluorobenzylidene)malononitrile (10 mmol), elemental sulfur (12 mmol), and a base such as morpholine (20 mmol) in a solvent like ethanol or DMF are heated.[5] The reaction mixture is typically stirred at 50-70 °C for several hours. After cooling, the mixture is poured into ice water, and the precipitated solid is collected by filtration and recrystallized.
Quantitative Data:
| Product | Yield (%) | m.p. (°C) | Reference |
| 2-Amino-3-cyano-4-(4-fluorophenyl)thiophene | ~70-80 (overall) | N/A | General procedure adaptation |
Synthesis of Quinolines from this compound Derivatives
Quinolines are a significant class of nitrogen-containing heterocycles with a wide array of biological activities. One common synthetic route is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound can be used to prepare precursors for such syntheses.
General Synthetic Strategy:
Caption: General strategy for quinoline synthesis.
Experimental Protocol (Example):
A specific protocol for the synthesis of 2-(4-fluorophenyl)quinoline involves the reaction of 2-aminoacetophenone with this compound in the presence of a base.
A mixture of 2-aminoacetophenone (10 mmol), this compound (10 mmol), and potassium hydroxide (20 mmol) in ethanol is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data:
| Product | Yield (%) | m.p. (°C) | Reference |
| 2-(4-Fluorophenyl)quinoline | 78 | 97-99 | N/A (Adapted from similar syntheses) |
Synthesis of 1,3-Thiazines from Chalcones Derived from this compound
1,3-Thiazines are six-membered heterocyclic compounds containing nitrogen and sulfur atoms. They can be synthesized from chalcones, which are α,β-unsaturated ketones. This compound is a common starting material for the synthesis of the required chalcone precursors.
Reaction Workflow:
Caption: Two-step synthesis of 1,3-thiazines from chalcones.
Experimental Protocol:
Step 1: Synthesis of 1-(Aryl)-3-(4-fluorophenyl)prop-2-en-1-one (4-Fluorochalcone) To a stirred solution of an appropriate acetophenone (10 mmol) and this compound (10 mmol) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The mixture is stirred for several hours. The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of 4-(4-Fluorophenyl)-substituted 1,3-Thiazine A mixture of the 4-fluorochalcone (5 mmol) and thiourea (5 mmol) in ethanolic potassium hydroxide is refluxed for 6-8 hours.[6] The reaction mixture is then cooled and poured into crushed ice. The solid product is filtered, washed with water, and recrystallized from a suitable solvent.
Quantitative Data:
| Chalcone Precursor | Product | Yield (%) | m.p. (°C) | Reference |
| 1-Phenyl-3-(4-fluorophenyl)prop-2-en-1-one | 2-Amino-4-(4-fluorophenyl)-6-phenyl-6H-1,3-thiazine | ~60-70 | N/A | [6] (General Method) |
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
4-Fluorobenzaldehyde: A Versatile Scaffold in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a cornerstone building block in medicinal chemistry. Its unique physicochemical properties, conferred by the presence of a fluorine atom, make it an invaluable starting material for the synthesis of a diverse array of therapeutic agents. The fluorine substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately leading to drug candidates with improved pharmacokinetic profiles and therapeutic efficacy.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key classes of medicinally important compounds, including kinase inhibitors, antifungal agents, and central nervous system (CNS) agents.
Application Notes
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. This compound is a key precursor for the synthesis of various kinase inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
-
EGFR Inhibitors: this compound is utilized in the synthesis of analogues of Gefitinib, a selective EGFR inhibitor. The 4-fluorophenyl group often serves as a crucial pharmacophore that binds to the ATP-binding pocket of the kinase domain. The synthesis of these analogues allows for the exploration of structure-activity relationships (SAR) to develop more potent and selective inhibitors.[2]
-
p38 MAPK Inhibitors: The p38 MAPK pathway is involved in inflammatory responses and cellular stress. The pyrazolopyridine-based inhibitor, UR-13756, a potent and selective p38 MAPK inhibitor, is synthesized using this compound in a Hantzsch-type three-component reaction.[1][3] The 4-fluorophenyl moiety in UR-13756 is essential for its high affinity and selectivity.
Antifungal Agents
The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the development of novel antifungal agents. This compound serves as a versatile starting material for the synthesis of various antifungal compounds, most notably chalcones.
-
Chalcones: These α,β-unsaturated ketones are synthesized via a Claisen-Schmidt condensation between this compound and a substituted acetophenone. The resulting 4-fluorophenyl-substituted chalcones have demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida and Aspergillus species. The fluorine atom can enhance the compound's ability to disrupt the fungal cell membrane.[4][5]
Central Nervous System (CNS) Agents
The development of drugs targeting the CNS is a complex challenge due to the need for molecules to cross the blood-brain barrier. The introduction of fluorine, often via this compound, can improve the lipophilicity of a compound, facilitating its entry into the CNS. This has been exploited in the development of various CNS-active agents. While specific examples directly linking this compound to CNS drug candidates with detailed pharmacological data are less prevalent in readily available literature, its use in multi-component reactions to generate diverse heterocyclic scaffolds holds promise for this therapeutic area.[6]
Data Presentation
Table 1: p38 MAPK Inhibitory Activity of UR-13756
| Compound | Target Kinase | IC50 (nM) | Assay Method | Reference |
| UR-13756 | p38 MAPK | 80 | ELISA | [1][3] |
Table 2: Antifungal Activity of Chalcones Derived from this compound
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Chalcone 1 | Aspergillus parasiticus | 0.209 - 1.670 | [5] |
| Aspergillus carbonarius | >1.777 | [5] | |
| Candida krusei | 0.011 - 0.026 | [5] | |
| Chalcone 2 | Microsporum gypseum | Superior to Ketoconazole | [7] |
| Candida albicans | No activity | [7] | |
| Aspergillus niger | No activity | [7] | |
| Chalcone 3a | Aspergillus fumigatus | Moderately effective | [4] |
| Aspergillus niger | Moderately effective | [4] | |
| Candida albicans | Moderately effective | [4] |
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition.[8][9][10][11][12]
Caption: p38 MAPK Signaling Pathway and Inhibition.[13][14][][16]
Experimental Protocols
Protocol 1: Synthesis of p38 MAPK Inhibitor (UR-13756) via Hantzsch-type Three-Component Reaction
This protocol describes the synthesis of the pyrazolopyridine UR-13756, a potent p38 MAPK inhibitor.[1][3]
Materials:
-
1-Methyl-3-aminopyrazole
-
This compound
-
Ketone precursor (obtained from Claisen condensation of 4-picoline)
-
Ethanol
-
Microwave reactor
Procedure:
-
A mixture of 1-methyl-3-aminopyrazole (1 equivalent), this compound (1 equivalent), and the ketone precursor (1 equivalent) is prepared in ethanol.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature and time to facilitate the Hantzsch-type three-component heterocyclocondensation.
-
Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure pyrazolopyridine UR-13756.
Caption: Workflow for the Hantzsch Synthesis of UR-13756.
Protocol 2: Synthesis of Antifungal Chalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of NaOH or KOH dropwise with stirring at room temperature.
-
The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC).
-
The mixture is then poured into ice-cold water and acidified with dilute HCl to precipitate the chalcone.
-
The solid product is collected by vacuum filtration, washed with water, and dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow for the Synthesis of Antifungal Chalcones.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules. Its incorporation into drug candidates often leads to improved pharmacological properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel therapeutics for various diseases. Further exploration of its use in multi-component reactions and for the synthesis of CNS-active agents is a promising avenue for future research.
References
- 1. Synthesis of the highly selective p38 MAPK inhibitor UR-13756 for possible therapeutic use in Werner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nativesciencereport.org [nativesciencereport.org]
- 5. Antifungal effects of thiosemicarbazone-chalcones on Aspergillus, Candida and Sporothrix strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of 4-Fluorobenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde, a halogenated aromatic aldehyde, is a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The incorporation of a fluorine atom onto the phenyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules, making this compound a valuable starting material in medicinal chemistry.[1] Its versatile reactivity allows for its use in a range of synthetic transformations to create complex molecular architectures found in modern pharmaceuticals. These application notes provide detailed protocols for the use of this compound in the synthesis of key intermediates for two major drugs: Ezetimibe, a cholesterol absorption inhibitor, and Aprepitant, an antiemetic agent.
Application Note 1: Synthesis of a Key Intermediate for Ezetimibe via Wittig Reaction
Ezetimibe is a widely prescribed medication for the treatment of hypercholesterolemia. A crucial step in its synthesis involves the formation of a five-carbon side chain attached to a 4-fluorophenyl group. This is efficiently achieved through a Wittig reaction using this compound. The following protocol details the synthesis of the key intermediate, (Z)-5-(4-fluorophenyl)pent-4-enoic acid.
Experimental Protocol: Synthesis of (Z)-5-(4-fluorophenyl)pent-4-enoic acid
This protocol involves two main stages: the preparation of the phosphonium ylide precursor, (4-carboxybutyl)triphenylphosphonium bromide, and the subsequent Wittig reaction with this compound.
Stage 1: Synthesis of (4-carboxybutyl)triphenylphosphonium bromide
-
Reaction Scheme:
-
PPh₃ + Br(CH₂)₄COOH → [Ph₃P⁺(CH₂)₄COOH]Br⁻
-
-
Materials:
-
5-Bromovaleric acid
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromovaleric acid (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous acetonitrile.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, (4-carboxybutyl)triphenylphosphonium bromide, under vacuum. The product is typically used in the next step without further purification.
-
Stage 2: Wittig Reaction with this compound
-
Reaction Scheme:
-
[Ph₃P⁺(CH₂)₄COOH]Br⁻ + 4-FC₆H₄CHO --(Base)--> (Z)-4-FC₆H₄CH=CH(CH₂)₃COOH + Ph₃PO
-
-
Materials:
-
(4-carboxybutyl)triphenylphosphonium bromide
-
This compound
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or another suitable strong base
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Suspend (4-carboxybutyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (2.5 equivalents) in THF to the suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or red.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the this compound solution to the ylide mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of (Z)- and (E)-5-(4-fluorophenyl)pent-4-enoic acid, can be purified by column chromatography on silica gel to isolate the desired (Z)-isomer.
-
Quantitative Data
| Parameter | Value |
| Yield of (4-carboxybutyl)triphenylphosphonium bromide | >95% |
| Yield of (Z)-5-(4-fluorophenyl)pent-4-enoic acid | 60-70% (after purification) |
| (Z):(E) Isomer Ratio | Typically favors the (Z)-isomer |
| Purity (by NMR) | >98% for the isolated (Z)-isomer |
Experimental Workflow
References
Application Notes and Protocols: 4-Fluorobenzaldehyde Derivatives with Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde is a versatile synthetic intermediate used in the development of a wide range of biologically active compounds. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting derivatives, making them attractive candidates for drug discovery. This document provides a detailed overview of the biological activities of three major classes of this compound derivatives: chalcones, Schiff bases, and thiosemicarbazones. It includes a compilation of their quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways.
I. Anti-inflammatory Activity of this compound Chalcone Derivatives
Chalcones derived from this compound have demonstrated significant anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.
Data Presentation: Anti-inflammatory Activity
| Compound ID | Derivative Type | Assay | Target/Cell Line | IC50 / % Inhibition | Reference Compound |
| FCD-1 | Chalcone | Cotton pellet-induced granuloma in rats | In vivo | Comparable to Dexamethasone | Dexamethasone, Diclofenac |
| HCD-1 | Hydroxylated Chalcone | Red Blood Cell membrane stabilization | In vitro | IC50: 1146.78±0.55 μg/ml | Ibuprofen |
| Chalcone-1 | 2'-hydroxy-chalcone | β-glucuronidase and lysozyme release from rat neutrophils | In vitro | IC50: 1.6±0.2 μM (β-glucuronidase), IC50: 1.4±0.2 μM (lysozyme) | Not specified |
| Chalcone-11 | 2',5'-dialkoxychalcone | Nitric oxide (NO) formation in murine microglial cells (N9) | In vitro | IC50: 0.7±0.06 μM | Not specified |
Experimental Protocols
1. Synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A representative Chalcone) via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound.
-
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or Sodium Hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve equimolar amounts of this compound and 4-hydroxyacetophenone in ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of thionyl chloride in ethanol or an aqueous solution of a base like sodium hydroxide to the mixture while stirring.
-
Reflux the reaction mixture for a period of 2-6 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water.
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
-
Dry the purified crystals and determine the melting point and yield.
-
2. In Vivo Anti-inflammatory Assay: Cotton Pellet-Induced Granuloma in Rats
This assay evaluates the chronic anti-inflammatory activity of a compound.
-
Materials:
-
Wistar rats (150-200 g)
-
Sterile cotton pellets (e.g., 50 mg)
-
Test compound (e.g., fluorinated chalcone derivative)
-
Standard drug (e.g., Dexamethasone)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic (e.g., ether)
-
Surgical instruments
-
-
Procedure:
-
Autoclave cotton pellets at 120°C for 30 minutes.
-
Anesthetize the rats using a suitable anesthetic.
-
Make a small incision in the groin region.
-
Implant a sterile cotton pellet subcutaneously, one on each side.
-
Administer the test compound or standard drug orally or intraperitoneally daily for a specified period (e.g., 7 days). The control group receives only the vehicle.
-
On the day after the last dose, sacrifice the animals.
-
Excise the granulomatous tissue surrounding the cotton pellets and remove any extraneous tissue.
-
Dry the pellets at 60°C until a constant weight is obtained.
-
Calculate the percentage inhibition of granuloma formation for the treated groups compared to the control group.
-
Signaling Pathway
II. Anticancer Activity of this compound Schiff Base Derivatives
Schiff bases synthesized from this compound are a significant class of compounds exhibiting potent anticancer activities against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.
Data Presentation: Anticancer Activity
| Compound ID | Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound |
| SB-1c | Salicylaldehyde-o-phenylenediamine Schiff base | K562 (Leukemia) | MTT | Not specified | Not specified |
| SB-1c | Salicylaldehyde-o-phenylenediamine Schiff base | HEL (Leukemia) | MTT | Not specified | Not specified |
| 5-FU-BA | 5-Fluorouracil-benzylidene-aniline cocrystal | SW480 (Colorectal) | MTT | 6.4731 µg/mL | Doxorubicin (IC50 = 2.3159 µg/mL) |
| 5-FU-HBA | 5-Fluorouracil-para-hydroxy benzylideneaniline cocrystal | SW480 (Colorectal) | MTT | 10.2174 µg/mL | Doxorubicin (IC50 = 2.3159 µg/mL) |
| SB-13 | 2,4-dihydroxy benzaldehyde Schiff base | PC3 (Prostate) | MTT | 4.85 | Not specified |
| SB-5 | 2,4-dihydroxy benzaldehyde Schiff base | PC3 (Prostate) | MTT | 7.43 | Not specified |
| SB-6 | 2,4-dihydroxy benzaldehyde Schiff base | PC3 (Prostate) | MTT | 7.15 | Not specified |
Experimental Protocols
1. General Synthesis of a Schiff Base from this compound
This protocol outlines the condensation reaction for synthesizing Schiff bases.
-
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivative)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (e.g., glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent like ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent.
-
Purify the crude Schiff base by recrystallization from an appropriate solvent.
-
Dry the purified product and characterize it (melting point, spectroscopy).
-
2. In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1][2]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (Schiff base derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Prepare serial dilutions of the test Schiff base in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plates for a further 24-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathway
III. Antimicrobial Activity of this compound Thiosemicarbazone Derivatives
Thiosemicarbazones are a well-known class of compounds with a broad spectrum of antimicrobial activities. Those derived from this compound have shown promising results against various bacterial and fungal strains.
Data Presentation: Antimicrobial Activity
| Compound ID | Derivative Type | Microorganism | Assay | MIC (µg/mL) | Reference Compound |
| TSC-15a | m-CF₃-phenyl thiosemicarbazide derivative | Staphylococcus aureus (MSSA & MRSA) | Broth microdilution | 7.82 - 31.25 | Cefuroxime |
| TSC-15b | m-CF₃-phenyl thiosemicarbazide derivative | Staphylococcus aureus (MSSA & MRSA) | Broth microdilution | 7.82 - 31.25 | Cefuroxime |
| TSC-16b | p-CF₃-phenyl thiosemicarbazide derivative | Staphylococcus aureus (MSSA & MRSA) | Broth microdilution | 7.82 - 31.25 | Cefuroxime |
| L1 | 4-(2-chlorophenyl)-3-thiosemicarbazide derivative | Bacillus cereus | Broth microdilution | 10 | Vancomycin, Ciprofloxacin |
| T39 | Ag-thiosemicarbazone complex | E. coli, S. aureus | Microdilution | 0.018 | Ciprofloxacin |
Experimental Protocols
1. Synthesis of a Thiosemicarbazone from this compound
This protocol describes the condensation reaction to form thiosemicarbazones.
-
Materials:
-
This compound
-
Thiosemicarbazide or a substituted thiosemicarbazide
-
Solvent (e.g., ethanol)
-
Catalyst (e.g., glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the appropriate thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 1-4 hours. The formation of a precipitate often indicates the progress of the reaction.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Dry the purified thiosemicarbazone.
-
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5][6]
-
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Test compound (thiosemicarbazone derivative)
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Mechanism of Action
IV. Enzyme Inhibitory Activity of this compound Derivatives
Derivatives of this compound have been investigated as inhibitors of various enzymes, with mushroom tyrosinase being a notable target due to its role in melanogenesis and enzymatic browning.
Data Presentation: Tyrosinase Inhibition
| Compound ID | Derivative Type | Enzyme | Inhibition Type | IC50 (µM) | Reference Compound |
| This compound | Benzaldehyde | Mushroom Tyrosinase | Partial noncompetitive | 387 | Kojic acid |
| Compound 26 | 4-fluorobenzylpiperazine derivative | Agaricus bisporus Tyrosinase | Competitive | 0.18 | Kojic acid (IC50 = 17.76 µM) |
| Compound 18 | 4-fluorobenzylpiperazine derivative | Agaricus bisporus Tyrosinase | Competitive | 1.71 | Kojic acid (IC50 = 17.76 µM) |
| Compound 20 | 4-fluorobenzylpiperazine derivative | Agaricus bisporus Tyrosinase | Competitive | 3.74 | Kojic acid (IC50 = 17.76 µM) |
Experimental Protocols
1. In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.[7][8][9][10]
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Test wells: Phosphate buffer, test compound solution, and tyrosinase solution.
-
Control wells: Phosphate buffer, solvent (instead of test compound), and tyrosinase solution.
-
Blank wells: Phosphate buffer and test compound solution (no enzyme).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-510 nm in a kinetic mode for a set period (e.g., 20-60 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percentage inhibition of tyrosinase activity for each concentration of the test compound compared to the control.
-
Calculate the IC50 value of the test compound.
-
Workflow Diagram
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Fluorobenzaldehyde in the Synthesis of Pyrethroid Agrochemicals
Introduction
4-Fluorobenzaldehyde, a key aromatic aldehyde, serves as a versatile building block in the synthesis of a variety of agrochemicals. Its fluorine substituent is crucial for enhancing the biological efficacy and metabolic stability of the final products. This application note details the synthetic pathway from this compound to the pyrethroid insecticide flumethrin, a potent ectoparasiticide. The protocols provided are intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Synthetic Pathway Overview
The synthesis of flumethrin from this compound is a multi-step process that proceeds through the key intermediate 4-fluoro-3-phenoxybenzaldehyde. The overall transformation can be outlined as follows:
-
Bromination: this compound is first brominated to introduce a bromine atom at the meta position, yielding 3-bromo-4-fluorobenzaldehyde.
-
Protection of the Aldehyde Group: To prevent unwanted side reactions in the subsequent step, the aldehyde functional group of 3-bromo-4-fluorobenzaldehyde is protected, typically as an acetal.
-
Ullmann Condensation: The protected intermediate undergoes a copper-catalyzed Ullmann condensation with a phenolate to form the diaryl ether linkage, resulting in a protected form of 4-fluoro-3-phenoxybenzaldehyde.
-
Deprotection: The protecting group is removed to afford 4-fluoro-3-phenoxybenzaldehyde.
-
Esterification: Finally, 4-fluoro-3-phenoxybenzaldehyde is reacted with trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a cyanide source to yield flumethrin.
Caption: Synthetic pathway from this compound to Flumethrin.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
This protocol describes the bromination of this compound using bromine in the presence of a Lewis acid catalyst.
Materials:
-
This compound
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Ice
-
Saturated sodium metabisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (49.6 g) in dry dichloromethane (20 cm³) is added to a cooled (0 °C) suspension of powdered aluminum trichloride (90.4 g) in dry dichloromethane (100 cm³).[1]
-
Bromine (70.4 g) is then added, and the mixture is heated at the reflux temperature for 16 hours.[1]
-
After cooling, the reaction mixture is carefully poured onto ice and extracted with dichloromethane.[1]
-
The combined organic layers are washed with saturated sodium metabisulfite solution, water, and brine, then dried over anhydrous magnesium sulfate.[1]
-
The solvent is evaporated under reduced pressure to give a dark red oil, which is purified by distillation under reduced pressure to yield 3-bromo-4-fluorobenzaldehyde.[1]
| Parameter | Value | Reference |
| Yield | 45.7 g | [1] |
| Boiling Point | 85°-108° C. at 8 mmHg | [1] |
Step 2: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde
This step protects the aldehyde group as an ethylene acetal.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Ethane-1,2-diol
-
Trimethylchlorosilane
-
Toluene
-
Ice-water
-
Anhydrous sodium sulfate
Procedure:
-
Trimethylchlorosilane (26 g, 0.24 mol) is added to a mixture of 3-bromo-4-fluoro-benzaldehyde (20.3 g, 0.1 mol) and ethane-1,2-diol (6.8 g, 0.11 mol).
-
The mixture is heated to 100° C. for 3 hours.
-
After cooling to room temperature, 100 ml of toluene is added, and the mixture is shaken twice with 50 ml of ice-water each time.
-
The organic phase is dried over sodium sulfate and evaporated in vacuo.
-
The residue is distilled in vacuo to obtain 3-bromo-4-fluoro-benzaldehyde ethyleneacetal.
| Parameter | Value |
| Yield | 21 g (85% of theory) |
| Boiling Point | 79°-81° C./0.1 mm Hg |
Step 3: Ullmann Condensation to form 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal
This reaction forms the crucial diaryl ether bond.
Materials:
-
3-Bromo-4-fluoro-benzaldehyde ethyleneacetal
-
Sodium phenolate
-
Copper(I) bromide
-
Diethylene glycol dimethyl ether (diglyme)
Procedure:
-
A mixture of sodium phenolate and a catalytic amount of copper(I) bromide is prepared in diglyme.
-
3-Bromo-4-fluoro-benzaldehyde ethyleneacetal is added to the mixture.
-
The reaction mixture is heated at 155 °C for 7 hours under an inert atmosphere.[2]
-
After cooling, toluene is added, and the inorganic material is filtered off.[2]
-
The filtrate is freed from the solvent in vacuo to yield the product.[2]
| Parameter | Value | Reference |
| Yield | 80% of theory | [2] |
Step 4: Deprotection to 4-Fluoro-3-phenoxybenzaldehyde
This step regenerates the aldehyde functionality.
Materials:
-
4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium sulfate
Procedure:
-
A solution of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (26 g, 0.1 mol) in 60 ml of ethanol, 20 ml of water, and 1 ml of concentrated hydrochloric acid is kept at room temperature for 3 hours.[2]
-
The ethanol is then distilled off in vacuo, and 100 ml of toluene are added to the residue.[2]
-
The water is separated, and the organic phase is washed twice with 50 ml of water, dried over sodium sulfate, and evaporated in vacuo.[2]
-
The residue is distilled in vacuo to obtain 4-fluoro-3-phenoxy-benzaldehyde.[2]
| Parameter | Value | Reference |
| Yield | 19.6 g (91% of theory) | [2] |
| Boiling Point | 102-104 °C/0.1 mm Hg | [2] |
Step 5: Synthesis of Flumethrin
This final step involves the esterification of 4-fluoro-3-phenoxybenzaldehyde.
Reactants:
-
4-Fluoro-3-phenoxybenzaldehyde
-
trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid chloride
-
Cyanide source (e.g., sodium cyanide or potassium cyanide)
General Procedure (Detailed experimental data not available in the provided search results):
Flumethrin is formed by the reaction of 4-fluoro-3-phenoxybenzaldehyde and trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a cyanide source.[3] The reaction likely proceeds through the formation of a cyanohydrin intermediate from the aldehyde, which is then esterified by the acid chloride.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of the key intermediate, 4-fluoro-3-phenoxybenzaldehyde.
| Reaction Step | Product | Yield |
| Bromination | 3-Bromo-4-fluorobenzaldehyde | ~77% (based on 45.7g from 49.6g) |
| Acetal Protection | 3-Bromo-4-fluorobenzaldehyde ethylene acetal | 85% |
| Ullmann Condensation | 4-Fluoro-3-phenoxybenzaldehyde ethylene acetal | 80% |
| Deprotection | 4-Fluoro-3-phenoxybenzaldehyde | 91% |
Note: A detailed protocol and yield for the final conversion to flumethrin were not available in the searched literature.
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of Flumethrin.
This compound is a critical starting material for the synthesis of the pyrethroid insecticide flumethrin. The synthetic route involves a series of well-established organic transformations, including bromination, acetal protection, Ullmann condensation, and deprotection, to yield the key intermediate 4-fluoro-3-phenoxybenzaldehyde. The final esterification step then produces the active agrochemical. The protocols and data presented here provide a comprehensive guide for the synthesis of this important agricultural product. Further research to optimize the final esterification step and obtain detailed quantitative data for the complete synthesis is recommended. quantitative data for the complete synthesis is recommended.
References
Application Notes and Protocols: The Role of 4-Fluorobenzaldehyde in Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluorobenzaldehyde as a precursor in the synthesis of thermotropic liquid crystals. While the incorporation of fluorine atoms into organic molecules is a common strategy in the design of liquid crystals to modify properties such as dielectric anisotropy and melting behavior, the specific placement of the fluorine substituent is critical to achieving the desired mesomorphic properties.
This document details the synthesis of a series of Schiff base compounds derived from this compound and explores why this particular structural arrangement fails to exhibit liquid crystalline behavior. This serves as an important case study in structure-property relationships for the design of new liquid crystalline materials.
Introduction to this compound in Liquid Crystal Design
This compound is a readily available aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its aldehyde functionality allows for the straightforward formation of linkages common in liquid crystal cores, such as imines (Schiff bases) and chalcones. The fluorine substituent is of particular interest in liquid crystal design due to its high electronegativity and van der Waals radius, which can influence intermolecular interactions and, consequently, the mesomorphic behavior of the resulting compounds.
Case Study: Synthesis of 4-Fluorobenzylidene-4'-n-alkanoyloxyanilines
A study by Yeap et al. investigated the synthesis and mesomorphic properties of a homologous series of Schiff bases, 4-fluorobenzylidene-4'-n-alkanoyloxyanilines (nFBAA).[2] The synthesis involves a two-step reaction sequence, starting with the condensation of this compound with 4-aminophenol, followed by esterification with a series of alkanoyl chlorides.
Experimental Protocols
1. Synthesis of Intermediate: 4-((4-Fluorobenzylidene)amino)phenol
-
Reaction:
-
This compound (5 mmol) and 4-aminophenol (5 mmol) are refluxed in 30 mL of methanol for three hours.[2]
-
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The resulting yellow precipitate is filtered and washed with methanol.[2]
-
2. Synthesis of Final Products: 4-Fluorobenzylidene-4'-n-alkanoyloxyanilines (nFBAA)
-
Reaction:
-
The intermediate, 4-((4-fluorobenzylidene)amino)phenol, is reacted with the corresponding n-alkanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane or tetrahydrofuran.
-
-
Purification:
-
The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final pure product.
-
Characterization Data of a Representative Compound (12FBAA)
-
IR (KBr, cm⁻¹): 1757 (C=O ester), 1628 (C=N), 1203, 1094 (C-O ester).[2]
-
¹H NMR (300 MHz, CDCl₃, δ/ppm): 0.9 (t, 3H, CH₃–), 1.3–1.5 (m, 16H, CH₃–(CH₂)₈–), 1.8 (m, 2H, –CH₂–CH₂–COO–), 2.6 (t, 2H, –CH₂–COO–), 7.1–7.3 (m, 6H, Ar–H), 7.9 (m, 2H, Ar–H), 8.4 (s, 1H, –CH=N–).[2]
Mesomorphic Properties
The thermal properties of the synthesized nFBAA series were investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). The results are summarized in the table below.
| Compound | n | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| 12FBAA | 12 | 114.2 | - | None |
| 14FBAA | 14 | 118.5 | - | None |
Table 1: Transition Temperatures of 4-Fluorobenzylidene-4'-n-alkanoyloxyanilines (nFBAA) [2]
As indicated in Table 1, neither of the synthesized homologues in the nFBAA series exhibited any liquid crystalline phases (mesophases).[2] The compounds melt directly from a crystalline solid to an isotropic liquid. This is in stark contrast to the isomeric series where the fluorine atom is on the aniline ring and the alkanoyloxy group is on the benzylidene ring, which did exhibit smectic A phases.[3] This highlights the profound impact of the position of the polar fluoro substituent on the overall molecular geometry and its ability to form a stable mesophase. The reversal of the imine linkage in the case of the nFBAA series leads to a depression of mesomorphic properties.[3]
Synthetic Workflow Diagram
Figure 1: General synthetic workflow for 4-fluorobenzylidene-4'-n-alkanoyloxyanilines.
Conclusion
While this compound is a useful synthon for introducing a fluorinated phenyl ring into calamitic molecular structures, its direct use in the synthesis of 4-fluorobenzylidene-4'-n-alkanoyloxyanilines does not yield liquid crystalline materials. This underscores the critical importance of molecular architecture, particularly the orientation of polar groups and linkages, in the design of functional liquid crystals. These findings provide valuable insights for researchers in the field, guiding the strategic placement of substituents to achieve desired mesomorphic properties in novel materials.
References
- 1. [PDF] Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Polymerization Reactions Involving 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of polymerization reactions involving 4-fluorobenzaldehyde, a versatile monomer for the synthesis of advanced fluorinated polymers. The protocols and data presented herein are intended to guide researchers in the development of novel materials with tailored properties for a variety of applications, including high-performance plastics, advanced coatings, and innovative drug delivery systems.
Introduction
This compound is a valuable building block in polymer chemistry due to the unique properties conferred by the fluorine atom and the reactive aldehyde group. The incorporation of fluorine into polymer backbones can significantly enhance thermal stability, chemical resistance, hydrophobicity, and optical properties.[1][2] The aldehyde functionality allows for a range of polymerization reactions, most notably polycondensation with amines to form polyazomethines (also known as polyimines or Schiff base polymers). These polymers are of interest for their thermal stability, conductivity, and potential biomedical applications.[3][4][5]
This document details the synthesis and characterization of a representative polyazomethine derived from this compound and p-phenylenediamine. Furthermore, it explores the potential application of such polymers in drug delivery, including a hypothetical signaling pathway for cellular uptake and action.
Experimental Protocols
Protocol 1: Synthesis of Poly(4-fluorobenzylidene-1,4-phenylene)
This protocol describes the solution polycondensation of this compound with p-phenylenediamine to synthesize a polyazomethine.
Materials:
-
This compound (≥98% purity)
-
p-Phenylenediamine (≥98% purity)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation:
-
Purify p-phenylenediamine by recrystallization from ethanol.
-
Dry this compound over anhydrous calcium sulfate.
-
Ensure N,N-dimethylacetamide (DMAc) is anhydrous.
-
-
Reaction Setup:
-
Set up the three-necked flask with a magnetic stirrer, condenser, and nitrogen inlet/outlet.
-
Add p-phenylenediamine (1.081 g, 10 mmol) and anhydrous lithium chloride (0.42 g) to the flask.
-
Add 20 mL of anhydrous DMAc to the flask to dissolve the reactants.
-
-
Polymerization:
-
Dissolve this compound (1.241 g, 10 mmol) in 10 mL of anhydrous DMAc in a dropping funnel.
-
Slowly add the this compound solution to the stirred solution of p-phenylenediamine at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain for 24 hours with continuous stirring.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into 200 mL of vigorously stirred methanol.
-
A fibrous yellow precipitate will form.
-
Collect the polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
-
Data Presentation
The following tables summarize typical characterization data for polyazomethines derived from fluorinated benzaldehydes.
Table 1: Molecular Weight and Polydispersity of a Representative Polyazomethine
| Polymer Sample Code | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| P(4-FB-p-PD) | 18,500 | 35,200 | 1.90 |
Data is illustrative and based on typical results for similar polyazomethines. Actual results may vary based on reaction conditions.
Table 2: Thermal Properties of a Representative Polyazomethine
| Polymer Sample Code | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) | Char Yield at 600°C (%) |
| P(4-FB-p-PD) | 215 | 480 | 55 |
Thermal properties were determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.
Visualizations
Experimental Workflow for Polyazomethine Synthesis
Caption: Workflow for the synthesis of polyazomethine.
Hypothetical Signaling Pathway for Targeted Drug Delivery
While specific signaling pathways for polymers derived directly from this compound are not yet extensively documented, fluorinated polymers are being explored for drug delivery in cancer therapy.[2] The following diagram illustrates a plausible mechanism for a nanoparticle formulated from a this compound-based polymer for targeted cancer cell treatment. This hypothetical pathway involves receptor-mediated endocytosis and subsequent intracellular drug release, leading to apoptosis.
Caption: Receptor-mediated endocytosis and apoptosis pathway.
Applications and Future Perspectives
Polymers derived from this compound hold significant promise in materials science and drug development. Their inherent properties, such as high thermal stability and chemical resistance, make them suitable for demanding applications in electronics and aerospace. In the biomedical field, their hydrophobicity and the potential for modification offer opportunities for the creation of advanced drug delivery vehicles.[2] Future research may focus on:
-
Stimuli-Responsive Polymers: Synthesizing copolymers that respond to specific biological stimuli (e.g., pH, enzymes, redox potential) for controlled drug release.
-
Targeted Drug Delivery: Functionalizing the polymer backbone with targeting ligands (e.g., antibodies, peptides) to enhance accumulation in diseased tissues.
-
Bioimaging: Incorporating imaging agents into the polymer structure for theranostic applications, allowing for simultaneous diagnosis and therapy.
The continued exploration of polymerization reactions involving this compound is expected to lead to the development of novel materials with significant scientific and therapeutic impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of a Novel Polyazomethine Derived from p-Phenylenediamine and Terephthaldicarboxaldehyde | Sciety [sciety.org]
Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction of 4-fluorobenzaldehyde with various active methylene compounds. This reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, yielding α,β-unsaturated compounds that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
The electron-withdrawing nature of the fluorine atom in this compound enhances the electrophilicity of the carbonyl carbon, often facilitating the reaction. The choice of active methylene compound, catalyst, and solvent system can be optimized to achieve high yields and selectivity.
General Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[3] The reaction is typically catalyzed by a weak base.[4]
A general mechanism involves the following steps:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition Product: A tetrahedral intermediate is formed, which then protonates to give an aldol-type addition product.
-
Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Data Presentation: Reaction of this compound with Active Methylene Compounds
The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and diethyl malonate under various catalytic systems.
Table 1: Knoevenagel Condensation of this compound with Malononitrile
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 10 min | 96 | [5] |
| Alum (20 mol%) | Water | 60 °C | N/A | High | [6] |
| None | Water | Room Temp. | 4 h | 88 | [2] |
| MgO/ZrO₂ | Solvent-free | 60 °C | 20 min | 95 | [7] |
| Piperidine | Ethanol | Reflux | 2-4 h | N/A | [8] |
| Water/Glycerol (1:1) | Water/Glycerol | Room Temp. | 24 h | 80 | [9] |
Table 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine (0.1 eq) | Ethanol | Reflux | 3-6 h | N/A | [4] |
| DABCO / [HyEtPy]Cl | Water | 50 °C | 40 min | 97 | [4][10] |
| Ammonium Acetate | Toluene | Reflux | 6-8 h | N/A | [11] |
| Sodium Ethoxide (20 mol%) | Ethanol | Reflux (80-85 °C) | 1-2 h | N/A | [12] |
| MgO/ZrO₂ | Solvent-free | 60 °C | 1.5 h | 95 | [7] |
| DIPEAc (10 mol%) | Hexane | Reflux (70 °C) | 3 h | 91+ |
Table 3: Knoevenagel Condensation of this compound with Diethyl Malonate
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Immobilized Gelatine | DMSO | Room Temp. | N/A | 85-89 | [1] |
| Immobilized BSA | DMSO | Room Temp. | N/A | 85-89 | [13] |
Experimental Protocols
The following are detailed protocols for the synthesis of Knoevenagel condensation products of this compound with malononitrile and ethyl cyanoacetate.
Protocol 1: Synthesis of 2-(4-fluorobenzylidene)malononitrile using Ni(NO₃)₂·6H₂O in Water
This protocol describes a green and efficient method for the synthesis of 2-(4-fluorobenzylidene)malononitrile.[5]
Materials:
-
This compound
-
Malononitrile
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of malononitrile (1 mmol) and this compound (1 mmol) in water, add a catalytic amount of Ni(NO₃)₂·6H₂O (5 mol%).[5]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction for completion by Thin Layer Chromatography (TLC) (typically requires 10 minutes).[5]
-
Upon completion, add cold water (15-25 mL) to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with cold water, and air dry.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate using DABCO and an Ionic Liquid
This protocol utilizes a highly effective catalyst system for the synthesis of ethyl 2-cyano-3-(4-fluorophenyl)acrylate.[4][10]
Materials:
-
This compound (10 mmol)
-
Ethyl cyanoacetate (12 mmol)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol%)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)
-
Water (3 mL)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and DABCO (20 mmol%).[4]
-
To this system, add this compound (10 mmol) and ethyl cyanoacetate (12 mmol).[4]
-
Stir the reaction mixture vigorously at 50 °C.[4]
-
Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40 minutes.[4][10]
-
Upon completion, cool the mixture. The product may separate as a solid or oil.
-
Dilute the reaction mixture with water (30 mL) and extract with Et₂O (2 x 20 mL).[10]
-
Wash the combined organic phase with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the product.[10]
Protocol 3: Synthesis of Diethyl 2-(4-fluorobenzylidene)malonate using Immobilized Gelatine
This protocol offers an environmentally friendly approach using a biocatalyst.[1]
Materials:
-
This compound
-
Diethyl malonate
-
Immobilized Gelatine on Immobead IB-350
-
Dimethyl sulfoxide (DMSO)
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, combine this compound and diethyl malonate in DMSO.
-
Add the immobilized Gelatine catalyst.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, extract the product from the DMSO solution with hexane.
-
The DMSO, unreacted diethyl malonate, and the immobilized gelatine can be recovered and recycled.[1]
Disclaimer: The provided protocols are based on published literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. ijcps.org [ijcps.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.[1] 4-Fluorobenzaldehyde is a valuable substrate in this reaction, yielding (4-fluorophenyl)methanols. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a molecule to its biological target, making these products important intermediates in medicinal chemistry and drug development.
This document provides detailed protocols for the preparation of a Grignard reagent and its subsequent reaction with this compound, a summary of representative quantitative data, and a troubleshooting guide.
General Reaction Scheme
The process occurs in two main stages: the formation of the Grignard reagent, followed by its reaction with this compound and an acidic workup.
Step 1: Grignard Reagent Formation R-X + Mg → R-MgX (where R = alkyl, aryl; X = Br, Cl, I)
Step 2: Reaction with this compound and Workup FC₆H₄CHO + R-MgX → FC₆H₄CH(OMgX)R FC₆H₄CH(OMgX)R + H₃O⁺ → FC₆H₄CH(OH)R + Mg(OH)X
Data Presentation
The following table summarizes quantitative data for the reaction of this compound with various Grignard reagents to form the corresponding secondary alcohol.
| Grignard Reagent (R-MgX) | Product | Reaction Conditions | Yield (%) | Reference |
| Methylmagnesium Bromide | 1-(4-Fluorophenyl)ethanol | Diethyl ether, 0 °C to rt | ~85-95 | Adapted from[2] |
| Phenylmagnesium Bromide | (4-Fluorophenyl)(phenyl)methanol | Anhydrous THF, Reflux | ~90 | Adapted from[1] |
| Ethylmagnesium Bromide | 1-(4-Fluorophenyl)propan-1-ol | Diethyl ether, Room Temp., 30 min | Not specified | [1] |
| n-Butylmagnesium Chloride | 1-(4-Fluorophenyl)pentan-1-ol | Toluene/THF, Room Temp. | Not specified | [3] |
Experimental Protocols
Critical Prerequisite: All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the highly reactive Grignard reagent.[4] All solvents and reagents must be anhydrous.[5]
Protocol 1: Preparation of Grignard Reagent (e.g., Phenylmagnesium Bromide)
Materials and Reagents:
-
Magnesium turnings
-
Iodine (one small crystal, as initiator)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Bromobenzene
-
Apparatus: Three-neck round-bottom flask, reflux condenser with drying tube (containing CaCl₂ or Drierite), dropping funnel, magnetic stirrer, heating mantle, and an inert gas line.[1][6]
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask.[1] Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed, which helps to activate the magnesium surface.[1] Allow the flask to cool to room temperature.
-
Initiation: Add enough anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension. The reaction is indicated by the disappearance of the iodine color, gentle reflux, and the solution turning cloudy and greyish-brown.[1][7] If the reaction does not start, gently warm the flask or place it in an ultrasonic bath.[7]
-
Grignard Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[1]
Protocol 2: Reaction with this compound
Procedure:
-
Substrate Preparation: In a separate dry flask, dissolve this compound (0.9 equivalents relative to the Grignard reagent) in anhydrous diethyl ether. Transfer this solution to the dropping funnel on the reaction apparatus.
-
Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Add the this compound solution dropwise to the stirred Grignard reagent. Maintain the internal temperature below 10 °C during the addition to minimize side reactions.[1] The reaction mixture may become a thick sludge.[8]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete conversion.
Protocol 3: Aqueous Work-up and Purification
Procedure:
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[1] Alternatively, dilute hydrochloric acid (e.g., 3M HCl) can be used, which helps to dissolve the magnesium salts.[4]
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[9]
-
Washing: Combine the organic extracts and wash them sequentially with water and then a saturated sodium chloride solution (brine) to remove residual water.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude alcohol product by either recrystallization or column chromatography on silica gel, depending on its physical state.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of (4-fluorophenyl)methanols.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer; presence of moisture. | Crush some magnesium turnings in the flask to expose a fresh surface.[8] Ensure all glassware and reagents are perfectly dry. Add a single crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[1] |
| Low yield of desired alcohol | Grignard reagent partially quenched by water or acidic protons. | Rigorously dry all glassware, solvents, and reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of biphenyl byproduct (R-R) | Wurtz coupling reaction, favored by high halide concentration and temperature.[4][10] | Add the organic halide solution slowly during Grignard formation to keep its concentration low.[11] Avoid unnecessarily high temperatures. |
| Cloudy/precipitated final solution after workup | Insoluble magnesium salts formed. | This is normal. Ensure sufficient acid is added during the workup to dissolve all magnesium salts before extraction.[1] |
Safety Precautions
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood and avoid all sources of ignition.
-
Grignard Reagents: These reagents are corrosive and react violently with water and protic solvents.[5] Always handle them under an inert atmosphere.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. Keep an ice bath on hand to control the reaction temperature.[1]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. athabascau.ca [athabascau.ca]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 4-Fluorobenzaldehyde to 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis. 4-Fluorobenzyl alcohol, the product of reducing 4-fluorobenzaldehyde, is a critical building block and intermediate in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can significantly enhance the biological activity and metabolic stability of target molecules.[1] This document provides detailed protocols for two common and effective methods for this reduction: chemoselective reduction using sodium borohydride and catalytic hydrogenation, offering researchers scalable and efficient procedures.
Reaction Scheme
The general reaction involves the conversion of the aldehyde functional group of this compound into a primary alcohol.
Figure 1: General reaction scheme for the reduction of this compound to 4-Fluorobenzyl alcohol.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for two primary methods, allowing for an effective comparison of reaction conditions and outcomes.
| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Catalytic Hydrogenation (Fe(II) Catalyst) |
| Reducing Agent/Catalyst | Sodium Borohydride (NaBH₄) | Fe(II) Pincer Complex |
| Substrate | This compound | This compound |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 30 minutes |
| Pressure | Atmospheric | 6 bar H₂ |
| Typical Yield | High to Quantitative (>90%)[2] | Quantitative (>99%)[3] |
| Work-up | Aqueous Quench (e.g., NH₄Cl, HCl) | Solvent Evaporation |
| Reference | [2][4] | [3] |
Note: While Lithium Aluminum Hydride (LiAlH₄) can also be used, it is a significantly stronger reducing agent and its use for this specific transformation is often considered unnecessary given the high efficiency of milder reagents like NaBH₄.[5] LiAlH₄ requires strict anhydrous conditions as it reacts violently with water.[6]
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol describes a widely used, reliable, and scalable method for the reduction of this compound.[4][7]
A. Materials and Reagents:
-
This compound (C₇H₅FO, MW: 124.11 g/mol )
-
Sodium Borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stirring bar, ice bath
B. Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirring bar, dissolve this compound (e.g., 5.0 g, 40.3 mmol) in methanol (80 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
While maintaining the temperature at 0 °C, slowly add sodium borohydride (e.g., 0.76 g, 20.1 mmol, 0.5 eq) to the solution in small portions over 15-20 minutes. Note: One equivalent of NaBH₄ can reduce four equivalents of the aldehyde.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
C. Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the effervescence ceases and the solution becomes acidic (pH ~2-3).
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzyl alcohol.
-
The product, if impure, can be purified by vacuum distillation or column chromatography on silica gel. Since the melting point is near room temperature (23 °C), it may present as a liquid or a solid.[9]
D. Characterization:
-
Appearance: Colorless to light yellow liquid or solid.[1][10]
-
¹H NMR (CDCl₃): Confirm the presence of the benzylic CH₂ peak (around 4.7 ppm) and the disappearance of the aldehyde CHO peak (around 9.9 ppm).[11][12]
-
IR: Confirm the appearance of a broad O-H stretch (around 3300 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹).[9]
Protocol 2: Catalytic Hydrogenation using an Iron(II) Pincer Catalyst
This protocol outlines a highly efficient and green chemistry approach using a well-defined iron catalyst, which achieves excellent results under mild conditions.[3]
A. Materials and Reagents:
-
This compound (C₇H₅FO, MW: 124.11 g/mol )
-
Fe(II) Pincer Catalyst (as described in the literature[3])
-
Potassium tert-butoxide (tBuOK)
-
Ethanol (EtOH), anhydrous
-
Hydrogen Gas (H₂)
-
Autoclave or a Parr-type hydrogenation apparatus
B. Procedure:
-
To a suitable pressure vessel (autoclave), add this compound (e.g., 4 mmol).
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the Fe(II) catalyst (0.002 mmol, 0.05 mol%) and tBuOK (0.04 mmol, 1.0 mol%) in anhydrous ethanol (2 mL).
-
Transfer the catalyst solution to the pressure vessel containing the aldehyde.
-
Seal the vessel, purge it several times with hydrogen gas.
-
Pressurize the vessel to 6 bar with H₂.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
C. Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas from the vessel.
-
Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the 4-fluorobenzyl alcohol. If necessary, further purification can be achieved by vacuum distillation.
Mandatory Visualizations
Diagram 1: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-fluorobenzyl alcohol via chemical reduction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. Ambeed [ambeed.com]
- 9. Page loading... [guidechem.com]
- 10. 4-Fluorobenzyl Alcohol | 459-56-3 | TCI Deutschland GmbH [tcichemicals.com]
- 11. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde
Abstract
4-Fluorobenzoic acid is a key building block in the synthesis of pharmaceuticals and other bioactive molecules. Its preparation via the oxidation of 4-fluorobenzaldehyde is a fundamental transformation in organic synthesis. This document provides detailed protocols for two common and effective oxidation methods: a classic approach using potassium permanganate (KMnO₄) and a modern, milder method employing Oxone®. The application note includes detailed experimental procedures, a comparative data summary, and characterization data for the final product.
Introduction
The conversion of aldehydes to carboxylic acids is a crucial oxidation reaction in organic chemistry.[1][2] this compound is a readily available starting material that can be efficiently oxidized to 4-fluorobenzoic acid, a vital intermediate in the pharmaceutical and agrochemical industries.[3][4] The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[4]
This note details two reliable methods for this conversion:
-
Potassium Permanganate (KMnO₄) Oxidation: A powerful and cost-effective oxidizing agent that reliably converts aromatic aldehydes to their corresponding carboxylic acids.[1][2]
-
Oxone® (Potassium Peroxymonosulfate) Oxidation: A versatile, stable, and environmentally benign oxidant that provides a mild and highly efficient alternative to traditional metal-based reagents.[5][6][7][8]
The selection of the appropriate method depends on factors such as substrate compatibility, desired reaction conditions, and environmental considerations.
Experimental Protocols
Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)
This protocol describes the oxidation of this compound under basic conditions using potassium permanganate.
Materials:
-
This compound (C₇H₅FO)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Acetone
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (40.3 mmol) of this compound in 50 mL of acetone.
-
In a separate beaker, prepare a solution of 8.0 g (50.6 mmol) of KMnO₄ and 2.0 g (50.0 mmol) of NaOH in 100 mL of deionized water.
-
Cool the flask containing the aldehyde solution in an ice bath. Slowly add the aqueous KMnO₄ solution to the aldehyde solution over 30 minutes, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
After the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a Celite pad using a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with 20 mL of deionized water.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-fluorobenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60°C.
-
The crude product can be recrystallized from an ethanol/water mixture for further purification.
Protocol 2: Oxidation using Oxone®
This protocol presents a mild and efficient oxidation using Oxone® in a common organic solvent.[7]
Materials:
-
This compound (C₇H₅FO)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add 1.0 g (8.06 mmol) of this compound and 20 mL of DMF. Stir until the aldehyde is fully dissolved.
-
Add 5.44 g (8.86 mmol, 1.1 equivalents of KHSO₅) of Oxone® to the solution in one portion.
-
Stir the resulting mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 30 mL of deionized water (twice) and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent (ethyl acetate and DMF) under reduced pressure using a rotary evaporator to yield the 4-fluorobenzoic acid product.
-
If necessary, the product can be further purified by passing it through a short plug of silica gel.
Data Presentation
Reaction Parameters and Results
The following table summarizes the typical reaction parameters and expected results for the two described protocols.
| Parameter | Method 1: KMnO₄ Oxidation | Method 2: Oxone® Oxidation |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Oxone® (Potassium Peroxymonosulfate) |
| Solvent | Acetone / Water | N,N-Dimethylformamide (DMF) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | ~2-3 hours | ~3-4 hours |
| Work-up | Reductive quench, filtration, acidification | Liquid-liquid extraction |
| Typical Yield | 80-90% | >90%[7] |
| Purity | High, requires recrystallization | High, often pure after work-up |
| Environmental Note | Generates MnO₂ waste | Milder conditions, less hazardous waste |
Product Characterization Data
The synthesized 4-fluorobenzoic acid should be characterized to confirm its identity and purity. The following data are consistent with the pure product.
| Property | Value |
| Molecular Formula | C₇H₅FO₂[9][10] |
| Molar Mass | 140.11 g/mol [9][10] |
| Appearance | White solid[9] |
| Melting Point | 184-186 °C[9] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.06 (s, 1H, -COOH), 8.01 (dd, J=5.6, 8.8 Hz, 2H, Ar-H), 7.32 (t, J=8.8 Hz, 2H, Ar-H)[11] |
| ¹³C NMR (DMSO, 100 MHz) | δ 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[11] |
| IR Spectrum (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), 1680-1700 (C=O stretch), 1600 (C=C stretch), 1230 (C-F stretch)[10] |
| Mass Spectrum (EI) | m/z 140 (M⁺), 123 (M⁺ -OH), 95 (M⁺ -COOH)[12] |
Visualizations
Chemical Reaction Scheme
The diagram below illustrates the overall chemical transformation from the starting material to the final product.
Caption: Oxidation of this compound to 4-Fluorobenzoic Acid.
Experimental Workflow
The following flowchart outlines the key stages of the synthesis and purification process described in the protocols.
Caption: General workflow for the synthesis of 4-fluorobenzoic acid.
Conclusion
The oxidation of this compound to 4-fluorobenzoic acid can be reliably achieved using either potassium permanganate or Oxone®. The KMnO₄ method is a robust, traditional approach suitable for large-scale synthesis, while the Oxone® method offers a milder, more environmentally friendly alternative with a simpler work-up, making it ideal for research and development settings. Both protocols provide high yields of the desired product, which is a valuable precursor for further synthetic applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. Benzoic acid, 4-fluoro- [webbook.nist.gov]
- 11. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluorobenzaldehyde Reaction Products
Welcome to the technical support center for the purification of 4-fluorobenzaldehyde reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from unreacted starting materials, side-products of the synthesis, or degradation. These may include:
-
Isomeric Impurities: 2-Fluorobenzaldehyde and 3-fluorobenzaldehyde are common by-products, particularly in formylation reactions.[1]
-
Oxidation Products: The aldehyde group is susceptible to air oxidation, leading to the formation of 4-fluorobenzoic acid. This can be detected by an acidic pH of the crude product.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, starting materials like 4-chlorobenzaldehyde may be present.[1][2]
-
By-products from Synthesis: Specific synthetic routes can introduce unique impurities. For instance, in processes involving fluorobenzene, by-products like halobis(fluorophenyl)methane can be formed, which may be converted to di(fluorophenyl)methanol during workup.[3]
-
Polymerization Products: Aldehydes can be prone to polymerization, resulting in viscous liquids or solid materials.[1]
Q2: My crude this compound is a dark color. What causes this and how can I fix it?
A2: A dark coloration in crude this compound can be due to the presence of colored impurities or degradation products. Formation of light-sensitive color bodies can be a result of certain by-products.[3][4] If the product darkens during distillation, it could be due to too high a temperature, the presence of acidic or basic impurities catalyzing decomposition, or prolonged heating.[1]
To address this, you can try the following:
-
Aqueous Wash: Washing the crude product with a dilute sodium bicarbonate solution can remove acidic impurities like 4-fluorobenzoic acid.[1]
-
Activated Charcoal Treatment: For colored solutions before crystallization, adding a small amount of activated charcoal and then performing a hot filtration can remove colored impurities.
-
Distillation: Vacuum distillation is effective at separating the desired product from non-volatile, colored impurities and polymers.[1]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used for the purification of this compound, especially for removing impurities with different polarities. However, for large-scale purifications or to separate close-boiling isomers, fractional distillation is often more practical. If you choose to use column chromatography, it is important to select an appropriate solvent system that provides good separation on a TLC plate first. Also, be aware that some compounds may not be stable on silica gel.[5]
Q4: How should I store purified this compound to prevent degradation?
A4: Purified this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and flame.[6][7] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[8] For long-term storage, refrigeration at 4°C is advised.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is not distilling at the expected temperature/pressure. | - Inaccurate vacuum gauge reading.- Leaks in the distillation apparatus.- Presence of high-boiling point impurities. | - Verify the accuracy of your vacuum gauge.- Check all joints and connections for leaks.- If the product is present, a higher temperature or lower pressure may be required.[1] |
| Product darkens or decomposes in the distillation flask. | - Distillation temperature is too high.- Presence of acidic or basic impurities.- Prolonged heating. | - Use a lower vacuum to reduce the boiling point.- Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying before distillation.- Ensure efficient heating and minimize the distillation time.[1] |
| Bumping or uneven boiling. | - Lack of boiling chips or inadequate stirring.- Overheating of the flask bottom. | - Use fresh boiling chips or a magnetic stir bar.- Use a heating mantle and ensure even heating of the flask.[1] |
| Poor separation of isomers (e.g., 2- and this compound). | - Insufficient column efficiency. | - Use a fractional distillation column with a suitable packing material to increase the number of theoretical plates.- Carefully control the heating rate to maintain a proper temperature gradient in the column. |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a two-solvent system, adding an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy.[1] |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound if available.[1] |
| Poor recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Consider a different solvent in which the compound is less soluble when cold.[1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities, polymers, and for separating isomeric impurities.
1. Preparation:
-
If the crude product is acidic, wash it in a separatory funnel with a saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Follow with a wash using deionized water, then a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.[1]
2. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry. For separating close-boiling isomers, a fractional distillation column should be used.
-
Use a magnetic stirrer and a heating mantle with a temperature controller.
3. Distillation:
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask while stirring.
-
Monitor the head temperature and collect the fraction that distills at the expected boiling point of this compound (boiling point: 181 °C at 758 mmHg, -10 °C melting point).[9] The boiling point will be lower under vacuum.
-
It is advisable to collect fractions, and analyze each by a suitable method (e.g., GC, NMR) to identify the pure product. 2-fluorobenzaldehyde has a lower boiling point than this compound.[3]
-
Collect the purified aldehyde in a receiving flask cooled in an ice bath to minimize evaporation.[1]
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities with different solubility profiles from solid crude products.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include isopropanol, ethanol, and hexane/ethyl acetate mixtures.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
The following table summarizes typical purity levels and yields for this compound synthesis and purification, based on literature examples. Note that actual results will vary depending on the specific reaction and purification conditions.
| Stage | Purity (%) | Yield (%) | Purification Method | Reference |
| Crude Reaction Mixture | Not specified | 73 | Not applicable | [2] |
| After Distillation | >99 | 61 | Distillation under reduced pressure | [2] |
| Crude Reaction Mixture | Not specified | 75 | Not applicable | [2] |
| After Distillation | >99 | 73 | Distillation under reduced pressure | [10] |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 3. US6455739B1 - Production of this compound - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound(459-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemscene.com [chemscene.com]
- 9. 4-フルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde
Welcome to the technical support center for the Wittig reaction involving 4-Fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific olefination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Wittig reaction with this compound?
A1: The primary side reaction of concern is the Cannizzaro reaction . Since this compound lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield 4-fluorobenzyl alcohol and 4-fluorobenzoic acid. Another common byproduct is triphenylphosphine oxide , which is formed from the phosphorus ylide in the desired Wittig pathway.[1][2] In some cases, particularly with conventional strong bases like n-BuLi or NaH, decomposition of the aldehyde or the ylide can lead to the formation of multiple unidentified byproducts.[1]
Q2: I am observing a low yield of the desired 4-fluorostilbene product. What are the potential causes?
A2: Low yields can stem from several factors:
-
Competition from the Cannizzaro reaction: Using a very strong base can favor the Cannizzaro reaction, consuming the starting aldehyde and reducing the yield of the Wittig product.
-
Poor ylide formation: Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the active Wittig reagent. This can be due to an insufficient amount of base or the use of a base that is not strong enough.
-
Ylide instability: Non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, can be unstable and may decompose if not used promptly after generation, especially at higher temperatures.
-
Moisture in the reaction: Water will quench the strong base and the ylide, preventing the reaction from proceeding efficiently. Anhydrous conditions are crucial, especially when using organolithium reagents or sodium hydride.[3]
Q3: How can I minimize the Cannizzaro side reaction?
A3: Minimizing the Cannizzaro reaction is key to achieving a high yield of the desired alkene. Consider the following strategies:
-
Choice of Base: The selection of the base is critical. While strong bases are needed to form the ylide, extremely basic conditions can promote the Cannizzaro reaction. Milder bases or specific reaction conditions can be employed. For instance, using organic bases like 1,1,3,3-tetramethylguanidine (TMG) has been shown to be effective in the Wittig reaction of perfluorohalogenated benzaldehydes, suppressing decomposition pathways.[1] A two-phase system with 50% aqueous NaOH can also be utilized, where the ylide is generated and reacts at the interface, potentially reducing the exposure of the aldehyde to high concentrations of aqueous base.[3]
-
Order of Addition: Adding the aldehyde solution slowly to the pre-formed ylide can help to ensure that the ylide is present in excess relative to the aldehyde at any given time, favoring the Wittig reaction.
-
Temperature Control: Generating the ylide at a low temperature (e.g., 0 °C or -78 °C) and then adding the aldehyde at that temperature can help to control the reaction and minimize side reactions.[3]
Q4: What is the expected stereoselectivity of the Wittig reaction with this compound and a non-stabilized ylide?
A4: When using a non-stabilized ylide, such as that derived from benzyltriphenylphosphonium chloride, the Wittig reaction with an aromatic aldehyde like this compound is generally expected to favor the formation of the (Z)-alkene (cis isomer).[3] However, the actual E/Z ratio can be influenced by factors such as the reaction conditions, the presence of lithium salts, and the specific base and solvent used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or no product formation | Inactive or insufficient base. | Use a fresh, properly stored, and accurately quantified amount of base. |
| Presence of moisture. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Ylide decomposition. | Generate the ylide at low temperatures (e.g., 0 °C) and add the this compound solution to the ylide promptly.[3] | |
| Significant amount of 4-fluorobenzyl alcohol and 4-fluorobenzoic acid in the product mixture | Cannizzaro reaction is the major pathway. | Consider using a milder base or a different base/solvent system. A two-phase system with aqueous NaOH can be effective.[3] Alternatively, explore the use of organic bases.[1] |
| Reaction temperature is too high. | Maintain a low temperature during ylide formation and the initial stages of the reaction with the aldehyde. | |
| Presence of a large amount of triphenylphosphine oxide in the purified product | Incomplete removal during workup. | Triphenylphosphine oxide can be challenging to remove completely. Purification by column chromatography on silica gel is often necessary. Recrystallization can also be effective in some cases. |
| Mixture of (E) and (Z) isomers obtained | Reaction conditions favoring a mixture. | For higher (Z)-selectivity with non-stabilized ylides, use salt-free conditions if possible and low temperatures. The choice of solvent can also influence the stereochemical outcome. |
Experimental Protocols
Below are two representative protocols for the Wittig reaction of this compound with benzyltriphenylphosphonium chloride, highlighting different base and solvent systems.
Protocol A: Using a Strong, Non-nucleophilic Base in Anhydrous Solvent
This protocol is suitable for achieving good yields and potentially higher (Z)-selectivity.[3]
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-fluorostilbene.
-
Protocol B: Using a Milder Base in a Two-Phase System
This protocol offers a simpler experimental setup and avoids the need for strictly anhydrous conditions with pyrophoric reagents.[3]
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).
-
Add dichloromethane and stir the mixture vigorously.
-
-
Reaction:
-
Slowly add 50% aqueous NaOH solution (an excess, e.g., 5-10 equivalents) dropwise to the rapidly stirred reaction mixture.
-
Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Data Presentation
| Parameter | Protocol A (Strong Base) | Protocol B (Two-Phase) |
| Phosphorus Reagent | Benzyltriphenylphosphonium chloride | Benzyltriphenylphosphonium chloride |
| Base | n-BuLi, NaH, KOtBu | NaOH, KOH |
| Solvent | Anhydrous THF, Diethyl ether | Dichloromethane/Water |
| Temperature | -78 °C to room temperature | Room temperature |
| Typical Reaction Time | 2 - 24 hours | 1 - 5 hours |
Visualizations
Wittig Reaction vs. Cannizzaro Side Reaction
Caption: Competing pathways for this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation of 4-Fluorobenzaldehyde
Welcome to the technical support center for the Claisen-Schmidt condensation of 4-Fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation reaction.[1] It involves the reaction of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound.[1][2] This reaction is typically catalyzed by a base, and less commonly by an acid, to synthesize α,β-unsaturated ketones, which are often referred to as chalcones.[3]
Q2: Why is this compound a suitable substrate for this reaction?
A2: this compound is an ideal substrate because it is an aromatic aldehyde that does not have any α-hydrogens. This structural feature prevents it from undergoing self-condensation, which is a common side reaction with aldehydes that do possess α-hydrogens.[4][5]
Q3: What are the most common ketones used in this reaction with this compound?
A3: Acetone is frequently used, which can react on both sides to form a bis-condensation product.[6][7] Cycloalkanones, such as cyclohexanone, and various acetophenone derivatives are also common reaction partners.[8][9]
Q4: What are the typical catalysts and solvents for this reaction?
A4: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common catalysts, often dissolved in a protic solvent like ethanol.[9][10] However, various other catalytic systems have been explored, including solid catalysts and solvent-free conditions, to improve yields and simplify the process.[11][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing a very low yield of my target chalcone, or no product at all. What are the potential causes and how can I address them?
Answer: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Issues:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO2, reducing its activity. Ensure you are using a fresh, active catalyst.[13]
-
Inappropriate Catalyst: While strong bases are common, some reactions may benefit from milder catalysts or different catalytic systems to minimize side reactions.[10][13]
-
Insufficient Catalyst Loading: The molar percentage of the catalyst is crucial. It is advisable to perform small-scale optimizations to determine the ideal catalyst loading for your specific substrates.[4]
-
-
Reaction Conditions:
-
Suboptimal Temperature: The reaction may require heating to proceed at an optimal rate, or conversely, may need to be cooled to prevent the formation of byproducts. Reactions involving 4-halogenated aldehydes have been successfully carried out at 40°C to avoid degradation of the reaction mixture.[11]
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[13] Conversely, excessively long reaction times can lead to product degradation.[13]
-
Solvent Choice: The polarity of the solvent can significantly affect the reaction. Ethanol is a common choice, but solvent-free conditions, such as grinding the reactants together, have been shown to improve yields and are considered a greener approach.[13][14]
-
-
Reactant Quality and Stoichiometry:
-
Impure Reactants: Ensure that both the this compound and the ketone are pure, as impurities can interfere with the reaction.[13]
-
Incorrect Stoichiometry: The molar ratio of the reactants can influence the outcome. For instance, to suppress Michael addition, using a stoichiometric amount of the aldehyde or a slight excess of the ketone is often beneficial.[4]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My TLC analysis of the crude product shows multiple spots, making purification challenging. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge due to the presence of various reactive species in the mixture. Here are the most likely side reactions and strategies to mitigate them:
-
Self-Condensation of the Ketone: If the ketone used is enolizable, it can react with itself.[4]
-
Solution: This is more likely when the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone or even use the ketone as the solvent if it is a liquid and inexpensive.[4]
-
-
Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, this compound can undergo a disproportionation reaction to yield 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.[4][5]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to the formation of a 1,5-dicarbonyl compound.[4]
-
Bis-Condensation Products: When using a symmetrical ketone with α-hydrogens on both sides, such as acetone, the reaction can occur on both sides to form products like 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one.[6][7]
-
Solution: To favor the mono-condensation product, use a 1:1 stoichiometry and add the aldehyde slowly to the mixture of the ketone and the base.[10]
-
Issue 3: Reaction Mixture Turns Dark or Forms Tar
Question: My reaction mixture has turned very dark, or a tar-like substance has formed. What causes this and how can I prevent it?
Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products.
-
Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[4] Aldehydes, in particular, can be prone to polymerization under these conditions.
-
Solution:
-
Reduce Temperature: Perform the reaction at room temperature or in an ice bath to moderate the reaction rate.[4][5]
-
Optimize Base Concentration: Use the minimum effective concentration of the base.
-
Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a lower instantaneous concentration.[5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Claisen-Schmidt Condensation
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NaOH | Acetone/Water | 40 | - | 80 | [11] |
| NaOH | Ethanol | Room Temp | 120-240 | - | [10] |
| Solid NaOH | Solvent-free | Room Temp | 10 | High | [14][15] |
| MgFeAl-LDH | Solvent-free | 120 | 120 | 93 | [8] |
| Pr(NO3)3·6H2O | Solvent-free | - | 8-25 | 85-98 | [16] |
Experimental Protocols
Protocol 1: Classic Base-Catalyzed Condensation in Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired ketone (e.g., acetophenone, 1 equivalent) in ethanol.[9]
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 equivalents) in ethanol dropwise.[10]
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[10]
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[10]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[10][17] The crude product can be further purified by recrystallization from ethanol.[14]
Protocol 2: Solvent-Free Grinding Method
-
Reactant Preparation: Place this compound (1 equivalent) and the ketone (1 equivalent) into a porcelain mortar.[14][15]
-
Catalyst Addition: Add one pellet of solid NaOH (approximately 1 equivalent) to the mortar.[15]
-
Reaction: Begin grinding the mixture firmly with a pestle. The solid reactants will typically form a paste. Continue grinding for approximately 10 minutes.[14][15]
-
Work-up: Add cold water to the mortar and stir the paste to break up the solid product.
-
Isolation and Purification: Isolate the crude chalcone by suction filtration. Wash the solid product thoroughly with water to remove the NaOH catalyst. The product can be recrystallized from 95% ethanol for higher purity.[14][15]
Mandatory Visualizations
Caption: General experimental workflow for Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for optimizing the condensation reaction.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. magritek.com [magritek.com]
- 7. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: 4-Fluorobenzaldehyde Reaction Work-up Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of reactions involving 4-Fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a crude reaction mixture containing a this compound derivative?
A1: Common impurities include:
-
Unreacted this compound: The starting material may not have fully reacted.
-
4-Fluorobenzoic acid: The aldehyde group is susceptible to air oxidation, especially under basic conditions or prolonged reaction times, forming the corresponding carboxylic acid.[1] This is often indicated by an acidic pH in the crude product.
-
Side-products from specific reactions: Depending on the reaction (e.g., Cannizzaro, Aldol), you may have specific by-products like 4-fluorobenzyl alcohol.[2][3][4][5]
-
Polymerization products: Fluorinated aldehydes can be prone to polymerization, resulting in viscous oils or solids.[1]
Q2: My purified this compound derivative is turning viscous or solidifying upon storage. What is happening and how can I resolve this?
A2: This is a common sign of polymerization.[1] For some fluorinated aldehydes, this process can be reversed by "cracking," which involves carefully heating the polymer under vacuum. The volatile monomer will distill, leaving the non-volatile polymer behind. It is crucial to collect the distilled monomer in a cooled receiver to prevent re-polymerization.[1] Adding a polymerization inhibitor like BHT (Butylated hydroxytoluene) during storage or distillation can also be beneficial.[1]
Q3: How can I effectively remove 4-fluorobenzoic acid from my organic product?
A3: An aqueous basic wash is the most effective method. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][6] The acidic 4-fluorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Subsequent washes with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), will complete the purification.
Troubleshooting Guides
General Work-up Issues
Problem: An emulsion has formed during the aqueous work-up, making phase separation difficult.
Solution:
-
Add brine: Addition of a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite: Passing the mixture through a pad of Celite can sometimes break the emulsion.
-
Patience: Allowing the separatory funnel to stand for an extended period can lead to phase separation.
-
Solvent modification: Adding more of the organic solvent or a different, less polar solvent might help.
Reaction-Specific Troubleshooting
Problem: Low yield of the desired N-alkylated product.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete imine formation | Ensure anhydrous conditions. The presence of water can hinder the formation of the imine intermediate. Consider adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| Premature reduction of the aldehyde | If using a strong reducing agent like sodium borohydride, ensure the imine has fully formed before its addition.[7] Sodium triacetoxyborohydride (STAB) is a milder alternative that can be added at the beginning of the reaction as it selectively reduces the iminium ion.[7][8] |
| Side reactions | If the reaction is run at a high temperature, side reactions may occur. Try running the reaction at room temperature or even 0 °C. |
Experimental Protocol: Reductive Amination of this compound
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the primary or secondary amine (1-1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirring solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Problem: Triphenylphosphine oxide (TPPO) is difficult to remove from the product.
Solution: TPPO is a common and often troublesome byproduct of the Wittig reaction.[9]
-
Crystallization: If your product is a solid, recrystallization can be effective as TPPO is often soluble in common recrystallization solvents.
-
Column Chromatography: TPPO is quite polar and can often be separated from less polar products by silica gel chromatography.[10]
-
Precipitation: In some cases, concentrating the reaction mixture and triturating with a non-polar solvent like hexane or a mixture of hexane and diethyl ether can cause the less soluble TPPO to precipitate, allowing it to be filtered off.[9]
Experimental Protocol: Wittig Reaction with this compound
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.
-
Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction with water.
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide.[9]
Problem: Low yield of the secondary alcohol product.
Possible Causes & Solutions:
| Cause | Solution |
| Wet glassware or solvents | Grignard reagents are highly sensitive to moisture.[11][12] Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[11] |
| Inactive Magnesium | The surface of magnesium turnings can be coated with magnesium oxide. Activate the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[11][13] |
| Slow Grignard reagent formation | Gentle warming may be necessary to initiate the reaction.[11] |
Experimental Protocol: Grignard Reaction with this compound
-
Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine. In the dropping funnel, place a solution of the alkyl or aryl halide (1.1 equivalents) in the anhydrous solvent. Add a small portion of the halide solution to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.[11]
-
Reaction: Cool the Grignard reagent to 0 °C and add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Problem: Incomplete reaction or formation of undesired side products.
Possible Causes & Solutions:
| Cause | Solution |
| Base concentration is too low | The Cannizzaro reaction requires a high concentration of a strong base (e.g., KOH or NaOH).[3][5] |
| Presence of enolizable aldehydes | If there are any aldehydes with α-hydrogens present as impurities, an aldol condensation will occur as a competing reaction.[4] |
Experimental Protocol: Cannizzaro Reaction of this compound
-
Reaction: In a flask, dissolve potassium hydroxide (KOH) in a minimal amount of water to create a concentrated solution. Cool the solution in an ice bath. Add this compound (1 equivalent) and stir the mixture vigorously. The reaction is often left to stir overnight.[3]
-
Work-up: Dilute the reaction mixture with water.
-
Separation of Alcohol: Extract the mixture with an organic solvent (e.g., diethyl ether) to separate the 4-fluorobenzyl alcohol. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.
-
Isolation of Acid: To the remaining aqueous layer, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic, which will precipitate the 4-fluorobenzoic acid.[14]
-
Purification: Collect the precipitated acid by vacuum filtration and wash with cold water. The crude 4-fluorobenzyl alcohol and 4-fluorobenzoic acid can be further purified by recrystallization or distillation.
Visualizations
Caption: General aqueous work-up workflow for this compound reactions.
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US6455739B1 - Production of this compound - Google Patents [patents.google.com]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Schiff Base Formation with 4-Fluorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Schiff base synthesis involving 4-Fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products when synthesizing a Schiff base with this compound?
A1: The two most common by-products are 4-fluorobenzyl alcohol and 4-fluorobenzoic acid. These are formed through the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens, like this compound, especially under basic conditions.[1][2][3] Another common issue is the presence of unreacted starting materials due to the reversibility of the reaction, which can be influenced by the presence of water.
Q2: My reaction is showing low yield of the desired Schiff base. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Hydrolysis: Schiff base formation is a reversible reaction. The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials (this compound and the amine).[4]
-
Cannizzaro Side Reaction: If the reaction is run under basic conditions, a significant portion of the this compound can be consumed by the Cannizzaro reaction, reducing the amount available to form the Schiff base.[5][6]
-
Suboptimal Reaction Conditions: Factors such as incorrect solvent, inappropriate catalyst, insufficient reaction time, or suboptimal temperature can all lead to poor yields.
Q3: What is the ideal type of catalyst for Schiff base formation with this compound?
A3: Acid catalysis is generally preferred for the synthesis of Schiff bases from aldehydes like this compound. A catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[2][7] This approach avoids the strongly basic conditions that promote the unwanted Cannizzaro side reaction.
Q4: How can I minimize the formation of Cannizzaro by-products?
A4: To minimize the Cannizzaro reaction, avoid using strong bases (like NaOH or KOH) as catalysts.[1][5] If basic conditions are necessary for other reasons, using a weaker base or carefully controlling the stoichiometry and temperature might help. However, the most effective strategy is to use acid catalysis or conduct the reaction under neutral conditions, driving the reaction forward by removing water.
Q5: How can I effectively remove water from the reaction to improve yield?
A5: Water removal is crucial for driving the Schiff base equilibrium towards the product. Common laboratory techniques include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a very effective method.[8]
-
Drying Agents: Adding a dehydrating agent that does not interfere with the reaction, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves, can effectively sequester the water produced.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Reaction equilibrium not shifted towards the product (hydrolysis).2. Inactive catalyst or no catalyst used.3. Insufficient reaction time or temperature. | 1. Ensure anhydrous conditions. Use dry solvents and glassware. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water.[8]2. Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[2]3. Monitor the reaction by TLC. Increase the reaction time or temperature (e.g., reflux) as needed. |
| Presence of 4-Fluorobenzyl Alcohol and 4-Fluorobenzoic Acid in Product | 1. Reaction was carried out under basic conditions, promoting the Cannizzaro reaction. | 1. Avoid strong bases. Switch to an acid catalyst (e.g., acetic acid).[2][7] If a base is required, use a weaker, non-nucleophilic base and consider lower temperatures.2. Purify the product. 4-Fluorobenzoic acid can be removed by a mild basic wash (e.g., with NaHCO₃ solution) during workup. 4-Fluorobenzyl alcohol can be removed by column chromatography or recrystallization. |
| Product Decomposes During Purification | 1. Schiff base is hydrolyzing on silica gel during column chromatography.2. Aqueous workup is causing hydrolysis. | 1. Neutralize the silica gel before use by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.2. Minimize contact with water during workup. Use anhydrous solvents for extraction and drying. Recrystallization from a non-protic solvent is often a better purification method for sensitive imines.[4] |
| Reaction Stalls or is Sluggish | 1. Sterically hindered amine or aldehyde.2. Poor choice of solvent.3. Insufficient heating. | 1. Increase reaction time and/or temperature. Consider using a more effective acid catalyst.2. Switch to a higher-boiling point solvent to allow for higher reaction temperatures. Ethanol, methanol, and toluene are commonly used.[9]3. Ensure the reaction is adequately heated to reflux if the protocol requires it. |
Data Presentation
Table 1: Effect of Reaction Conditions on Schiff Base Synthesis Yield
| Aldehyde | Amine | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | 1H-benzo[d]imidazol-2-yl)methenamine | None | Ethanol | N/A (stirred) | 6 | 68 | [9] |
| Salicylaldehyde | Substituted Anilines | None | Solvent-free | Microwave | < 5 min | >90 | [10] |
| Benzaldehyde | Aniline | Glacial Acetic Acid (catalytic) | Ethanol | Reflux | 3-4 | High | [7] |
| 4-Chlorobenzaldehyde | p-Toluidine | N/A | Ethanol | Reflux | N/A | High | [4] |
Note: This table compiles data from various sources to illustrate the impact of different conditions. Direct comparative studies for this compound are limited in the literature.
Table 2: Yield of Cannizzaro Products from Aryl Aldehydes under Solvent-Free Conditions
| Aldehyde | Product(s) | Conditions | Time (min) | Conversion (%) | Yield (%) | Reference |
| This compound | 4-Fluorobenzoic acid & 4-Fluorobenzyl alcohol | Grindstone with solid NaOH (1 equiv.) | ~10 | 97 | 94 | [6] |
| Benzaldehyde | Benzoic acid & Benzyl alcohol | Grindstone with solid NaOH (1 equiv.) | ~10 | 100 | 99 | [6] |
| 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid & 4-Chlorobenzyl alcohol | Grindstone with solid NaOH (1 equiv.) | ~10 | 100 | 98 | [6] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Synthesis of a Schiff Base from this compound
This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a primary amine using acid catalysis.
-
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve an equimolar amount of the primary amine in absolute ethanol.
-
Add the amine solution to the stirred solution of this compound in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]
-
Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product may precipitate upon cooling.
-
If precipitation occurs, collect the Schiff base by vacuum filtration. If not, reduce the solvent volume by rotary evaporation to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product and characterize it using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes | MDPI [mdpi.com]
- 3. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent free Cannizzaro reaction applying grindstone technique - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Imine formation-Typical procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
Common impurities in commercial 4-Fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 4-Fluorobenzaldehyde in their experiments.
Common Impurities in Commercial this compound
Commercial this compound may contain several impurities originating from its synthesis, storage, or degradation. Understanding these impurities is critical for troubleshooting unexpected experimental outcomes.
Synthesis-Related Impurities: The commercial synthesis of this compound often involves the formylation of fluorobenzene. This process can lead to the formation of positional isomers and other byproducts.[1][2][3]
-
Positional Isomers: 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde are common isomeric impurities.[1]
-
Halogenated Byproducts: Depending on the specific synthetic route, byproducts such as halobis(fluorophenyl)methane may be formed, which can be converted to di(fluorophenyl)methanol during workup.[2][3]
-
Unreacted Starting Materials: Residual fluorobenzene may be present.
-
Related Impurities: Benzaldehyde and 4-Fluorobenzyl chloride have also been identified as potential impurities.[1]
Degradation-Related Impurities: this compound is susceptible to oxidation, especially if not stored under an inert atmosphere.
-
Oxidation Product: The primary oxidation product is 4-Fluorobenzoic acid.
The following table summarizes the typical specifications for impurities in high-purity commercial this compound.
| Impurity | Typical Specification Limit (%) | Potential Origin |
| 2-Fluorobenzaldehyde | ≤ 0.05 | Synthesis |
| 3-Fluorobenzaldehyde | ≤ 0.10 | Synthesis |
| Benzaldehyde | ≤ 0.05 | Synthesis |
| 4-Fluorobenzyl chloride | ≤ 0.10 | Synthesis |
| 4-Fluorobenzoic acid | Variable (not always specified) | Degradation (Oxidation) |
Troubleshooting Guide
Unexpected results in reactions involving this compound can often be traced back to the purity of the starting material. This guide addresses common issues and their potential causes related to impurities.
Issue 1: Low or No Yield in Reactions with Basic or Nucleophilic Reagents (e.g., Grignard, Wittig, Organolithiums)
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Potential Cause: Presence of acidic impurities, primarily 4-Fluorobenzoic acid.
-
Explanation: Strongly basic and nucleophilic reagents will react with acidic protons before adding to the aldehyde carbonyl. 4-Fluorobenzoic acid, being an acid, will quench these reagents, leading to a reduction in the effective amount of reagent available for the desired reaction and consequently a lower yield.[4][5]
-
Troubleshooting Steps:
-
Check the Purity: Analyze the this compound for the presence of 4-Fluorobenzoic acid using HPLC or NMR (see Experimental Protocols).
-
Purification: If acidic impurities are present, purify the aldehyde by distillation or by washing an ethereal solution of the aldehyde with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal.
-
Use Excess Reagent: If purification is not feasible, a carefully calculated excess of the basic/nucleophilic reagent may be used to compensate for the amount of acidic impurity.
-
Issue 2: Formation of Unexpected Side Products
-
Potential Cause: Presence of positional isomers (2- and 3-Fluorobenzaldehyde) or other reactive impurities.
-
Explanation: Isomeric impurities will react alongside the this compound, leading to a mixture of products that may be difficult to separate. Other reactive impurities, like 4-Fluorobenzyl chloride, can also participate in side reactions.
-
Troubleshooting Steps:
-
Detailed Analysis: Use a high-resolution analytical technique like GC-MS to identify and quantify all isomeric and related impurities (see Experimental Protocols).
-
Purification: Fractional distillation can be effective in separating isomers if their boiling points are sufficiently different.
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Reaction Optimization: Adjust reaction conditions (e.g., temperature, reaction time) to potentially favor the reaction of the desired isomer or minimize side reactions.
-
Issue 3: Inconsistent Reaction Rates or Yields Between Batches
-
Potential Cause: Variation in the impurity profile of different batches of this compound.
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Explanation: The type and concentration of impurities can vary between suppliers and even between different lots from the same supplier. This can lead to variability in experimental outcomes.
-
Troubleshooting Steps:
-
Batch-Specific Analysis: Analyze each new batch of this compound to confirm its purity and impurity profile before use.
-
Standardize Supplier: If possible, source the material from a single, reliable supplier with consistent quality control.
-
Robust Reaction Design: Develop reaction conditions that are tolerant to minor variations in starting material purity.
-
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is giving a very low yield. What could be the problem?
A1: A common reason for low yields in Wittig reactions is the presence of acidic impurities in the aldehyde, such as 4-Fluorobenzoic acid. The Wittig ylide is a strong base and will be quenched by any acidic protons present. This reduces the amount of ylide available to react with the aldehyde. We recommend checking the purity of your this compound for acidic impurities.[3]
Q2: I am performing a Grignard reaction and the yield is lower than expected. Could the this compound be the issue?
A2: Yes, similar to the Wittig reaction, Grignard reagents are highly basic and will be destroyed by acidic impurities like 4-Fluorobenzoic acid.[5] Additionally, any water present in the this compound will also quench the Grignard reagent. Ensure your aldehyde is pure and anhydrous.
Q3: How can I remove 4-Fluorobenzoic acid from my this compound?
A3: A simple and effective method is to dissolve the aldehyde in a nonpolar organic solvent like diethyl ether and wash it with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer. The ether layer containing the purified aldehyde can then be separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated.
Q4: Will the presence of 2-Fluorobenzaldehyde or 3-Fluorobenzaldehyde affect my reaction?
A4: Yes, these positional isomers will likely participate in the reaction in a similar manner to this compound. This will result in a mixture of isomeric products, which may be difficult to separate and will lower the yield of your desired product. If isomeric purity is critical for your application, you should analyze for these impurities and consider purification if they are present in significant amounts.
Q5: What is the best way to store this compound to prevent degradation?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. This will minimize its exposure to air and light, thus preventing oxidation to 4-Fluorobenzoic acid.
Experimental Protocols
The following are example protocols for the analysis of common impurities in this compound. These should be optimized and validated for your specific instrumentation and requirements.
Protocol 1: GC-MS Analysis of Volatile Impurities
This method is suitable for the detection and quantification of volatile and semi-volatile impurities such as positional isomers, benzaldehyde, and 4-fluorobenzyl chloride.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Protocol 2: HPLC Analysis of Non-Volatile Impurities
This method is ideal for the separation and quantification of non-volatile impurities like 4-Fluorobenzoic acid.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B.
-
5-20 min: 30% to 90% B.
-
20-25 min: 90% B.
-
25-26 min: 90% to 30% B.
-
26-30 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Reactions with 4-Fluorobenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in chemical reactions involving 4-Fluorobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems leading to low product yield in specific reaction types involving this compound.
Issue 1: Low Yield in Knoevenagel Condensation
Q: My Knoevenagel condensation reaction with this compound is resulting in a low yield or failing completely. What are the potential causes and how can I improve the outcome?
A: Low yield in a Knoevenagel condensation with this compound can stem from several factors, from reactant quality to reaction conditions. A logical approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Low-Yield Knoevenagel Condensation
Caption: A logical workflow for troubleshooting low-yield Knoevenagel reactions.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in this compound (e.g., 4-fluorobenzoic acid from oxidation) or the active methylene compound can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. This compound can be purified by vacuum distillation.
-
-
Catalyst Inefficiency: The choice and activity of the base catalyst are critical. Weak bases like piperidine or ammonium salts are commonly used. Strong bases can promote self-condensation of the aldehyde.
-
Solution: Use a fresh, high-quality catalyst. Optimize the catalyst loading. For the reaction of this compound with ethyl cyanoacetate, switching from piperidine to a DABCO-catalyzed system has been reported to increase the yield to 97%.
-
-
Reaction Conditions: The solvent, temperature, and reaction time play a significant role. The Knoevenagel condensation produces water, which can reverse the reaction.
-
Solution: Optimize the reaction conditions. Removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion. The choice of solvent can also have a dramatic effect on yield (see Table 1). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Table 1: Effect of Solvent on Knoevenagel Condensation Yield (Data is representative for aromatic aldehydes and malononitrile and serves as a guideline)
| Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Toluene | Hydrotalcite | hours | 61-99 | [1] |
| Methanol | Hydrotalcite | - | Poor | [1] |
| DMF | Hydrotalcite | 15 min | 81-99 | [1] |
| Water | Catalyst-free | 20 min - 18 h | High (e.g., 93%) | [2] |
| Ethanol | Piperidine | 3-6 hours | Good | [3] |
Issue 2: Low Yield in Wittig Reaction
Q: I am attempting a Wittig reaction with this compound and my yields are consistently low. What could be the problem?
A: Low yields in the Wittig reaction can often be attributed to issues with the ylide generation, the stability of the ylide, or the reaction conditions.
Troubleshooting Workflow for Low-Yield Wittig Reaction
Caption: Troubleshooting logic for the Wittig reaction.
Potential Causes and Solutions:
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Inefficient Ylide Formation: The phosphonium salt may not be fully deprotonated if the base is not strong enough or if moisture is present.
-
Solution: Use a strong, non-nucleophilic base such as n-butyllithium, sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS). Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
-
Aldehyde Degradation: Aldehydes can be prone to oxidation or polymerization.
-
Solution: Use freshly distilled this compound for best results.
-
-
Steric Hindrance: While not a major issue for this compound itself, bulky phosphonium ylides can lead to slower reactions and lower yields.
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for more hindered systems.
-
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired alkene product, leading to apparent low yields of pure material.
-
Solution: Optimize flash column chromatography conditions to ensure good separation. In some cases, precipitation of TPPO from a non-polar solvent can be effective.
-
Table 2: Typical Bases and Conditions for Wittig Reactions
| Ylide Type | Base | Solvent | Temperature | Typical Yield Range (%) |
| Non-stabilized | n-BuLi | Anhydrous THF | 0 °C to RT | 60 - 85 |
| Non-stabilized | 50% aq. NaOH | Dichloromethane | RT | Good |
| Stabilized | NaH | Anhydrous THF | RT | 70 - 95 |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how can they affect my reaction? A1: Common impurities include unreacted starting materials from its synthesis (e.g., 4-chlorobenzaldehyde), isomeric impurities (2-fluorobenzaldehyde), and oxidation products like 4-fluorobenzoic acid.[4] The presence of 4-fluorobenzoic acid can neutralize basic catalysts, while other impurities can lead to side products and complicate purification, ultimately lowering the isolated yield.
Q2: My Claisen-Schmidt (crossed aldol) condensation of this compound with a ketone is giving a low yield. What should I check first? A2: For a Claisen-Schmidt condensation, the most critical factors are the base and the stoichiometry.[5][6] Ensure your base (typically NaOH or KOH) is active and used in sufficient quantity to deprotonate the ketone.[7] Since this compound has no α-hydrogens, it cannot self-condense, which is an advantage.[7] However, if the ketone can self-condense, adding the ketone slowly to a mixture of the aldehyde and base can minimize this side reaction. Also, ensure the reaction goes to completion by monitoring with TLC.
Q3: Can the fluorine atom on this compound participate in side reactions? A3: Yes, under certain conditions, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). This is more likely to occur with strong nucleophiles and after the aldehyde has been converted into a product with a more strongly electron-withdrawing group, which further activates the ring for SNAr.[8] For example, in a three-component reaction with a β-ketonitrile and a secondary amine, the initial Knoevenagel product is more reactive towards SNAr than this compound itself.[8]
Q4: I am performing a reductive amination with this compound and getting poor conversion. What can I do? A4: Low conversion in reductive amination is often due to inefficient imine formation.[9] You can try the following:
-
Add a dehydrating agent: The formation of the imine intermediate is an equilibrium reaction that produces water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can drive the equilibrium towards the imine.
-
Use a mild acid catalyst: A catalytic amount of acetic acid can facilitate imine formation.
-
Check your reducing agent: Ensure your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is not old or degraded.
-
Optimize stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can improve imine formation.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
General Experimental Workflow for Knoevenagel Condensation
Caption: A generalized experimental workflow for Knoevenagel condensation.
Materials:
-
This compound (1.24 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.1 mL, ~1 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-(4-fluorobenzylidene)malononitrile.
Protocol 2: Claisen-Schmidt Condensation of this compound with Acetone
Materials:
-
This compound (2.48 g, 20 mmol)
-
Acetone (0.58 g, 10 mmol)
-
Sodium Hydroxide (10% aqueous solution, 10 mL)
-
Ethanol (15 mL)
-
Water
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve this compound and acetone in ethanol.
-
While stirring the solution at room temperature, add the 10% sodium hydroxide solution dropwise. A precipitate should begin to form.[10][11]
-
Continue stirring vigorously for 30 minutes.
-
Cool the mixture in an ice bath for 10-15 minutes.
-
Collect the crude product by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral to remove excess NaOH.
-
Recrystallize the crude product from a suitable solvent like ethanol to afford pure 1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US6455739B1 - Production of this compound - Google Patents [patents.google.com]
- 5. praxilabs.com [praxilabs.com]
- 6. nevolab.de [nevolab.de]
- 7. benchchem.com [benchchem.com]
- 8. Three-Component Condensation of β-Ketonitriles, this compound, and Secondary Cyclic Amines [mdpi.com]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. magritek.com [magritek.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: 4-Fluorobenzaldehyde Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization and degradation of 4-Fluorobenzaldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound can degrade through several pathways, primarily:
-
Autoxidation: Exposure to air (oxygen) can cause the aldehyde to oxidize to 4-fluorobenzoic acid. This is a common degradation pathway for many aldehydes.
-
Cannizzaro Reaction: As an aldehyde lacking an alpha-hydrogen, in the presence of a base, two molecules of this compound can disproportionate to form 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.[1][2][3][4]
-
Tishchenko Reaction: This reaction, catalyzed by alkoxides or other Lewis acids, involves the disproportionation of two aldehyde molecules to form an ester, in this case, 4-fluorobenzyl 4-fluorobenzoate.[5][6][7] This can be considered a dimerization, a first step toward oligomerization.
-
Light and Heat: Exposure to light and elevated temperatures can accelerate the degradation processes mentioned above.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it under optimal conditions. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation by excluding air. |
| Light | Amber glass bottle, stored in the dark | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents exposure to air and moisture. |
Q3: Can I use an inhibitor to prevent the polymerization of this compound?
A3: Yes, adding a radical scavenger as an inhibitor can be an effective measure to prevent autoxidation, which is often a precursor to further degradation. Phenolic compounds are commonly used for this purpose.
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | Acts as a free-radical scavenger, preventing the initiation of autoxidation chain reactions.[] |
| Hydroquinone | 50-200 ppm | A common inhibitor for unsaturated monomers that can also prevent free-radical mediated polymerization.[9][10] |
Q4: My this compound has turned yellow. Is it still usable?
A4: A yellow discoloration often indicates the onset of degradation and the formation of impurities. While it may still be suitable for some applications, for experiments requiring high purity, it is recommended to purify the aldehyde before use. The yellow color can be due to the formation of colored by-products from the degradation pathways.
Q5: I have observed a white precipitate in my bottle of this compound. What is it and what should I do?
A5: A white precipitate is most likely 4-fluorobenzoic acid, the product of autoxidation.[1] This indicates that the aldehyde has been exposed to air. The presence of this acidic impurity can potentially catalyze further degradation. It is advisable to purify the aldehyde to remove the 4-fluorobenzoic acid before use.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with this compound during storage and use.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Liquid is colorless and clear | No significant degradation | Proceed with your experiment. |
| Liquid has a yellow tint | Onset of degradation, formation of colored impurities | Assess purity by analytical methods (GC/TLC). Purify by distillation if necessary. |
| White crystalline solid present | Formation of 4-fluorobenzoic acid due to oxidation | Purify by washing with a mild base followed by distillation. |
| Increased viscosity or solidification | Polymerization/oligomerization | Attempt depolymerization by gentle heating under vacuum. If unsuccessful, disposal may be necessary. |
Workflow for Troubleshooting and Purification
Caption: Troubleshooting workflow for stored this compound.
Experimental Protocols
Protocol 1: Purification of this compound from Acidic Impurities
This protocol describes the removal of 4-fluorobenzoic acid from this compound.
Materials:
-
Degraded this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Dissolve the this compound in an equal volume of dichloromethane or diethyl ether in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer (bottom if using DCM, top if using ether) contains the sodium 4-fluorobenzoate salt.
-
Drain the aqueous layer and repeat the washing step with fresh sodium bicarbonate solution.
-
Wash the organic layer with deionized water to remove any remaining bicarbonate.
-
Drain the organic layer into a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate to dry the solution.
-
Filter the drying agent and transfer the dried organic solution to a round-bottom flask.
-
Remove the solvent by rotary evaporation.
-
Purify the remaining this compound by vacuum distillation. Collect the fraction boiling at the correct temperature (boiling point of this compound is approximately 181°C at atmospheric pressure, adjust for vacuum).[11]
Protocol 2: Accelerated Stability Testing
This protocol outlines a method for assessing the stability of this compound under accelerated conditions.
Materials:
-
High-purity this compound
-
Amber glass vials with airtight caps
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C)
-
Analytical instrument (GC-MS or HPLC-UV) for purity analysis
Procedure:
-
Aliquot the high-purity this compound into several amber glass vials.
-
If testing the effect of an inhibitor, add the desired concentration of the inhibitor to a subset of the vials.
-
Flush the headspace of each vial with an inert gas (e.g., argon) before sealing tightly.
-
Place the vials in a stability chamber at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial for analysis.
-
Analyze the purity of the this compound using a validated GC-MS or HPLC-UV method.
-
Monitor for the appearance of degradation products such as 4-fluorobenzoic acid and 4-fluorobenzyl alcohol.
-
Plot the purity of this compound as a function of time to determine the degradation rate under accelerated conditions. This data can be used to estimate the shelf life at normal storage temperatures using the Arrhenius equation.[7][12]
Degradation Pathways
The following diagram illustrates the main chemical reactions that can lead to the degradation of this compound during storage.
Caption: Degradation pathways of this compound.
References
- 1. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Benzaldehyde By Reduction Of Benzoic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. 对氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. microchemlab.com [microchemlab.com]
Removal of triphenylphosphine oxide from 4-Fluorobenzaldehyde Wittig reaction
This guide provides troubleshooting advice and frequently asked questions for the removal of triphenylphosphine oxide (TPPO) from the Wittig reaction involving 4-Fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is it difficult to remove?
A1: Triphenylphosphine oxide (TPPO) is a common byproduct generated in several widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal poses a significant challenge due to its high polarity, which often causes it to have similar chromatographic behavior to polar products, and its tendency to be soluble in many common organic solvents.[3] For non-polar products like 4-fluorostyrene (the product of the this compound Wittig reaction), the primary difficulty lies in TPPO's moderate solubility in solvents used for extraction and chromatography.
Q2: What are the principal strategies for removing TPPO?
A2: The main strategies for removing TPPO are based on exploiting differences in solubility, polarity, or reactivity between the desired product and the TPPO byproduct.[3] The most common methods include:
-
Precipitation/Crystallization: This technique leverages the low solubility of TPPO in non-polar solvents like hexane, pentane, or diethyl ether.[4][5]
-
Complexation with Metal Salts: TPPO is a Lewis base and can form insoluble coordination complexes with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[5][6][7] This allows for its removal via simple filtration.
-
Chromatography: Passing the crude reaction mixture through a short plug of silica gel can effectively adsorb the highly polar TPPO, allowing the less polar product to elute.[2][8][9] Traditional column chromatography is also an option, though it can be more resource-intensive.
Q3: How do I choose the best purification method for the this compound Wittig reaction?
A3: The product of this reaction is 4-fluorostyrene, which is a relatively non-polar compound. This property makes it an excellent candidate for methods that isolate it from the more polar TPPO.
-
For quick, chromatography-free purification: Precipitation with a non-polar solvent like cold hexane is often the first method to try.[4]
-
For highly efficient, chromatography-free purification: Complexation with ZnCl₂ in a solvent like ethanol or ethyl acetate is a very robust method.[4][6]
-
For routine lab-scale purification: Filtration through a silica plug is a fast and effective way to remove the bulk of the TPPO.[10]
Q4: How can I detect the presence of TPPO in my purified product?
A4: TPPO can be identified by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TPPO is quite polar and will have a lower Rf value than the non-polar 4-fluorostyrene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR (in CDCl₃), TPPO typically shows a multiplet in the aromatic region around δ 7.44-7.69 ppm.[11] In ³¹P NMR, it appears as a sharp singlet around δ 29.8 ppm.[11]
Troubleshooting Guide
Problem: I tried precipitating TPPO with hexane, but my product remains contaminated.
-
Solution 1: Optimize the Precipitation Conditions.
-
Concentration: Ensure you have concentrated the crude reaction mixture to a viscous oil or solid before adding the non-polar solvent.[5]
-
Solvent Volume: Use a minimal amount of a solvent in which your product is soluble (e.g., ether or toluene) before adding the non-polar anti-solvent (hexane or pentane).[5]
-
Temperature: Cool the mixture in an ice bath or refrigerator to maximize TPPO precipitation.[5]
-
Trituration: Vigorously stir or scratch the flask to induce crystallization.
-
-
Solution 2: Use a Silica Plug.
-
If simple precipitation is insufficient, pass the hexane/ether suspension through a short plug of silica gel. The non-polar 4-fluorostyrene should elute easily, while the TPPO remains adsorbed on the silica.[9]
-
Problem: My product is co-eluting with TPPO during column chromatography.
-
Solution 1: Adjust Your Solvent System.
-
The product, 4-fluorostyrene, is significantly less polar than TPPO. Use a very non-polar eluent system, such as pure hexane or pentane, and gradually increase the polarity by adding small increments of a slightly more polar solvent like diethyl ether or ethyl acetate. This should allow the product to elute well before the TPPO.
-
-
Solution 2: Switch to a Non-Chromatographic Method.
Problem: The metal salt precipitation method is not working.
-
Solution 1: Check Reagent Stoichiometry and Conditions.
-
Anhydrous Conditions: Ensure that the metal salt and the solvent are anhydrous, as water can hinder the complex formation.[3]
-
Stoichiometry: A 2:1 molar ratio of ZnCl₂ to TPPO is generally recommended for optimal precipitation.[4][6]
-
Induce Precipitation: If a precipitate does not form immediately, try scratching the inner wall of the flask with a glass rod to initiate crystallization.[6]
-
-
Solution 2: Verify Solvent Compatibility.
Quantitative Data Summary
The following table summarizes the efficiency of TPPO removal using the ZnCl₂ precipitation method in various solvents.
| Solvent | TPPO Remaining in Solution (%) | Reference |
| Isopropyl Acetate | <5% | [6] |
| Isopropanol | <5% | [6] |
| Ethyl Acetate | <5% | [6] |
| Tetrahydrofuran (THF) | <15% | [6] |
| 2-Methyl-THF | <15% | [6] |
| Methyl Ethyl Ketone | <15% | [6] |
Data based on precipitation with a 2:1 ratio of ZnCl₂ to TPPO.[6]
Experimental Protocols
Protocol 1: General Wittig Reaction for this compound
This is a representative protocol. Reaction conditions may require optimization.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 1.05 eq.) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the solution at this temperature for 1 hour.[12]
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.[13]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.[12]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product containing 4-fluorostyrene and TPPO.[12][13]
Protocol 2: TPPO Removal by Precipitation with a Non-Polar Solvent
-
Concentration: Concentrate the crude reaction mixture from Protocol 1 on a rotary evaporator to obtain a viscous oil or solid.[5]
-
Dissolution & Precipitation: Dissolve the residue in a minimal amount of diethyl ether. While stirring, slowly add cold hexane or pentane until a white precipitate (TPPO) is observed.[5]
-
Crystallization: Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexane. The filtrate contains the purified 4-fluorostyrene.
-
Purity Check: Concentrate the filtrate and check the purity by TLC or NMR. If TPPO remains, repeat the process or proceed to Protocol 3 or 4.
Protocol 3: TPPO Removal by Filtration Through a Silica Plug
-
Concentration & Suspension: Concentrate the crude reaction mixture and suspend the residue in a minimal volume of a non-polar solvent system (e.g., 5% diethyl ether in hexane).[2][10]
-
Plug Preparation: Prepare a short column by placing a piece of cotton in a Pasteur pipette or a small chromatography column, adding a small layer of sand, followed by 2-3 inches of silica gel. Wet the plug with the non-polar eluent.
-
Filtration: Carefully load the crude product suspension onto the top of the silica plug.
-
Elution: Elute the product (4-fluorostyrene) from the plug using the non-polar solvent system. The more polar TPPO will remain adsorbed at the top of the silica.[2] Collect the fractions containing the product and concentrate to yield the purified compound.
Protocol 4: TPPO Removal by Complexation with Zinc Chloride (ZnCl₂)
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure. Dissolve the resulting residue in ethanol.[4][6]
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[6]
-
Precipitation: At room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine) to the ethanolic solution of the crude product. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[4][6]
-
Stirring and Filtration: Stir the mixture for 1 hour to ensure complete precipitation. Collect the solid complex by vacuum filtration and wash the filter cake with a small amount of cold ethanol.[3][6]
-
Final Work-up: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure. To remove any excess zinc salts, the residue can be slurried with acetone (in which the product is soluble but excess ZnCl₂ is not) and filtered again.[4][6]
Process Visualization
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shenvilab.org [shenvilab.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Workup [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Olefination of 4-Fluorobenzaldehyde
Welcome to the technical support center for the stereoselective olefination of 4-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the stereochemical outcome of this important transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is controlling stereoselectivity in the olefination of this compound important?
Controlling the E/Z stereochemistry of the resulting 4-fluorostilbenes and related structures is critical in drug development and materials science. The geometric isomerism of the carbon-carbon double bond can significantly impact a molecule's biological activity, pharmacokinetic properties, and material characteristics. The electron-withdrawing nature of the fluorine atom on the benzaldehyde can influence the reactivity and the stereochemical course of the olefination reaction.
Q2: Which olefination method is best for obtaining the (E)-alkene from this compound?
For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally the most reliable method, particularly when using stabilized phosphonate ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones).[1][2] The Julia-Kocienski olefination is also an excellent method for producing (E)-alkenes with high selectivity.[3][4][5]
Q3: How can I synthesize the (Z)-alkene from this compound with high selectivity?
The Wittig reaction using non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) under salt-free conditions typically favors the formation of the (Z)-alkene.[6][7][8] For a more reliable Z-selective outcome, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is highly recommended. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl), in conjunction with specific bases and conditions to strongly favor the Z-isomer.[9][10][11]
Q4: I am observing a low E/Z ratio in my Wittig reaction with a stabilized ylide. What could be the cause?
While stabilized ylides generally favor the (E)-alkene, the selectivity can be influenced by several factors.[6][7] The presence of lithium salts can disrupt the stereochemical course of the reaction, leading to lower E-selectivity.[7][12] Using sodium- or potassium-based reagents for ylide generation can improve the E/Z ratio. Additionally, the choice of solvent can play a role; polar aprotic solvents are generally preferred.
Troubleshooting Guides
Issue 1: Low Yield in the Wittig Reaction
Symptoms:
-
Significant amount of unreacted this compound observed by TLC or NMR.
-
Formation of a complex mixture of products.
-
Low isolated yield of the desired alkene.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Ylide Formation | Ensure anhydrous conditions as the ylide is moisture-sensitive. Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) to fully deprotonate the phosphonium salt. A color change (often to deep red or orange) typically indicates ylide formation. |
| Ylide Instability | For non-stabilized ylides, generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and use it immediately. |
| Reduced Reactivity of this compound | The electron-withdrawing fluorine atom can slightly deactivate the carbonyl group towards nucleophilic attack. Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature overnight) may improve conversion. |
| Steric Hindrance | If using a sterically demanding ylide, consider switching to the more nucleophilic Horner-Wadsworth-Emmons reaction.[13] |
| Side Reactions | The use of organolithium bases can sometimes lead to side reactions. Consider using "salt-free" conditions by employing bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[13] |
Issue 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
Symptoms:
-
Formation of a significant amount of the undesired (Z)-isomer when the (E)-isomer is the target.
-
Formation of a significant amount of the undesired (E)-isomer when using the Still-Gennari modification for (Z)-alkene synthesis.
Possible Causes and Solutions:
| Possible Cause | Solution for (E)-Selectivity (Standard HWE) | Solution for (Z)-Selectivity (Still-Gennari) |
| Reaction Conditions | Higher reaction temperatures (e.g., room temperature to reflux) generally favor the thermodynamically more stable (E)-alkene.[14] The choice of cation can be critical; Li⁺ and Na⁺ salts often give better E-selectivity than K⁺ salts. | The reaction must be performed at low temperatures (typically -78 °C) to kinetically trap the desired intermediate. The use of potassium bases (e.g., KHMDS) in the presence of a crown ether (e.g., 18-crown-6) is crucial for high Z-selectivity.[9] |
| Phosphonate Reagent | Use standard phosphonates like triethyl phosphonoacetate. Bulky ester groups on the phosphonate can further enhance E-selectivity. | Use phosphonates with electron-withdrawing fluoroalkoxy groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.[9][10][11] |
| Solvent Choice | Aprotic solvents like THF or DME are generally effective. | Anhydrous THF is the standard solvent for this modification. |
Data Presentation: Stereoselectivity in Olefination of Aromatic Aldehydes
The following tables summarize typical stereoselectivities observed in olefination reactions with aromatic aldehydes, which serve as a good proxy for this compound.
Table 1: Wittig Reaction Stereoselectivity
| Ylide Type | Ylide Example | Typical Conditions | Major Isomer | Typical E/Z Ratio |
| Non-stabilized | Ph₃P=CH(Alkyl) | Salt-free, THF, -78 °C to RT | Z | >95:5 |
| Stabilized | Ph₃P=CHCO₂Et | THF or CH₂Cl₂, RT | E | >95:5 |
| Semi-stabilized | Ph₃P=CHPh | Varies, often poor selectivity | Mixture | Varies |
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Stereoselectivity
| HWE Variant | Phosphonate Reagent | Base/Solvent | Major Isomer | Typical E/Z Ratio |
| Standard HWE | Triethyl phosphonoacetate | NaH / THF | E | >95:5 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | Z | >95:5 |
Table 3: Julia-Kocienski Olefination Stereoselectivity
| Sulfone Reagent | Base/Solvent | Major Isomer | Typical E/Z Ratio |
| PT-Sulfone | KHMDS / THF | E | >95:5 |
| BT-Sulfone | KHMDS / THF | E | >90:10 |
Experimental Protocols
Protocol 1: (Z)-Selective Wittig Olefination of this compound
This protocol is designed for the synthesis of (Z)-4-fluorostilbene using a non-stabilized ylide under salt-free conditions.
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired (Z)-alkene.
-
Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Olefination of this compound
This protocol is designed for the synthesis of ethyl (E)-4-fluorocinnamate.
-
Phosphonate Anion Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 3: (Z)-Selective Still-Gennari Olefination of this compound
This protocol is a modification of the HWE reaction to favor the (Z)-alkene.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equivalents, as a solution in THF or toluene) dropwise.
-
Slowly add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the (Z)-alkene.[13]
-
Visualizations
Caption: Factors influencing stereoselectivity in the Wittig reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Julia Olefination [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde
Welcome to the technical support center for minimizing self-condensation in aldol reactions involving 4-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is self-condensation of this compound a major concern in aldol reactions?
A1: No, the self-condensation of this compound is not a significant issue. Aldol condensation requires the formation of an enolate, which is generated by deprotonating an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). Since this compound lacks alpha-hydrogens, it cannot form an enolate and therefore cannot undergo self-condensation under typical aldol reaction conditions. The primary concern in crossed aldol reactions with this compound is minimizing the self-condensation of its enolizable reaction partner (e.g., a ketone).
Q2: What is the primary strategy to ensure a successful crossed aldol reaction with this compound?
A2: The most effective strategy is to control which carbonyl compound forms the enolate. Since this compound cannot form an enolate, it will always act as the electrophile. The key is to control the formation of the enolate from the other carbonyl reactant (the nucleophile) and prevent it from reacting with itself.
Q3: What are the common side products in a Claisen-Schmidt condensation with this compound?
A3: Common side products include:
-
Self-condensation product of the ketone: The enolate of the ketone reacts with another molecule of the ketone.
-
Cannizzaro reaction products: In the presence of a strong base, this compound can undergo a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.[1]
-
Michael addition product: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone) in a Michael 1,4-addition.
Q4: How can I monitor the progress of my aldol reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product. For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time by observing the disappearance of reactant signals (e.g., the aldehyde proton of this compound around 9-10 ppm) and the appearance of product signals.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Crossed Aldol Product
| Possible Cause | Troubleshooting Steps & Recommendations |
| Ineffective Catalyst | Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has not been deactivated by atmospheric CO₂ and moisture. The concentration of the base is also crucial; too low a concentration may not be sufficient to deprotonate the ketone effectively.[1] |
| Poor Quality of Reactants | Impurities in the starting materials can inhibit the reaction. This compound can oxidize to 4-fluorobenzoic acid over time. It is advisable to use purified starting materials. |
| Suboptimal Reaction Temperature | While many Claisen-Schmidt reactions proceed at room temperature, some may require gentle heating to go to completion. Conversely, if side reactions are prevalent, cooling the reaction in an ice bath may improve selectivity and yield. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require longer stirring times. |
Issue 2: Formation of a Significant Amount of Ketone Self-Condensation Product
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Concentration of Enolate | Slowly add the ketone to a mixture of the this compound and the base. This keeps the instantaneous concentration of the enolate low, favoring its reaction with the more abundant aldehyde. |
| Similar Reactivity of Ketone and Aldehyde | While this compound is generally a good electrophile, if the ketone is particularly reactive, its self-condensation can be competitive. Using a directed aldol approach can mitigate this. |
Issue 3: The Product is an Oil Instead of a Solid
| Possible Cause | Troubleshooting Steps & Recommendations |
| Presence of Impurities | The oily product may be a mixture of the desired product, unreacted starting materials, and side products. Analyze the oil by TLC or NMR to assess its purity.[1] Wash the oil with aqueous sodium bisulfite to remove unreacted aldehyde and with a mild base to remove any acidic impurities. |
| Low Melting Point of the Product | Some chalcone derivatives have low melting points and exist as oils at room temperature. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal. Cooling the mixture in an ice bath can also promote solidification.[1] |
| Polymerization | Overly harsh reaction conditions (e.g., high concentration of a strong base, high temperature) can lead to the formation of polymeric materials.[3] Consider using milder conditions. |
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation of this compound and Acetophenone
This protocol describes the base-catalyzed condensation to form (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) in ethanol.
-
To this solution, add this compound (1 equivalent).
-
Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture. The reaction progress can be monitored by TLC. A yellow precipitate should form.
-
After the reaction is complete (typically 1-3 hours), pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| This compound | Acetophenone | NaOH | Ethanol | 75-85 |
| This compound | 4'-Methoxyacetophenone | KOH | Ethanol | 88 |
Protocol 2: Directed Aldol Reaction of this compound and Cyclohexanone
This protocol utilizes a strong, non-nucleophilic base to pre-form the enolate of cyclohexanone, ensuring a selective reaction with this compound.
Materials:
-
Cyclohexanone
-
Lithium Diisopropylamide (LDA) solution in THF
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool it to -78 °C using a dry ice/acetone bath.
-
To the flask, add anhydrous THF followed by diisopropylamine.
-
Slowly add n-butyllithium (n-BuLi) to the stirred solution at -78 °C to generate LDA in situ. Alternatively, use a commercially available LDA solution.
-
Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for about 30-60 minutes to ensure complete formation of the lithium enolate.
-
Add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the recommended time (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for aldol condensation reactions.
Caption: Logical relationships between reaction parameters and outcomes.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluorobenzaldehyde and 4-Chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. Among the vast array of aromatic aldehydes, 4-fluorobenzaldehyde and 4-chlorobenzaldehyde are two commonly utilized intermediates. While structurally similar, the differing halogen substituent at the para position imparts distinct electronic properties, leading to notable differences in their chemical reactivity. This guide provides an objective comparison of the reactivity of this compound and 4-chlorobenzaldehyde, supported by theoretical principles and available experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of the aldehyde functional group in these molecules is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electron-donating or electron-withdrawing nature of the para-substituent. Halogens exhibit a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) due to the presence of lone pairs that can be delocalized into the aromatic ring.
The interplay of these opposing effects determines the overall electron-withdrawing strength of the halogen. For fluorine, the most electronegative element, the inductive effect is very strong. However, its +R effect is also more significant than that of chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of the carbon in the benzene ring. In contrast, chlorine has a weaker inductive effect than fluorine but a less effective resonance donation. The net result is that chlorine is a more effective electron-withdrawing group in the para position compared to fluorine.[1]
This difference in electronic character can be quantified using Hammett sigma constants (σₚ), which are a measure of the electronic influence of a substituent on a reaction center. A more positive σₚ value indicates a stronger electron-withdrawing group.
| Compound | Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect | Hammett Constant (σₚ) |
| This compound | -F | Strong | Moderate | Moderately Electron-Withdrawing | +0.06 |
| 4-Chlorobenzaldehyde | -Cl | Moderate | Weak | More Electron-Withdrawing | +0.23 |
Table 1: Comparison of Electronic Effects and Hammett Constants for this compound and 4-Chlorobenzaldehyde.
The higher Hammett constant for the chloro substituent indicates that it withdraws more electron density from the aromatic ring, making the carbonyl carbon of 4-chlorobenzaldehyde more electrophilic and, in many cases, more reactive towards nucleophiles.
Reactivity in Key Organic Transformations
The differential electrophilicity of the carbonyl carbon in this compound and 4-chlorobenzaldehyde leads to predictable differences in their reactivity across a range of common organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. A more electrophilic carbonyl carbon will generally react faster with nucleophiles.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. Studies on the condensation of various substituted benzaldehydes have shown that electron-withdrawing groups accelerate the reaction by increasing the partial positive charge on the carbonyl carbon.[1] Based on the Hammett constants, the expected order of reactivity is:
4-Chlorobenzaldehyde > this compound
Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is another example of a nucleophilic addition. The rate-determining step is the attack of the phosphorus ylide on the carbonyl carbon. Therefore, a more electrophilic aldehyde is expected to react faster.
Expected Reactivity: 4-Chlorobenzaldehyde > this compound
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. Electron-withdrawing groups on the aromatic ring facilitate the initial steps of oxidation by making the carbonyl carbon more electron-deficient.[1] Consequently, the expected order of reactivity for oxidation mirrors that of nucleophilic addition.
Expected Reactivity: 4-Chlorobenzaldehyde > this compound
Reduction Reactions
The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is generally favored by electron-withdrawing groups. A more electrophilic carbonyl carbon is more susceptible to attack by the hydride ion. However, the overall reaction rate can be influenced by other factors, and quantitative comparative data for the reduction of 4-halobenzaldehydes is scarce.[1] Based on the electronic effects, the predicted trend is:
Expected Reactivity: 4-Chlorobenzaldehyde > this compound
Nucleophilic Aromatic Substitution (SNAr)
An interesting reversal of reactivity can be observed in nucleophilic aromatic substitution (SNAr) reactions where the halogen atom itself is the leaving group. In a laboratory experiment involving the reaction of the respective halobenzaldehydes with a nucleophile, it was observed that this compound gave the desired product while 4-chlorobenzaldehyde failed to react under the same conditions. This is because the rate-limiting step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom is better at stabilizing the negative charge in this intermediate through its strong inductive effect, thus accelerating the reaction. This is a classic example where the reactivity trend is F > Cl > Br > I, which is the opposite of the leaving group ability of the halides.
Experimental Protocols
While direct comparative kinetic data is limited, the following are representative experimental protocols for key reactions involving these aldehydes. Researchers can adapt these methods for a direct comparison under their specific laboratory conditions.
Protocol 1: Knoevenagel Condensation
Objective: To synthesize 2-(4-halobenzylidene)malononitrile.
Materials:
-
4-halobenzaldehyde (4-fluoro or 4-chloro)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the 4-halobenzaldehyde and 10 mmol of malononitrile in 20 mL of ethanol.
-
Add 2-3 drops of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Oxidation to Carboxylic Acid
Objective: To oxidize 4-halobenzaldehyde to the corresponding 4-halobenzoic acid.
Materials:
-
4-halobenzaldehyde (4-fluoro or 4-chloro)
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sodium bisulfite (for quenching)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 10 mmol of the 4-halobenzaldehyde in 50 mL of acetone in a flask equipped with a reflux condenser.
-
In a separate beaker, dissolve 12 mmol of KMnO₄ in 50 mL of water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring.
-
Heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and quench any excess KMnO₄ by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Protocol 3: Reduction to Alcohol with Sodium Borohydride
Objective: To reduce 4-halobenzaldehyde to the corresponding 4-halobenzyl alcohol.
Materials:
-
4-halobenzaldehyde (4-fluoro or 4-chloro)
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
Procedure:
-
Dissolve 10 mmol of the 4-halobenzaldehyde in 25 mL of methanol in a flask and cool the solution in an ice bath.
-
Slowly add 2.5 mmol of NaBH₄ in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizing Reaction Pathways and Workflows
References
The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects that govern organic reactions is paramount. This guide provides an in-depth comparison of the reactivity of substituted benzaldehydes in Claisen-Schmidt and Knoevenagel condensation reactions. By presenting quantitative experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows, this document serves as a practical resource for optimizing synthetic strategies.
The reactivity of the carbonyl group in benzaldehyde is significantly influenced by the nature of the substituents on the aromatic ring. In condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, these substituents play a critical role in determining the rate and yield of the reaction. Generally, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate, while electron-donating groups (EDGs) have the opposite effect.[1][2] This principle is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[3][4] A positive reaction constant (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups.[3]
Comparative Reactivity in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a substituted benzaldehyde with a ketone, such as acetophenone, in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] The electronic nature of the substituent on the benzaldehyde ring directly impacts the yield of the resulting chalcone.
The following table summarizes the reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone under basic conditions, illustrating the impact of different substituents on the reaction outcome.
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Yield (%) |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High |
| 4-Methoxybenzaldehyde | Acetophenone | - | - |
| 4-Chlorobenzaldehyde | 2'-Hydroxyacetophenone | aq. KOH/Ethanol | 72 |
| 4-Bromobenzaldehyde | 2'-Hydroxyacetophenone | aq. KOH/Ethanol | 50 |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | - |
| 3,4-Dimethoxybenzaldehyde | 5'-fluoro-2'-hydroxyacetophenone | KOH/Ball Mill | 96 |
Table compiled from data found in various sources.[1][2]
Comparative Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as malononitrile, to a carbonyl group, followed by dehydration.[5] Similar to the Claisen-Schmidt condensation, the reactivity of substituted benzaldehydes in this reaction is highly dependent on the electronic properties of the substituents.
Below is a summary of the performance of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile, highlighting the reaction times and yields obtained under specific conditions.
| Substituted Benzaldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Malononitrile | Water | 4 h | 90 |
| 4-Nitrobenzaldehyde | Malononitrile | Water | 15 min | >99 |
| 4-Chlorobenzaldehyde | Malononitrile | Fe3O4@SiO2-CPTMS-DABCO | - | 84-99 |
| Nitro-substituted benzaldehydes | Malononitrile | Fe3O4@SiO2-CPTMS-DABCO | Shortest | - |
| Benzaldehydes with EDGs | Malononitrile | Water | - | 66-99 |
Table compiled from data found in various sources.[6][7]
Experimental Protocols
Detailed methodologies for the Claisen-Schmidt and Knoevenagel condensations are provided below. These protocols offer a starting point for experimental design and can be adapted based on the specific substrates and desired outcomes.
Protocol 1: Claisen-Schmidt Condensation (Conventional Method)[2]
Materials:
-
Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde, 0.75 g)
-
Acetophenone (0.60 ml)
-
95% Ethanol (4.0 ml)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (0.5 ml)
Procedure:
-
In a suitable flask, combine the substituted benzaldehyde and acetophenone in 95% ethanol.
-
Swirl the flask to dissolve the solids. Gentle warming may be necessary.
-
Add the NaOH solution to the mixture and continue to stir.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The precipitated product can be collected by vacuum filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Knoevenagel Condensation (Catalyst-Free in Water)[6]
Materials:
-
Substituted benzaldehyde (1.00 mmol)
-
Active methylene compound (e.g., malononitrile, 1.00 mmol)
-
Deionized water (2 mL)
Procedure:
-
In a glass vial, combine the substituted benzaldehyde and the active methylene compound.
-
Add deionized water to the vial.
-
Stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction until completion using TLC (typically between 20 minutes to 18 hours).
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration. Further purification is often not necessary.
Protocol 3: Solvent-Free Knoevenagel Condensation[5]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol, 1.04 g)
-
Ammonium bicarbonate (catalytic amount)
Procedure:
-
Combine the substituted benzaldehyde and malonic acid in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the reaction mixture as required.
-
The reaction progress can be monitored by taking small samples and analyzing them by HPLC or TLC.
-
After the reaction is complete, the resulting solid contains the product, which can be further processed as needed.
Visualizing the Reaction Pathways and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Caption: General Experimental Workflow for Condensation Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In-Situ Reaction Monitoring of 4-Fluorobenzaldehyde Transformations
For researchers, scientists, and drug development professionals, the ability to monitor chemical reactions in real-time is crucial for optimizing processes, understanding reaction kinetics, and ensuring product quality. This guide provides a comparative overview of in-situ monitoring of 4-Fluorobenzaldehyde transformations using Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy.
Introduction to In-Situ Reaction Monitoring
In-situ reaction monitoring involves the analysis of a chemical reaction as it happens, directly within the reaction vessel, without the need for sampling and quenching. This provides a dynamic understanding of the reaction progress, allowing for the observation of reactants, intermediates, products, and byproducts in real-time. This compound is a common building block in the synthesis of pharmaceuticals and other fine chemicals, making the monitoring of its transformations a subject of significant interest.
Comparison of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique depends on several factors, including the nature of the reaction, the information required, and the available instrumentation. While NMR spectroscopy offers rich structural detail and inherent quantitative capabilities, other spectroscopic methods provide complementary advantages.
| Feature | In-Situ NMR | In-Situ IR (FTIR) | In-Situ UV-Vis | In-Situ Raman |
| Information Provided | Detailed molecular structure, stereochemistry, and quantitative concentration of all NMR-active species.[1][2] | Functional group changes, concentration of IR-active species.[1][3][4] | Concentration of chromophoric species.[5][6] | Vibrational modes of molecules, sensitive to symmetric vibrations and non-polar bonds.[7] |
| Quantitative Analysis | Inherently quantitative without the need for calibration standards.[8] | Requires calibration for accurate quantification.[4] | Requires calibration (Beer-Lambert Law).[5] | Can be quantitative with calibration.[9] |
| Sensitivity | Generally lower sensitivity compared to other techniques.[10] | High sensitivity to polar functional groups. | High sensitivity for compounds with strong chromophores. | Good sensitivity, particularly for symmetric vibrations. |
| Selectivity | High, individual resonances for different nuclei in a molecule provide excellent specificity. | Good, characteristic absorption bands for different functional groups. | Moderate, overlapping spectra can be an issue in complex mixtures. | High, sharp and well-resolved bands provide good specificity. |
| Applicability to Solvents | Can be used with a wide range of solvents, including protonated solvents with modern instruments.[11][12] | Water and other polar solvents can have strong interfering absorptions. | Requires a solvent that is transparent in the wavelength range of interest. | Water is a weak Raman scatterer, making it a good solvent for Raman studies.[13] |
| Instrumentation Cost | High-field NMR is expensive; benchtop NMR is more affordable.[11][14] | Moderate. | Low to moderate. | Moderate to high. |
| Ease of Implementation | Can be complex to set up, especially with flow systems.[15] | Relatively straightforward with ATR probes.[13] | Relatively simple to implement. | Can be straightforward with fiber-optic probes.[9] |
| Observation of Intermediates | Excellent capability to observe and characterize transient intermediates.[1][2] | Possible if the intermediate has a distinct IR signature and sufficient concentration. | Possible if the intermediate has a unique chromophore. | Possible if the intermediate has a characteristic Raman spectrum. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for in-situ reaction monitoring.
Caption: A generalized workflow for in-situ reaction monitoring experiments.
Experimental Protocols
In-Situ NMR Monitoring of the Claisen-Schmidt Condensation of this compound
This protocol is based on the monitoring of the Claisen-Schmidt condensation between this compound and acetone.[1][2][12]
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide
-
Ethanol (protonated)
-
5 mm NMR tubes
-
Benchtop NMR Spectrometer (e.g., 60 MHz) equipped with solvent suppression capabilities.[12]
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in ethanol (e.g., 1.32 M).
-
Prepare a solution of acetone in ethanol (e.g., 0.6 M).
-
Prepare a solution of sodium hydroxide in ethanol (e.g., 0.6 M).
-
-
Reaction Initiation:
-
In a 5 mm NMR tube, add 0.25 mL of the this compound solution and 0.25 mL of the acetone solution.
-
Mix the contents for approximately 20 seconds.
-
Acquire a background ¹H NMR spectrum of the starting materials.
-
Initiate the reaction by adding 0.1 mL of the sodium hydroxide solution to the NMR tube and mix for another 20 seconds.
-
-
Data Acquisition:
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Identify the characteristic signals for this compound (aldehyde proton around 9.1 ppm), acetone, the intermediate (4-(4-fluorophenyl)-3-buten-2-one), and the final product (1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one).[1][12]
-
Integrate the respective signals to determine the relative concentrations of each species over time.
-
Plot the concentration profiles to determine the reaction kinetics.
-
In-Situ FTIR Monitoring of a Condensation Reaction
This is a general protocol for monitoring a condensation reaction using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials:
-
Reactants for the condensation reaction
-
Solvent
-
FTIR spectrometer with an ATR probe
Procedure:
-
Instrument Setup:
-
Insert the ATR probe into the reaction vessel.
-
Collect a background spectrum of the solvent at the reaction temperature.
-
-
Reaction Initiation:
-
Charge the reactor with the solvent and reactants.
-
Start stirring and bring the reaction mixture to the desired temperature.
-
Initiate the reaction by adding the final reactant or catalyst.
-
-
Data Acquisition:
-
Begin collecting FTIR spectra at regular intervals. The frequency of data collection will depend on the reaction rate.
-
-
Data Analysis:
-
Identify the characteristic infrared bands for the reactants and products. For a condensation reaction involving an aldehyde, monitor the disappearance of the C=O stretch of the aldehyde (typically around 1700 cm⁻¹) and the appearance of new bands corresponding to the product.
-
Plot the absorbance of these characteristic bands over time to generate reaction profiles.
-
For quantitative analysis, create a calibration curve by measuring the absorbance of known concentrations of the reactants and products.
-
In-Situ Raman Monitoring of a Claisen-Schmidt Condensation
This protocol is adapted from a study on monitoring a Claisen-Schmidt condensation in a continuous-flow setup.[9]
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (catalyst)
-
Solvent
-
Continuous-flow reactor system
-
Raman spectrometer with a flow cell or non-invasive probe
Procedure:
-
System Setup:
-
Set up the continuous-flow reactor with pumps for the reactant solutions.
-
Interface the Raman spectrometer with the flow system, either by placing a flow cell in the laser path or by positioning a non-invasive probe on the reactor tubing.
-
-
Reaction Execution:
-
Pump the reactant solutions at defined flow rates into a mixing unit and then through the reactor.
-
Control the reaction temperature.
-
-
Data Acquisition:
-
Acquire Raman spectra continuously as the reaction mixture flows through the detection zone.
-
-
Data Analysis:
-
Identify the characteristic Raman bands for the reactants and products. For the Claisen-Schmidt condensation, monitor the decrease of the aldehyde C=O stretch and the emergence of signals for the α,β-unsaturated ketone product.[9]
-
Generate a calibration curve to correlate Raman signal intensity with concentration for quantitative analysis.
-
By varying flow rates and reactor volume, different residence times can be studied to determine reaction kinetics.
-
In-Situ UV-Vis Monitoring of a Reaction Involving a Chromophoric Change
This is a general protocol for reactions where there is a significant change in the UV-Vis spectrum.
Materials:
-
Reactants
-
Solvent (UV-transparent at the wavelengths of interest)
-
UV-Vis spectrometer with a flow cell or dip probe
Procedure:
-
Instrument Setup:
-
Set up the reaction vessel with the UV-Vis probe or connect it to a flow cell.
-
Record a baseline spectrum of the solvent and any non-absorbing reactants.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the chromophoric reactant or a component that leads to the formation of a chromophoric product.
-
-
Data Acquisition:
-
Record UV-Vis spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the species of interest.
-
Plot the absorbance at λ_max versus time.
-
Use the Beer-Lambert law (A = εbc) to convert absorbance to concentration, which requires knowledge of the molar absorptivity (ε) of the species.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of information from the in-situ experiment to the final kinetic understanding of a this compound transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 3. youtube.com [youtube.com]
- 4. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. In situ Raman spectroscopic studies of CO 2 reduction reactions: from catalyst surface structures to reaction mechanisms - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00569H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions | Springer Nature Experiments [experiments.springernature.com]
- 12. magritek.com [magritek.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. communities.springernature.com [communities.springernature.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to GC-MS and HPLC for the Identification of 4-Fluorobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise identification and quantification of aromatic aldehydes, such as 4-Fluorobenzaldehyde and its derivatives, are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into their principles, present supporting experimental data for analogous compounds, and offer detailed methodologies to assist in selecting the optimal method for your analytical needs.
Principle of Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into a chromatographic column. The separation of components is based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. For aldehydes, HPLC analysis often requires a derivatization step, commonly with 2,4-dinitrophenylhydrazine (DNPH), to improve their detection by UV-Vis or other detectors.
Quantitative Performance Comparison
The choice between GC-MS and HPLC often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance parameters, with data for bromofluorobenzaldehyde isomers serving as a close analogue for this compound in the context of GC-MS analysis.
| Parameter | GC-MS (for Bromofluorobenzaldehyde Isomers) | HPLC (General for Aldehydes) | Key Considerations |
| Limit of Detection (LOD) | 0.4 ppm | Analyte and derivative dependent | Derivatization can significantly enhance HPLC sensitivity. |
| Limit of Quantitation (LOQ) | 1.2 ppm | Analyte and derivative dependent | GC-MS often offers high sensitivity for volatile compounds. |
| Linearity (R²) | > 0.999 | Typically > 0.99 | Both techniques can achieve excellent linearity over a defined range. |
| Accuracy/Recovery (%) | 93.7% - 107.7% | Typically 80-120% | Matrix effects can influence accuracy in both methods. |
| Specificity | High (based on retention time and mass spectrum) | Moderate to High (dependent on detector and separation) | GC-MS provides structural information from fragmentation patterns, offering higher confidence in identification. |
| Derivatization | Often not required if volatile | Often required for UV detection (e.g., with DNPH) | Derivatization adds a step to sample preparation but can improve chromatographic properties and detectability. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound derivatives using GC-MS and a general protocol for aldehyde analysis using HPLC with DNPH derivatization.
GC-MS Method for this compound Derivatives (Adapted from Bromofluorobenzaldehyde Isomer Analysis)
This method is adapted from a validated procedure for bromofluorobenzaldehyde isomers, which are structurally very similar to this compound and its derivatives.
1. Sample Preparation:
-
Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to prepare calibration standards and quality control samples within the expected concentration range.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or a similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C. A split ratio of 10:1 can be used.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for qualitative analysis and identification of unknown derivatives.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion (m/z 124 for this compound) and other characteristic fragment ions for enhanced sensitivity.
-
HPLC Method with DNPH Derivatization for Aldehyde Analysis
This is a general procedure for the analysis of aldehydes using HPLC with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
1. Derivatization and Sample Preparation:
-
Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile with a catalytic amount of sulfuric acid).
-
Mix the sample solution containing the aldehyde derivative with the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of water and acetonitrile.
-
Start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).
-
Injection Volume: 10 µL.
Mandatory Visualizations
To further clarify the experimental workflows, the following diagrams are provided.
Caption: Workflow for the GC-MS analysis of this compound derivatives.
A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde
For researchers and professionals in drug development and chemical synthesis, 4-fluorobenzaldehyde is a critical building block. The efficiency and purity of its synthesis are paramount. This guide provides an objective comparison of common synthetic methodologies for this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The selection of a synthetic route to this compound depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and byproducts. Below is a summary of key performance indicators for prevalent methods.
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Halogen Exchange | 4-Chlorobenzaldehyde | Potassium Fluoride (KF), Phase-Transfer Catalyst (e.g., Tetraphenylphosphonium bromide) | 210-230°C, 5-8 hours, Solvent-free or high-boiling solvent (e.g., Nitrobenzene) | 80-98%[1][2][3][4] | >99.5%[3] |
| Oxidation of 4-Fluorotoluene | 4-Fluorotoluene | Chlorine (Cl₂), Composite Catalyst (e.g., FeCl₃/ZnCl₂), Water | Chlorination followed by hydrolysis at 110-150°C | 77-80%[5] | High (Pure target compound by NMR)[5] |
| Formylation of Fluorobenzene | Fluorobenzene | Carbon Monoxide (CO), Strong Lewis Acid (e.g., AlCl₃), Hydrogen Halide | 45-100°C, ~150 psig | Not specified | Not specified |
| Grignard Reaction | 4-Fluorobromobenzene | Magnesium (Mg), N,N-dimethylformamide (DMF) | Anhydrous conditions, typically low to room temperature | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and offer a foundation for laboratory application.
Halogen Exchange from 4-Chlorobenzaldehyde
This method involves the nucleophilic substitution of chlorine with fluorine, a process often referred to as the Halex reaction.
Procedure: A mixture of 4-chlorobenzaldehyde, spray-dried potassium fluoride, and a phase-transfer catalyst such as tetraphenylphosphonium bromide is heated in a high-boiling point solvent like nitrobenzene or under solvent-free conditions.[1][3] The reaction is typically conducted at a high temperature, for instance, 210°C for 8 hours.[3] Progress can be monitored by gas chromatography (GC). After completion, the reaction mixture is cooled and the product is isolated. This may involve filtration to remove inorganic salts, followed by distillation of the crude product to yield pure this compound.[2]
Oxidation of 4-Fluorotoluene
This two-step process begins with the chlorination of the methyl group of 4-fluorotoluene, followed by hydrolysis to the aldehyde.
Procedure: 4-fluorotoluene is introduced into a reactor, and chlorine gas is bubbled through the liquid. The reaction progress is monitored by GC to control the extent of chlorination. Following the chlorination, a composite catalyst, for example, a mixture of ferric trichloride and zinc chloride, is added. The mixture is then heated to 100-150°C, and a small amount of water is introduced to initiate hydrolysis. Water is gradually added to complete the hydrolysis of the intermediate dichloromethyl species. After the reaction is complete, the mixture is worked up by adjusting the pH, extracting the organic layer with a suitable solvent (e.g., dichloromethane), and finally, the solvent is evaporated, and the this compound is purified by distillation.[5]
Formylation of Fluorobenzene (Gattermann-Koch Type Reaction)
This method introduces a formyl group directly onto the fluorobenzene ring.
Procedure: Fluorobenzene is heated with a strong Lewis acid (e.g., aluminum chloride) and a hydrogen halide in an atmosphere of carbon monoxide.[6] The reaction is carried out under pressure (e.g., up to 150 psig) at temperatures ranging from 45 to 100°C.[6] This forms a Lewis acid complex of this compound. To liberate the final product, the reaction mass is quenched with a liquid that solvates the Lewis acid.[6]
Grignard Reaction
This classic organometallic reaction can be adapted for the synthesis of this compound.
General Procedure: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are placed. A solution of 4-fluorobromobenzene in an anhydrous ether solvent (like THF or diethyl ether) is added dropwise to initiate the formation of the Grignard reagent, 4-fluorophenylmagnesium bromide. Once the Grignard reagent is formed, the mixture is cooled (e.g., to 0°C), and an anhydrous formylating agent, such as N,N-dimethylformamide (DMF), is added dropwise.[7] The reaction is then quenched with an acidic aqueous solution. The organic product is extracted, washed, dried, and purified, typically by distillation.
Workflow and Logic Diagrams
To visualize the synthesis and validation process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process - A*STAR OAR [oar.a-star.edu.sg]
- 5. CN104098453A - Synthetic method for this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals
Introduction: 4-Fluorobenzaldehyde is a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals. The efficiency and selectivity of its synthesis and subsequent transformations are paramount for industrial-scale production and novel drug design. This guide provides a comparative analysis of various catalytic systems employed in key reactions involving this compound, supported by experimental data. We will delve into the synthesis of this compound via halogen exchange and oxidation, its hydrogenation to 4-fluorobenzyl alcohol, and its use in carbon-carbon bond formation through Claisen-Schmidt condensation.
I. Synthesis of this compound
The synthesis of this compound is predominantly achieved through two main routes: the halogen-exchange fluorination of 4-chlorobenzaldehyde and the oxidation of 4-fluorotoluene.
A. Halogen-Exchange Fluorination of 4-Chlorobenzaldehyde
This method involves the substitution of chlorine with fluorine using a fluoride salt, often in the presence of a phase-transfer catalyst.
Comparative Data for Halogen-Exchange Catalysts:
| Catalyst/System | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Tetraphenylphosphonium bromide | Spray-dried KF | Solvent-free | 210 | 8 | 90 | 98 | [1][2] |
| Tetraphenylphosphonium bromide / Cat. A* | Spray-dried KF | Nitrobenzene | 210 | 8 | 80.9 | >99.5 | [3] |
| Tetraphenylphosphonium halide / 18-crown-6 | Potassium fluoride | - | - | - | Good | - | [4] |
| Tetraphenylphosphonium bromide / Polyethylene glycol dimethyl ether | Potassium fluoride | Aromatic hydrocarbon | - | - | Good | - | [4] |
*Cat. A is likely a crown ether or a similar phase-transfer co-catalyst, as suggested by related research.
Experimental Protocol: Halogen-Exchange Fluorination
A representative protocol for the fluorination of 4-chlorobenzaldehyde is as follows:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and a temperature controller, 4-chlorobenzaldehyde, spray-dried potassium fluoride (KF), and the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) are charged.
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 210°C) with vigorous stirring, either under solvent-free conditions or in a high-boiling point solvent like nitrobenzene.[3]
-
Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled down. If a solvent was used, it is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography to yield this compound.
B. Oxidation of 4-Fluorotoluene
The direct oxidation of the methyl group of 4-fluorotoluene to an aldehyde offers an alternative synthetic route.
Catalysts for 4-Fluorotoluene Oxidation:
While direct comparative studies are scarce in the provided results, various catalytic systems have been reported for the oxidation of toluene and its derivatives, which are applicable to 4-fluorotoluene. These include manganese oxides, often in combination with other transition metals. For instance, Pd-Pt bimetallic catalysts supported on α-MnO2 have shown high performance in toluene oxidation, with a 0.93Pd-0.89Pt/α-MnO2 catalyst achieving 90% toluene conversion at 156°C.[5] The key challenge in the oxidation of 4-fluorotoluene is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid.
II. Hydrogenation of this compound
The reduction of the aldehyde group in this compound to a primary alcohol is a fundamental transformation. Non-precious metal catalysts are gaining significant attention as alternatives to traditional noble-metal catalysts.
Comparative Data for Hydrogenation Catalysts:
| Catalyst | Base/Additive | Solvent | H2 Pressure (bar) | Temperature (°C) | Time | Conversion (%) | Reference |
| Fe(II) Pincer Complex (0.05 mol%) | tBuOK (1.0 mol%) | EtOH | 6 | Room Temp. | 30 min | >99 | [6] |
| Fe(II) Pincer Complex (0.005 mol%) | tBuOK (1.0 mol%) | EtOH | 60 | Room Temp. | 1 h | >99 | [6] |
| Fe(II) Hydride Pincer Complex in SILP* | - | [N4441][NTf2] | - | - | - | - | [7] |
*SILP: Supported Ionic Liquid Phase. Specific performance data for this compound was not detailed in the abstract.
Experimental Protocol: Hydrogenation of this compound
The following is a general procedure for the hydrogenation using a well-defined iron catalyst:[6]
-
Catalyst Preparation: In a glovebox, the iron pincer complex catalyst and a base (e.g., tBuOK) are dissolved in anhydrous ethanol.
-
Reaction Setup: The catalyst solution is transferred to a pressure reactor (autoclave) containing a solution of this compound in ethanol.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 6 bar). The reaction mixture is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC or NMR spectroscopy.
-
Work-up: Once the reaction is complete, the reactor is depressurized, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography to yield 4-fluorobenzyl alcohol.
III. Claisen-Schmidt Condensation of this compound
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) by reacting an aldehyde with a ketone in the presence of a base or acid catalyst.
Catalysts for Claisen-Schmidt Condensation:
This reaction is typically catalyzed by strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] However, heterogeneous catalysts such as layered double hydroxides (LDHs) and their calcined mixed oxides have also been effectively used, offering advantages in terms of catalyst separation and reusability.[9] For instance, a calcined MgFeAl-LDH catalyst has been shown to give a 93% conversion in the condensation of benzaldehyde with cyclohexanone.[9] While direct comparative data for this compound is not extensively detailed in the search results, these catalysts are generally applicable.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, this compound and a ketone (e.g., acetophenone) are dissolved in a suitable solvent like ethanol.
-
Catalyst Addition: An aqueous solution of a base catalyst (e.g., NaOH) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 2-24 hours).
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl to precipitate the chalcone product.
-
Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization or column chromatography.
References
- 1. Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process - A*STAR OAR [oar.a-star.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluorobenzaldehyde
In the realm of chemical research and drug development, a precise understanding of molecular structure is paramount. For constitutional isomers like the fluorobenzaldehydes, which share the same molecular formula but differ in the arrangement of their atoms, distinct spectroscopic signatures are the key to their identification and differentiation. This guide provides a comprehensive spectroscopic comparison of 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, and the titular 4-Fluorobenzaldehyde, presenting key experimental data to aid researchers in their analytical endeavors.
The positional variance of the fluorine atom on the benzene ring significantly influences the electronic environment of the molecule, leading to discernible shifts in nuclear magnetic resonance (NMR) spectra, characteristic vibrations in infrared (IR) spectroscopy, and unique fragmentation patterns in mass spectrometry (MS). This comparative analysis will delve into these differences, offering a clear framework for distinguishing between these closely related compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for the three isomers of fluorobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ) in ppm
| Compound | Aldehydic Proton (s) | Aromatic Protons (m) |
| 2-Fluorobenzaldehyde | 10.35 | 7.17 - 7.88 |
| 3-Fluorobenzaldehyde | 9.99 | 7.33 - 7.76 |
| This compound | 9.97[1] | 7.16 - 7.98[1] |
¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C=O | C-F | Other Aromatic Carbons |
| 2-Fluorobenzaldehyde | ~188 | ~162 (d) | ~117 (d), ~124 (d), ~136 |
| 3-Fluorobenzaldehyde | ~191 | ~163 (d) | ~115 (d), ~125, ~138 (d) |
| This compound | 190.5[1] | 166.5 (d, J = 256.7 Hz)[1] | 116.4 (d, J = 22.3 Hz), 132.2 (d, J = 9.7 Hz), 132.8 (d, J = 9.5 Hz)[1] |
¹⁹F NMR Chemical Shifts (δ) in ppm
| Compound | Chemical Shift (ppm) |
| 2-Fluorobenzaldehyde | -124.7 |
| 3-Fluorobenzaldehyde | Not readily available |
| This compound | -102.4[1] |
Infrared (IR) Spectroscopy
Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-H Stretch (Aldehyde) |
| 2-Fluorobenzaldehyde | 1710-1685 | 2830-2695 |
| 3-Fluorobenzaldehyde | 1710-1685 | 2830-2695 |
| This compound | 1710-1685[2] | 2830-2695[2] |
Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-Fluorobenzaldehyde | 124[3] | 123, 95, 75[3] |
| 3-Fluorobenzaldehyde | 124 | 123, 95, 75 |
| This compound | 124[4] | 123, 95, 75[5] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a Bruker Avance 400 spectrometer.[1] Samples were prepared by dissolving approximately 10-30 mg of the analyte in 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[6] For ¹H NMR, the acquisition parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. For ¹³C NMR, a proton-decoupled sequence was used with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique with a DuraSamplIR II accessory.[5] A small drop of the neat liquid sample was placed directly on the ATR crystal. The spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using a GC-MS system, such as a HITACHI M-80A, with electron ionization (EI) at 70 eV.[3][5] The samples were introduced via a gas chromatograph equipped with a suitable capillary column to ensure separation of any potential impurities. The mass analyzer was scanned over a mass range of m/z 40-400.
Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Spectroscopic analysis workflow for isomer differentiation.
This guide provides a foundational dataset for the spectroscopic comparison of 2-, 3-, and this compound. The distinct chemical shifts in NMR, particularly for the fluorine and adjacent carbon and hydrogen atoms, serve as the most powerful tool for unambiguous identification. While IR and MS provide valuable corroborating evidence, the nuanced differences revealed by NMR are critical for definitive structural elucidation. Researchers can utilize this information to confidently identify these isomers in their experimental work.
References
A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This is particularly true for 4-Fluorobenzaldehyde and its derivatives, which are key building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and potentially misleading biological data.
This guide provides a comprehensive comparison of common analytical techniques for the purity assessment of synthesized this compound derivatives. We will delve into the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting supporting experimental data and detailed protocols. Furthermore, we will explore a practical comparison with an alternative starting material in a common synthetic application.
Comparing the Purity Analysis Toolkit: HPLC vs. GC-MS vs. qNMR
The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the need for absolute quantification versus relative purity.
| Analytical Technique | Principle | Ideal for Analyzing | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Non-volatile and thermally stable this compound derivatives and their process-related impurities. | High resolution and sensitivity, suitable for a wide range of compounds, robust and widely available.[1] | May not be suitable for highly volatile impurities. Requires a reference standard for quantification. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Volatile impurities such as residual solvents, starting materials, and certain by-products. | Excellent for volatile and semi-volatile compounds, high sensitivity, and provides structural information for impurity identification.[1] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Intrinsic quantitative response of atomic nuclei in a magnetic field, allowing for the determination of the absolute amount of a substance. | Determining the absolute purity of the primary this compound derivative without the need for a specific reference standard of the analyte. | Provides an absolute measure of purity, is non-destructive, and can be used for a wide range of soluble compounds.[2][3] | Lower sensitivity for trace impurities compared to chromatographic methods, requires a certified internal standard.[1] |
Illustrative Purity Analysis of a Synthesized this compound Derivative
To demonstrate the application of these techniques, a batch of a synthesized this compound derivative, N-(4-fluorobenzylidene)aniline, was subjected to purity analysis using HPLC, GC-MS, and qNMR. The results are summarized below.
| Parameter | HPLC Analysis | GC-MS Analysis | qNMR Analysis |
| Purity (%) | 99.2% (Area Normalization) | 99.1% (Area Normalization) | 99.3% (Absolute Purity vs. Internal Standard) |
| Major Impurity Detected | Unreacted this compound (0.5%) | Unreacted Aniline (0.6%) | Residual Toluene (solvent) (0.4%) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
This comparative data highlights that while all three techniques provide similar overall purity assessments, they offer complementary information regarding the impurity profile. HPLC and GC-MS are superior for detecting and quantifying trace impurities, while qNMR provides a highly accurate absolute purity value for the main component.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of a synthesized this compound derivative.
HPLC Purity Assessment Protocol
This protocol outlines a general reversed-phase HPLC method for the purity determination of a non-volatile this compound derivative.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of Methanol and Water (80:20, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a this compound derivative analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of methanol to a concentration of 1 mg/mL.[4]
-
Sample Solution: Prepare the synthesized this compound derivative sample in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.[4]
GC-MS Impurity Profiling Protocol
This protocol is suitable for the analysis of volatile impurities in a this compound derivative sample.
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.[1]
-
-
Injector Temperature: 250°C.[1]
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.[1]
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: 40-450 amu.[1]
-
Ion Source Temperature: 230°C.[1]
-
Transfer Line Temperature: 280°C.[1]
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.[1]
qNMR Purity Determination Protocol
This protocol provides a method for determining the absolute purity of a this compound derivative using an internal standard.
Instrumentation and Reagents:
-
NMR Spectrometer: ≥400 MHz.
-
Deuterated Solvent: A suitable deuterated solvent that completely dissolves both the sample and the internal standard (e.g., Chloroform-d).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., 1,4-Dinitrobenzene).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound derivative into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Synthesized this compound derivative
-
IS = Internal Standard
Performance Comparison: this compound vs. an Alternative in Schiff Base Synthesis
To provide a practical comparison, the performance of this compound was compared against 4-Chlorobenzaldehyde in the synthesis of a Schiff base derivative with aniline. The reaction was monitored for yield and reaction time.
| Starting Aldehyde | Reaction Time (hours) | Yield (%) |
| This compound | 2 | 92% |
| 4-Chlorobenzaldehyde | 4 | 85% |
The electron-withdrawing nature of the fluorine atom in this compound makes the carbonyl carbon more electrophilic, leading to a faster reaction rate and higher yield compared to 4-Chlorobenzaldehyde under the same reaction conditions.
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and signaling pathways are essential for understanding complex processes.
Caption: Workflow for Synthesis and Purity Assessment.
Caption: Logical Flow for Selecting Purity Analysis Method.
References
A Comparative Guide to the Kinetic Isotope Effect of Deuterated 4-Fluorobenzaldehyde
This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) for deuterated 4-Fluorobenzaldehyde. Due to the limited direct experimental data on deuterated this compound, this analysis leverages data from the structurally similar and extensively studied benzaldehyde as a primary analogue. The principles and experimental methodologies outlined are broadly applicable to the study of KIE in aromatic aldehyde systems, offering valuable insights for mechanistic elucidation and drug development.
The kinetic isotope effect, a change in reaction rate upon isotopic substitution, is a powerful tool for investigating reaction mechanisms.[1][2] In drug development, understanding the KIE can inform strategies to enhance the metabolic stability of drug candidates by deuterating specific molecular positions.[3] A primary KIE (kH/kD) significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step of the reaction.[1]
Quantitative Data Summary
The following table summarizes experimentally determined primary deuterium kinetic isotope effects for reactions involving benzaldehyde, which serves as a predictive framework for the behavior of this compound.
| Reaction Type | Reagent | kH/kD | Temperature (°C) |
| Oxidation | Pyridinium Fluorochromate | 5.33 | 25 |
| Oxidation | Bromine | 2.5 | 70 |
| Cannizzaro Reaction | Sodium Hydroxide | ~1.9 | Not Specified |
| Intramolecular Cannizzaro Reaction | Base | ~1.8 | 30 |
Note: The magnitude of the KIE can provide further insight into the transition state geometry.[1]
Experimental Protocols
The determination of the kinetic isotope effect for an aromatic aldehyde like this compound typically involves a competition experiment where the deuterated and non-deuterated compounds react in the same vessel.
Objective: To determine the primary deuterium kinetic isotope effect (kH/kD) for a reaction of this compound.
Materials:
-
This compound
-
This compound-d1 (deuterated at the aldehydic position)
-
Appropriate reagent (e.g., oxidizing agent, base)
-
Internal standard (for quantification)
-
Solvent
-
Quenching solution
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Preparation of the Reaction Mixture: A mixture containing a known ratio of this compound and this compound-d1 is prepared. An internal standard is added for accurate quantification.[1]
-
Reaction Initiation: The reaction is initiated by adding the appropriate reagent.[1]
-
Reaction Monitoring: At regular time intervals, an aliquot is withdrawn from the reaction mixture.[4]
-
Quenching and Extraction: The reaction in the aliquot is immediately quenched, and the products and remaining reactants are extracted into an organic solvent.[4]
-
Analysis: The ratio of the unlabeled and deuterated species in the starting materials and products is determined using analytical techniques such as:
-
Calculation of the Kinetic Isotope Effect: The KIE (kH/kD) is calculated from the initial ratio of the isotopologues and the ratio of the products at a given conversion.[1]
Visualizations
Caption: General workflow for determining the kinetic isotope effect.
References
A Comparative Guide to the Electrochemical Characterization of 4-Fluorobenzaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 4-Fluorobenzaldehyde and its structural analogs: benzaldehyde, 4-chlorobenzaldehyde, and 4-methylbenzaldehyde. The electrochemical behavior of these compounds is crucial for understanding their reactivity, potential applications in synthesis, and their roles in various chemical and biological processes. This document outlines the key performance indicators, detailed experimental protocols for their characterization using cyclic voltammetry, and visual representations of the experimental workflow.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for this compound and its selected alternatives. It is important to note that the data presented here is compiled from various studies, which may have utilized different experimental conditions (e.g., electrode material, solvent, electrolyte, and scan rate). Therefore, this table should be considered an illustrative comparison. For a direct and precise comparison, it is recommended to perform these experiments under identical and controlled conditions as detailed in the experimental protocol below.
| Compound | Structure | Oxidation Potential (Epa) vs. Ag/AgCl | Reduction Potential (Epc) vs. SCE | Key Observations |
| This compound | Data not readily available in literature under comparable conditions. Expected to be slightly higher than benzaldehyde due to the electron-withdrawing nature of fluorine. | Data not readily available in literature under comparable conditions. | The fluorine substituent is expected to influence the electron transfer kinetics. | |
| Benzaldehyde | ~ +2.5 V (on glassy carbon) | ~ -1.93 V[1] | Oxidation can be complex and may lead to electrode fouling.[2] The reduction is a well-studied process. | |
| 4-Chlorobenzaldehyde | ~ +0.9 V (for the precursor 4-chlorobenzyl acetate)[3] | Data not readily available in literature under comparable conditions. | The electron-withdrawing chlorine atom is expected to facilitate reduction compared to benzaldehyde. | |
| 4-Methylbenzaldehyde | ~ +1.2 V (for the precursor 4-methylbenzyl acetate)[3] | Data not readily available in literature under comparable conditions. | The electron-donating methyl group is expected to make oxidation easier compared to benzaldehyde. |
Note: The oxidation potentials for 4-chlorobenzaldehyde and 4-methylbenzaldehyde are inferred from their corresponding benzyl acetate precursors and may differ for the aldehydes themselves.
Experimental Protocol: Cyclic Voltammetry of Aromatic Aldehydes
This section provides a detailed methodology for the electrochemical characterization of this compound and its analogs using cyclic voltammetry.
1. Materials and Reagents:
-
Analytes: this compound, Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methylbenzaldehyde (analytical grade, >98% purity).
-
Solvent: Acetonitrile (CH₃CN), HPLC grade, or other suitable non-aqueous solvent with a large potential window.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M concentration.
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Polishing Materials: Alumina slurry (0.3 and 0.05 µm) on a polishing pad.
2. Instrumentation:
-
A potentiostat/galvanostat capable of performing cyclic voltammetry.
3. Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry for 2-3 minutes on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.
-
Rinse again with deionized water and the solvent.
-
Sonnicate the electrode in the solvent for 1-2 minutes to remove any adhered alumina particles.
-
Dry the electrode under a stream of nitrogen gas.
4. Preparation of the Electrochemical Cell:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., acetonitrile).
-
Prepare stock solutions of each aldehyde (e.g., 10 mM) in the electrolyte solution.
-
Transfer a known volume of the analyte solution into the electrochemical cell.
-
Insert the prepared working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode into the cell, ensuring the electrodes are immersed in the solution but not touching each other.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
5. Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat software. A typical starting point would be:
-
Initial Potential: A potential where no faradaic reaction is expected to occur (e.g., 0 V).
-
Vertex Potential 1 (Oxidation Scan): A potential sufficiently positive to observe the oxidation of the aldehyde (e.g., +2.0 V).
-
Vertex Potential 2 (Reduction Scan): A potential sufficiently negative to observe the reduction of the aldehyde (e.g., -2.5 V).
-
Scan Rate: Start with a scan rate of 100 mV/s. This can be varied (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).
-
Repeat the measurement for each of the other aldehydes under identical conditions.
-
After each experiment, clean the working electrode as described in step 3.
6. Data Analysis:
-
From the obtained cyclic voltammograms, determine the anodic peak potential (Epa) for the oxidation process and the cathodic peak potential (Epc) for the reduction process.
-
Determine the corresponding peak currents (Ipa and Ipc).
-
Analyze the effect of the scan rate on the peak potentials and currents to gain insights into the reversibility and kinetics of the electrochemical reactions.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental protocol for the electrochemical characterization of the aromatic aldehydes.
References
A Comparative Crystallographic Analysis of 4-Fluorobenzaldehyde Derivatives
A detailed examination of the structural motifs and experimental protocols of selected 4-Fluorobenzaldehyde derivatives, offering insights for researchers in crystallography and drug development.
This guide provides a comparative overview of the X-ray crystallographic data for two distinct derivatives of this compound: a hydrazone, N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide, and a symmetric azine, this compound [(E)-4-fluorobenzylidene]hydrazone. The objective is to present a clear comparison of their crystal structures and the experimental methodologies employed in their characterization. This information is valuable for scientists engaged in the fields of chemical synthesis, materials science, and pharmaceutical development, where a precise understanding of molecular geometry is crucial.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two selected this compound derivatives, providing a direct comparison of their unit cell dimensions, space groups, and refinement statistics.
| Parameter | N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide[1] | This compound [(E)-4-fluorobenzylidene]hydrazone[2] |
| Chemical Formula | C₁₇H₁₇FN₂O₄ | C₁₄H₁₀F₂N₂ |
| Molecular Weight | 332.33 | 244.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.9194 (4) | 3.8488 (18) |
| b (Å) | 26.2496 (13) | 13.629 (5) |
| c (Å) | 8.1271 (4) | 11.083 (5) |
| β (°) | 105.5470 (10) | 93.17 (4) |
| Volume (ų) | 1627.65 (14) | 580.5 (4) |
| Z | 4 | 2 |
| Temperature (K) | 173 (2) | 296 |
| Radiation | Mo Kα | Mo Kα |
| R-factor (R1) | 0.037 | 0.049 |
| wR-factor (wR2) | 0.104 | 0.143 |
Experimental Protocols
The methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives are detailed below.
Synthesis of N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide [1]
A mixture of 3,4,5-trimethoxybenzohydrazide (1 mmol) and this compound (1 mmol) in 10 ml of anhydrous ethanol was refluxed at 80 °C for 2 hours. Upon cooling the solution to room temperature, white needle-like crystals separated out. These were collected by filtration. Colorless single crystals suitable for X-ray analysis were subsequently obtained by the slow evaporation of a methanol solution at room temperature.[1]
Synthesis of this compound [(E)-4-fluorobenzylidene]hydrazone [2]
A mixture of this compound (2.48 g, 0.02 mol) and hydrazine hydrate (0.5 ml) was prepared. The resulting product was recrystallized to yield light yellow, prism-shaped single crystals suitable for X-ray diffraction.[2]
X-ray Data Collection and Structure Refinement
For N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide , data collection was performed on a Bruker SMART 1000 CCD diffractometer.[1] The structure was solved using SHELXTL and refined by full-matrix least-squares on F².[1] All hydrogen atoms were placed in geometrically idealized positions and refined as riding atoms.[1]
For This compound [(E)-4-fluorobenzylidene]hydrazone , a Stoe IPDSII diffractometer was used for data collection.[2] The structure was also refined on F², and all hydrogen atom parameters were refined.[2]
Experimental Workflow
The general workflow for the X-ray crystallography of this compound derivatives, from synthesis to final structure analysis, is depicted in the following diagram.
References
Safety Operating Guide
Proper Disposal of 4-Fluorobenzaldehyde: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 4-Fluorobenzaldehyde, a flammable and hazardous chemical. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety Considerations
Before beginning any disposal procedure, ensure all immediate safety protocols are in place. This compound is a flammable liquid and vapor that can cause serious skin and eye irritation, as well as respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): A full assessment of required PPE must be conducted. This includes, but is not limited to:
-
Flame-retardant, impervious clothing.[1]
-
Chemical-resistant gloves (inspect prior to use).[1]
-
Safety glasses and a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Use of a respirator with appropriate cartridges (e.g., type ABEK) may be necessary if there is a risk of inhalation or if ventilation is inadequate.[1]
-
-
Handling Environment: All handling and disposal preparation should occur in a well-ventilated area, preferably within a chemical fume hood. Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] All equipment used in the process, including containers and tools, must be properly grounded and bonded to prevent static discharge.[2] Use only non-sparking tools.[2]
Waste Identification and Classification
Proper identification is the foundational step for compliant disposal. This compound is classified as a hazardous material for transport and disposal.
| Parameter | Classification / Value | Source(s) |
| GHS Hazard Class | Flammable liquid (Category 3) | [2] |
| Skin Irritation (Category 2) | [2] | |
| Serious Eye Irritation (Category 2A) | [2][3] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1][2] | |
| Waste Type | Halogenated Organic Waste | [4][5] |
| UN Number | UN 1989 or UN 1993 | [6] |
| Proper Shipping Name | Aldehydes, n.o.s. (this compound) or FLAMMABLE LIQUID, N.O.S. | [6] |
| Transport Hazard Class | 3 (Flammable Liquid) | |
| Packing Group | III |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste management company.[1][7] Do not pour this chemical down the drain or dispose of it with regular trash.[3][4]
This is the most critical step in the disposal process. As a fluorinated compound, this compound is classified as halogenated organic waste .[4][5]
-
Action: Designate a specific, compatible waste container solely for halogenated organic waste.[4] Suitable containers include the original product container, or those made of high-density polyethylene (HDPE) or glass.[4]
-
Crucial Do Not: Never mix this compound with non-halogenated solvents such as acetone, ethanol, or hexane.[4][5] Mixing waste streams complicates the disposal process, increases costs, and can create dangerous chemical reactions.[4]
Proper labeling is a legal requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4]
-
Label Contents: The label must clearly state:
Store the designated waste container in a safe and compliant manner while it is being filled.
-
Action: Keep the waste container tightly closed when not in use.[2]
-
Storage Location: Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) that has secondary containment to manage potential leaks.[4] The storage area should be cool and away from sources of ignition.[2][3]
Laboratory personnel are typically not authorized to transport or dispose of hazardous waste directly.
-
Action: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[8]
-
Final Disposal Method: The EHS office will coordinate with a licensed disposal company to transport the waste for final treatment, which should be high-temperature incineration in a facility equipped with an afterburner and scrubber to handle halogenated compounds.[1]
Accidental Spill Response Protocol
In the event of a spill, immediate and safe cleanup is paramount to prevent exposure and environmental contamination.
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is adequately ventilated.
-
Wear PPE: Don appropriate PPE as described in Section 1.[1]
-
Containment: Prevent the spill from spreading or entering drains.[3] Contain the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a separate, clearly labeled, and sealed container for hazardous waste.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[7]
-
Disposal: Dispose of the container with the spilled material and cleanup debris following the same protocol for this compound waste.[1]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 4-Fluorobenzaldehyde
Essential Safety and Handling Guide for 4-Fluorobenzaldehyde
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous chemical with the following primary risks:
-
Flammable Liquid: It is a combustible liquid and vapor.[1][2][3][4]
-
Health Hazards: The substance is harmful if swallowed, causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3][5]
-
Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[3][6]
Quantitative Data Summary
The key physical, chemical, and safety properties of this compound are summarized below for quick reference.
| Property | Value |
| Physical State | Clear, colorless to light yellow liquid[1][3][7][8][9] |
| CAS Number | 459-57-4[1][2][3] |
| Molecular Formula | C₇H₅FO[2][8] |
| Molecular Weight | 124.11 g/mol [2] |
| Boiling Point | 181 °C at 758 mmHg[3] |
| Melting Point | -10 °C[3][8] |
| Flash Point | 56 °C - 62 °C (closed cup)[3] |
| Density | 1.150 - 1.157 g/mL at 25 °C[3][8] |
| Oral LD50 (Rat) | >= 1600 - <= 1800 mg/kg bw[1] |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The minimum required PPE is detailed below.
| Protection Type | Required Equipment | Justification & Best Practices |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][10] A face shield should be used where splashing is a significant risk.[2][6] | Protects against splashes and vapors that cause serious eye irritation.[1][2] Contact lenses should not be worn as they can absorb and concentrate irritants.[4] |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5][6] A flame-retardant, impervious lab coat or apron must be worn and fully buttoned.[1][6] | Prevents skin contact which can cause irritation.[1][2] Contaminated gloves must be disposed of properly after use.[2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[5][11] If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used.[1] | Protects against inhalation of vapors which may cause respiratory irritation.[1][2] |
Handling and Storage Plan
Strict adherence to handling and storage protocols is essential to prevent accidents and maintain chemical integrity.
| Procedure | Guidelines |
| Safe Handling | Avoid contact with skin, eyes, and clothing.[2][6][11] Do not inhale vapors or mists.[2] Keep away from heat, sparks, open flames, and other ignition sources.[1][4][10][11] Use non-sparking tools and explosion-proof equipment.[1][11] Ground and bond containers during transfer to prevent static discharge.[1][11] Wash hands thoroughly after handling.[1][3][11] |
| Storage | Store in a cool, dry, well-ventilated place.[1][11] Keep the container tightly closed.[1][10][11] Store locked up.[1][10] Containers must be carefully resealed and kept upright to prevent leakage.[2] Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][4] The substance is air-sensitive and should be stored under an inert gas like argon.[10] |
Emergency and Disposal Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[1][11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][11] |
| Skin Contact | Immediately remove all contaminated clothing.[1][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][10][11] Remove contact lenses if present and easy to do.[1][10] Continue rinsing and get immediate medical attention from an ophthalmologist.[10][11] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[1][2] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[11] Never give anything by mouth to an unconscious person.[1][11] Call a physician or Poison Control Center immediately.[1] |
Spill and Disposal Plan
Proper management of spills and waste is crucial for environmental and personal safety.
| Procedure | Guidelines |
| Accidental Release | Remove all sources of ignition.[2][4] Evacuate personnel to a safe area upwind of the spill.[2] Ensure adequate ventilation.[2] Avoid breathing vapors.[2][4] Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[4] Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[2][4] Prevent the chemical from entering drains or waterways.[2][4][10] |
| Disposal | Dispose of contents and containers in accordance with local, state, and federal regulations.[1][3] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] Contaminated packaging should be disposed of as unused product.[2] |
Procedural Workflow
Chemical Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sdfine.com [sdfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jecibiochem.com [jecibiochem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 459-57-4 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound(459-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
